4-Methyl-8-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGIJEBXIREQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062649 | |
| Record name | 4-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2801-29-8 | |
| Record name | 4-Methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-methyl-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-8-nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 4-methyl-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-8-nitroquinoline chemical properties and structure
An In-Depth Technical Guide to 4-Methyl-8-nitroquinoline: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited, this document synthesizes information from foundational chemical principles and robust data on structurally related analogs to build a cohesive technical narrative. We will delve into its core chemical properties, analytical characterization, validated synthesis protocols, and a scientifically-grounded exploration of its potential as an antimicrobial and anticancer agent. This guide is structured to provide not just data, but the strategic rationale behind experimental design and interpretation, empowering researchers to unlock the therapeutic promise of the nitroquinoline scaffold.
Molecular Structure and Physicochemical Properties
This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure is characterized by a methyl group at the C4 position and a nitro group at the C8 position. The electron-withdrawing nature of the nitro group and the quinoline nitrogen, combined with the electron-donating methyl group, establishes a unique electronic profile that dictates its reactivity and biological interactions.
Chemical Structure
The IUPAC name for this compound is this compound.[1] Its structure is confirmed by various spectroscopic methods and is represented by the following diagram.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
A compilation of key chemical and physical properties is essential for experimental planning, including solubility tests, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2801-29-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 340.8 °C at 760 mmHg | [2] |
| Density | 1.298 g/cm³ | [2] |
| XLogP3 | 2.6 | [1] |
| SMILES | CC1=C2C=CC=C(C2=NC=C1)--INVALID-LINK--[O-] | [1] |
| InChIKey | ZNGIJEBXIREQLE-UHFFFAOYSA-N | [1] |
Analytical Characterization
Rigorous structural confirmation is the bedrock of chemical research. A multi-technique approach ensures unambiguous identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons (5H): The five protons on the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nitro group at C8 will significantly deshield adjacent protons (H5, H7), shifting them further downfield.
-
Methyl Protons (3H): The methyl group at C4 is attached to an aromatic ring and should appear as a sharp singlet around δ 2.5-2.7 ppm.
-
Causality: The precise splitting patterns (doublets, triplets, doublets of doublets) will depend on the coupling constants between adjacent protons, providing definitive evidence for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.[4]
-
Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak is expected at an m/z of 188, corresponding to the molecular weight.[1]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is not random; it follows chemically logical pathways.[5][6]
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46), leading to a fragment at m/z 142.
-
Loss of OH: A characteristic rearrangement of ortho-substituted nitro compounds (like this one with the peri-methyl group) can lead to the loss of a hydroxyl radical (mass 17), resulting in a peak at m/z 171.[7]
-
Other Fragments: Peaks corresponding to the stable quinoline core (e.g., m/z 128-130) may also be observed.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-O Stretching: The most prominent peaks will be the asymmetric and symmetric stretches of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=N and C=C Stretching: Vibrations from the aromatic quinoline core will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
Synthesis and Purification
The most reliable synthesis of this compound is achieved via the electrophilic nitration of its precursor, 4-methylquinoline (lepidine). The protocol described here is adapted from a validated procedure for the synthesis of the closely related isomer, 7-methyl-8-nitroquinoline, ensuring a high degree of confidence in its applicability.[7]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Expertise & Causality: This protocol employs a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent required for aromatic nitration. The reaction is performed at low temperature (-5 to 0 °C) to control the highly exothermic reaction and to maximize regioselectivity, favoring substitution at the C8 position.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline). Cool the mixture to -5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1 equivalent) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-methylquinoline. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes to ensure the reaction goes to completion.
-
Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid.
-
Purification (Self-Validating Step): The purity of the final compound is paramount. Recrystallize the crude solid from a suitable solvent, such as ethanol. The formation of well-defined crystals and a sharp, constant melting point (target: 125-126 °C) after recrystallization serves as an internal validation of purity.
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is sparse, the broader class of nitroquinolines exhibits significant pharmacological activities.[8] This makes our target compound a molecule of high interest for screening and development.
Anticancer Activity
Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8][9] For example, the structurally related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is a powerful anticancer agent.[10][11]
Table of Anticancer Activity for Nitroquinoline Analogs
| Compound | Cell Line | Activity (IC₅₀) | Key Finding | Source |
|---|---|---|---|---|
| 8-Hydroxy-5-nitroquinoline | Human Cancer Cell Lines | 5-10 fold lower than analogs | Potency enhanced by copper | [11] |
| 3-Nitroquinoline Derivatives | A431, MDA-MB-468 | µM to nM range | Inhibit EGFR kinase |[9] |
The presence of the nitro group is often key to this activity. It is hypothesized that this compound could exhibit similar properties, making it a prime candidate for cytotoxicity screening against panels of cancer cell lines.
Antimicrobial and Antiprotozoal Activity
The quinoline scaffold is the foundation of many successful antimicrobial drugs (e.g., fluoroquinolones). The addition of a nitro group can confer broad-spectrum activity.
-
Antibacterial/Antifungal: Various nitroquinolines have been reported to be effective against bacteria like Staphylococcus aureus and Escherichia coli.[8]
-
Antiprotozoal: Research suggests potential activity against parasites such as Leishmania.[8] A study on 2-hydroxy-8-nitroquinoline identified it as a potent hit against Leishmania donovani, with an IC₅₀ of 6.5 µM against the intracellular amastigote form.[12] This highlights the potential of the 8-nitroquinoline scaffold in developing new treatments for neglected tropical diseases like leishmaniasis.[13][14][15][16]
Proposed Mechanism of Action
The anticancer and antimicrobial effects of nitroquinolines are believed to be multifactorial, primarily revolving around the chemistry of the nitro group and the ability of the quinoline ring to chelate metal ions.[10][17]
Caption: Proposed anticancer mechanism of action for this compound.
The primary proposed mechanism involves the chelation of intracellular metal ions like copper.[11] This complex can then participate in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS). The resulting oxidative stress overwhelms the cell's antioxidant defenses, damaging DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[17]
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related, potentially hazardous nitro-aromatic compounds like 8-Nitroquinoline.[18]
-
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Germ Cell Mutagenicity (Category 2) - Suspected
-
Carcinogenicity (Category 2) - Suspected
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a compelling structural profile for drug discovery. While direct experimental evidence of its bioactivity is a clear area for future research, the extensive data on its structural analogs strongly suggests significant potential as both an anticancer and antiprotozoal agent. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. This guide provides the foundational knowledge—from synthesis protocols to a plausible mechanism of action—for researchers to confidently incorporate this compound into their screening programs and contribute to the development of next-generation therapeutics.
References
- 1. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. brieflands.com [brieflands.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiprotozoal Activity of Thymoquinone (2-Isopropyl-5-methyl-1,4-benzoquinone) for the Treatment of Leishmania major-Induced Leishmaniasis: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalkland.com [chemicalkland.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 4-Methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development, offering both established data and detailed experimental protocols for further characterization. The synthesis of technical data and practical insights aims to facilitate a deeper understanding of this compound's behavior, crucial for its application in novel research and development endeavors.
Introduction
This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic organic compound. The presence of a methyl group at the 4-position and a nitro group at the 8-position of the quinoline ring imparts unique electronic and steric properties, making it a valuable scaffold in the design of new therapeutic agents and functional materials.[1] Its derivatives have been explored for their potential as antimicrobial and anticancer agents.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application. This guide delves into the key physical characteristics of this compound, providing a foundation for its scientific exploration.
General Information
| Property | Value | Source |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | 8-nitro-4-methylquinoline, Lepidine, 8-nitro- | [2][3] |
| CAS Number | 2801-29-8 | [2][3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 188.18 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding the compound's behavior in various physical and chemical processes.
| Property | Value | Experimental Method |
| Melting Point | 125-126 °C | [3] |
| Boiling Point | 340.8 °C at 760 mmHg | [3] |
| Density | 1.298 g/cm³ | [3] |
| Flash Point | 159.9 °C | [3] |
Solubility
This compound exhibits solubility in a range of organic solvents, a critical consideration for its use in synthesis, purification, and biological assays. It is generally soluble in solvents like ethanol and acetone, but has limited solubility in water.[1] The solubility of the related compound 8-nitroquinoline is noted to be low in water but higher in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), a trend likely to be similar for its 4-methyl derivative.[4][5]
Experimental Protocol for Determining Solubility:
A detailed protocol for quantitatively determining the solubility of this compound in various solvents is provided below.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., ethanol, methanol, acetone, chloroform, water).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After 24 hours, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a calibrated micropipette.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution using a pre-established calibration curve of absorbance versus concentration.
-
Calculate the original concentration in the saturated solution, and express the solubility in g/100 mL.
-
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. This section details the expected spectroscopic signatures and provides protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum:
A ¹H NMR spectrum of this compound is available, though detailed peak assignments are not provided in the source.[6] The expected spectrum would show signals corresponding to the aromatic protons on the quinoline ring system and a distinct singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
¹³C NMR Spectrum:
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8][9]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[7]
-
The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[7][10]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals based on chemical shifts, coupling patterns, and integration values, potentially aided by 2D NMR techniques like COSY and HSQC.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Fragmentation Pattern:
For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (188.18). Predicted fragmentation data from PubChem suggests major fragment ions at m/z 130 and 115.[2] A plausible fragmentation pathway involves the loss of the nitro group (NO₂) to give a fragment at m/z 142, followed by further fragmentation. The peak at m/z 130 could arise from the loss of a methyl group and carbon monoxide.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction:
-
Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer, typically using a direct infusion or liquid chromatography (LC-MS) method. For electron ionization (EI-MS), a solid probe may be used.
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for direct probe analysis.
-
-
Mass Analysis:
-
Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorptions:
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C-H stretching of the methyl group: ~2850-2960 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1450-1600 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1500-1560 cm⁻¹ and ~1300-1370 cm⁻¹, respectively.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide powder and pressing the mixture into a transparent disk.
-
Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.
Expected UV-Vis Absorption:
The UV-Vis spectrum of this compound, recorded in a solvent like ethanol, is expected to exhibit absorption bands characteristic of the quinoline ring system and the nitro-aromatic chromophore.[11][12] The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
-
Crystalline and Thermal Properties
The solid-state properties of this compound are crucial for its handling, formulation, and material science applications.
Crystal Structure
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and any mass loss events due to volatilization or degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point and any other phase transitions.
Experimental Protocol for Thermal Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 2-10 mg) of this compound into an appropriate TGA or DSC sample pan.
-
-
Data Acquisition:
-
Place the sample pan in the TGA or DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.
-
Analyze the DSC thermogram to determine the melting point (peak of the endotherm) and any other thermal events.
-
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined comprehensive experimental protocols for the determination of properties for which specific data is not yet available in the literature. The compiled information on its physicochemical, spectroscopic, crystalline, and thermal properties serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important quinoline derivative. The provided methodologies are designed to ensure scientific integrity and reproducibility, empowering scientists to further explore the potential of this compound in their respective fields.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2801-29-8) 1H NMR [m.chemicalbook.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 4-Methyl-8-nitroquinoline: Synthesis, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities. The strategic placement of a methyl group at the 4-position and a nitro group at the 8-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it a valuable intermediate in organic synthesis and a subject of interest for biological evaluation. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, tailored for professionals in research and drug development.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 2801-29-8 | [1][2][3][4] |
| Molecular Formula | C10H8N2O2 | [1][2][3][4] |
| Molecular Weight | 188.18 g/mol | [1][2][3][4] |
| Melting Point | 125-126 °C | [3][5] |
| Boiling Point | 340.8 °C at 760 mmHg | [3][5] |
| Density | 1.298 g/cm³ | [3] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Not specified, likely soluble in organic solvents | |
| pKa (Predicted) | 1.87 ± 0.30 | [3] |
Structural Information:
-
IUPAC Name: this compound[4]
-
SMILES: CC1=C2C=CC=C(C2=NC=C1)--INVALID-LINK--[O-][1]
-
InChI Key: ZNGIJEBXIREQLE-UHFFFAOYSA-N[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and established route involves the Skraup synthesis to form the quinoline core, followed by a regioselective nitration.[1]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is an illustrative example adapted from established methods for the synthesis of substituted nitroquinolines.[1][6][7]
Step 1: Synthesis of 4-Methylquinoline (Skraup Synthesis)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add o-nitrotoluene (1 equivalent) and glycerol (3-4 equivalents).
-
Addition of Acid: Slowly and cautiously add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture to 120-140 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylquinoline can be purified by vacuum distillation.
Step 2: Nitration of 4-Methylquinoline
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:3 ratio while cooling in an ice bath.
-
Reaction Setup: Dissolve the purified 4-methylquinoline from Step 1 in concentrated sulfuric acid in a flask cooled in an ice-salt bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methylquinoline, maintaining the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
For confirmation of the structure and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the aromatic C-H and C=C bonds.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the presence of the nitro and methyl groups provides handles for further chemical modifications.
Potential Biological Activities
While extensive biological data for this compound itself is limited in publicly available literature, the known activities of structurally related nitroquinolines suggest several promising avenues for investigation.[1][8]
-
Antimicrobial Properties: Nitroaromatic compounds, including nitroquinolines, are known to possess broad-spectrum antimicrobial effects.[8] The nitro group can be bioreduced in microbial cells to form reactive nitrogen species that can damage DNA and other critical biomolecules. Preliminary studies on this compound suggest its potential effectiveness against certain bacterial strains.[1]
-
Anticancer Activity: Several nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][8] The proposed mechanisms of action often involve the induction of oxidative stress and the inhibition of key cellular enzymes.[8]
-
Antiprotozoal Activity: The quinoline core is central to many antimalarial drugs. Limited research suggests that this compound and its derivatives may possess antiprotozoal activity against parasites such as Leishmania.[1][9]
As a Synthetic Intermediate
The true value of this compound for drug development professionals often lies in its utility as a starting material. The nitro group can be readily reduced to an amino group (4-methyl-8-aminoquinoline), which can then be further functionalized to introduce a wide variety of substituents and build molecular complexity.
Caption: Synthetic utility of this compound in generating diverse bioactive compounds.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of related compounds.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an important intermediate for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological profile, the existing data on related quinoline derivatives strongly suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of infectious diseases and oncology. Researchers and drug development professionals are encouraged to explore the synthetic versatility and biological potential of this intriguing molecule.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. brieflands.com [brieflands.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectral Analysis of 4-Methyl-8-nitroquinoline
This guide provides an in-depth analysis of the spectral data for 4-Methyl-8-nitroquinoline (C₁₀H₈N₂O₂), a significant heterocyclic aromatic compound.[1][2] Primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development.[1] This document offers a detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) data, grounded in established principles and methodologies.
Introduction to this compound
This compound belongs to the nitroquinoline class of compounds, featuring a quinoline core substituted with a methyl group at the fourth position and a nitro group at the eighth position.[1] Its molecular weight is 188.18 g/mol .[2][3] The precise placement of these functional groups is critical to its chemical reactivity and potential biological activity, necessitating unambiguous structural elucidation. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecule's mass, fragmentation, and the chemical environment of its constituent atoms.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) mass spectrometry provides critical data for structural confirmation.
Key Spectral Data
The mass spectrum of this compound is characterized by several key peaks that reveal its molecular identity and fragmentation behavior.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |
| 188 | [C₁₀H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 130 | [C₉H₈N]⁺ | Loss of NO₂ |
| 115 | [C₈H₅N]⁺ | Loss of CH₃ from [M-NO₂]⁺ |
Data sourced from PubChem.[3]
Interpretation of Fragmentation Patterns
The fragmentation of this compound under electron ionization follows logical pathways dictated by the stability of the resulting ions.
-
Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[3]
-
Loss of the Nitro Group (m/z 130): A prominent peak is observed at m/z 130, resulting from the loss of a nitro group (NO₂) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.
-
Loss of a Methyl Group (m/z 115): The fragment at m/z 115 arises from the subsequent loss of a methyl radical (CH₃) from the ion at m/z 130.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Experimental Protocol for Mass Spectrometry
The following outlines a standard protocol for acquiring the mass spectrum of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: The eluted compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro group and the aromatic ring currents will significantly influence the chemical shifts of the protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | Doublet | 1H | H-2 | Adjacent to the quinoline nitrogen. |
| ~7.5 | Doublet | 1H | H-3 | Coupled to H-2. |
| ~7.8 | Doublet of doublets | 1H | H-5 | Influenced by the nitro group and coupled to H-6 and H-7. |
| ~7.6 | Triplet | 1H | H-6 | Coupled to H-5 and H-7. |
| ~8.2 | Doublet of doublets | 1H | H-7 | Deshielded due to proximity to the nitro group and coupled to H-5 and H-6. |
| ~2.7 | Singlet | 3H | -CH₃ | Methyl group at the C-4 position. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-2 | Carbon adjacent to nitrogen. |
| ~122 | C-3 | Aromatic CH. |
| ~145 | C-4 | Carbon bearing the methyl group. |
| ~128 | C-4a | Quaternary carbon in the ring junction. |
| ~125 | C-5 | Aromatic CH. |
| ~130 | C-6 | Aromatic CH. |
| ~124 | C-7 | Aromatic CH. |
| ~148 | C-8 | Carbon bearing the nitro group. |
| ~136 | C-8a | Quaternary carbon in the ring junction. |
| ~19 | -CH₃ | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
The relationship between the experimental workflow and data analysis is depicted below:
Caption: General workflow from experimental setup to structural confirmation.
Conclusion
The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for the structural characterization of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement and chemical environment of the carbon-hydrogen framework. The methodologies and data interpretation presented in this guide serve as a comprehensive resource for researchers working with this and related heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings.
References
Introduction: The Scientific Imperative of 4-Methyl-8-nitroquinoline
An In-Depth Technical Guide to the Solubility of 4-Methyl-8-nitroquinoline
Abstract
This compound is a pivotal heterocyclic aromatic compound, serving as a critical intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its utility in drug discovery, particularly in the development of antimicrobial and anticancer agents, is well-documented.[2][3][4] However, the successful application of this molecule in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive examination of the solubility of this compound from both a theoretical and practical standpoint. We delve into the physicochemical properties that dictate its solubility, explore predictive models including Hansen Solubility Parameters (HSP), and provide detailed, validated experimental protocols for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.
This compound (Figure 1) is a derivative of quinoline, a class of compounds renowned for a wide spectrum of biological activities.[1][3] The presence of the nitro group at the 8-position and the methyl group at the 4-position creates a unique electronic and steric profile, making it a versatile precursor for complex organic molecules.[2] Its derivatives have been investigated for their potential as antimalarial, anticancer, and antimicrobial agents.[2][4] Given its significance, a thorough understanding of its solubility is not merely academic; it is a prerequisite for efficient reaction kinetics, effective purification, and the development of viable pharmaceutical formulations.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [5][6]
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]
-
Polar Solvents (e.g., water, ethanol) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving nonpolar solutes.
The molecular structure of this compound—featuring a largely aromatic, nonpolar backbone combined with a highly polar nitro group and a nitrogen atom in the quinoline ring—suggests a nuanced solubility profile, with an affinity for polar organic solvents but limited solubility in water.[2]
Physicochemical Properties of this compound
A compound's intrinsic physicochemical properties provide the quantitative basis for predicting its solubility behavior. The key parameters for this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.186 g/mol | [9] |
| Melting Point | 125-126 °C | [9][10] |
| Boiling Point (Predicted) | 340.8 ± 27.0 °C | [10] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [10] |
| LogP (Predicted) | 2.97 | [9] |
| pKa (Predicted) | 1.87 ± 0.30 | [9][10] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
The predicted LogP value of 2.97 indicates a significant lipophilic (oil-loving) character, suggesting greater solubility in nonpolar organic solvents than in water. The absence of hydrogen bond donors and the presence of three acceptors (the two oxygen atoms of the nitro group and the quinoline nitrogen) further define its potential interactions with protic and aprotic solvents.[9]
Qualitative Solubility Profile
Based on available data, this compound exhibits the following general solubility characteristics.
| Solvent Class | Example Solvents | Observed Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Soluble in Alcohols | The large aromatic structure limits aqueous solubility. Alcohols can interact with the polar nitro group and quinoline nitrogen.[2][11][12] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.[2] |
| Nonpolar | Hexane, Toluene | Likely Soluble | The nonpolar quinoline backbone should interact favorably with nonpolar solvents via dispersion forces. |
| Acidic (Aqueous) | Dilute HCl | Soluble | The basic nitrogen atom on the quinoline ring (pKa ~1.87) can be protonated, forming a water-soluble salt.[11][13] |
Note: This table is based on qualitative descriptions. Quantitative experimental determination is necessary for specific applications.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
For a more sophisticated prediction beyond simple polarity, the Hansen Solubility Parameters (HSP) offer a powerful framework.[14][15] HSP dissects the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 2801-29-8 [smolecule.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. lookchem.com [lookchem.com]
- 10. This compound CAS#: 2801-29-8 [amp.chemicalbook.com]
- 11. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Methyl-8-nitroquinoline from 4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-methyl-8-nitroquinoline, a valuable heterocyclic aromatic compound, from its precursor, 4-methylquinoline. Quinoline derivatives are significant scaffolds in medicinal chemistry, and the introduction of a nitro group at the 8-position is a key step in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[1] This document delves into the theoretical underpinnings of the electrophilic nitration of the quinoline ring, discusses the regioselectivity of the reaction, and presents a detailed, field-proven experimental protocol. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are fundamental building blocks in the development of pharmaceuticals and other functional materials.[2][3] Their planar, bicyclic aromatic structure allows for intercalation with DNA and interaction with various biological targets.[2] The strategic functionalization of the quinoline core is paramount in drug discovery to modulate pharmacological activity. The introduction of a nitro group, in particular, serves as a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a wide array of functional moieties.[3] this compound, specifically, is a key intermediate in the synthesis of compounds with potential antimicrobial, antiprotozoal, and anticancer properties.[1]
The Theory of Electrophilic Nitration of Quinoline Systems
The synthesis of this compound from 4-methylquinoline is achieved through an electrophilic aromatic substitution reaction, specifically nitration. Understanding the electronic properties of the quinoline ring is crucial to comprehending the regiochemical outcome of this transformation.
The Quinoline Ring: An Electronic Perspective
The quinoline ring system consists of a benzene ring fused to a pyridine ring.[4] The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect (-I) on the entire ring system. Under the strongly acidic conditions of nitration (typically a mixture of concentrated nitric and sulfuric acids), the nitrogen atom is protonated, forming the quinolinium ion.[5][6] This protonation further deactivates the pyridine ring towards electrophilic attack, making the carbocyclic (benzene) ring the preferred site for substitution.[6][7]
The Nitronium Ion: The Active Electrophile
In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This powerful electrophile is then attacked by the electron-rich aromatic ring.[8]
Directing Effects and Regioselectivity
In the case of unsubstituted quinoline, electrophilic substitution occurs primarily at the 5- and 8-positions of the benzene ring.[4][5] This is because the carbocation intermediates (σ-complexes) formed by attack at these positions are more stable than those formed by attack at the 6- and 7-positions.
For 4-methylquinoline, the methyl group at the 4-position is an electron-donating group (EDG) and an ortho, para-director.[9][10] However, due to the deactivating effect of the protonated quinolinium system, its influence is less pronounced than in a simple benzene ring. The primary directing influence remains the deactivation of the pyridine ring and the inherent preference for substitution at the 5- and 8-positions of the benzene ring. The nitration of 4-methylquinoline typically yields a mixture of the 5-nitro and 8-nitro isomers.[1] However, the reaction conditions can be optimized to favor the formation of the 8-nitro isomer.
The following diagram illustrates the key steps in the electrophilic nitration of an aromatic ring:
Caption: General mechanism of electrophilic aromatic nitration.
Experimental Protocol for the Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the nitration of 4-methylquinoline to selectively synthesize this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Methylquinoline | C₁₀H₉N | 143.19 | ≥98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |
| Fuming Nitric Acid | HNO₃ | 63.01 | ≥90% |
| Crushed Ice | H₂O | 18.02 | N/A |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Beakers
-
Graduated cylinders
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
The quenching of the reaction mixture on ice must be performed slowly and carefully.
Step-by-Step Procedure
The following workflow diagram provides a visual overview of the synthesis:
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
In a three-necked round-bottom flask, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approximately 4-5 volumes relative to the quinoline).
-
Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
2. Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully and slowly add fuming nitric acid (1.1 to 1.5 equivalents) to a portion of concentrated sulfuric acid (approximately 2 volumes relative to the nitric acid) while cooling in an ice bath.[1]
-
Rationale: This exothermic process generates the nitronium ion. Pre-cooling and slow addition are essential for safety and to prevent decomposition of the nitrating agent.
3. Nitration Reaction:
-
Slowly add the chilled nitrating mixture dropwise to the stirred solution of 4-methylquinoline in sulfuric acid over a period of 30-60 minutes.
-
Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.
-
Rationale: Maintaining a low temperature is critical for controlling the reaction rate and minimizing the formation of byproducts, thus enhancing the selectivity for the desired 8-nitro isomer.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1]
4. Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.
-
Rationale: This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic medium.
-
Allow the ice to melt completely.
-
Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold water to remove any residual acid and inorganic salts.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Yellow to tan solid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [12] |
| Melting Point | 125-126 °C[12] |
Further characterization can be performed using spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be consistent with the this compound structure.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).
Conclusion
The synthesis of this compound from 4-methylquinoline via electrophilic nitration is a robust and well-established procedure. A thorough understanding of the reaction mechanism, particularly the directing effects of the quinolinium system, is essential for achieving high yields and regioselectivity. Careful control of the reaction temperature is the most critical parameter for a successful synthesis. The protocol described in this guide provides a reliable method for the preparation of this important synthetic intermediate, which serves as a gateway to a diverse range of potentially bioactive molecules.
References
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- 12. lookchem.com [lookchem.com]
Introduction: The Quinoline Scaffold and the Significance of the 4-Methyl-8-nitro Moiety
An In-depth Technical Guide to the Biological Activities of 4-Methyl-8-nitroquinoline Derivatives
Abstract: The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents and natural products. Its derivatives exhibit a vast array of biological activities, making them a focal point of medicinal chemistry research. This technical guide provides a comprehensive exploration of a specific, highly promising subclass: this compound derivatives. We delve into their significant anticancer, antimicrobial, and antiparasitic properties, detailing the underlying mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile compounds.
Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of new drugs.[1][2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3][4]
The this compound core is of particular interest. This structure is characterized by a methyl group at the 4th position and a highly reactive nitro group at the 8th position of the quinoline ring.[5][6] The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the methyl group, endows these derivatives with unique chemical properties and a diverse range of biological interactions.[5] Synthesis of this core scaffold is typically achieved through established organic chemistry reactions, such as the Skraup synthesis or, more directly, the nitration of 4-methylquinoline using a mixture of nitric and sulfuric acids.[5]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Preliminary investigations have consistently shown that derivatives of this compound possess potent anticancer properties, acting through various mechanisms to inhibit tumor growth.[5]
Mechanisms of Antineoplastic Action
The anticancer efficacy of these compounds stems from their ability to interfere with multiple critical cellular processes essential for cancer cell survival and proliferation.
-
DNA Intercalation and Topoisomerase Inhibition: Like many quinoline-based anticancer agents, these derivatives can insert themselves between the base pairs of DNA.[7] This intercalation distorts the DNA helix, interfering with fundamental processes like replication and transcription and ultimately inhibiting the function of topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[7][8]
-
Kinase Inhibition: A primary mechanism involves the inhibition of key signaling proteins, particularly kinases that are often upregulated in human malignancies.[8] For instance, certain quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, a protein that promotes cell development and survival.[7] By blocking the ATP-binding site of such kinases, these compounds can halt downstream signaling cascades that drive proliferation.
-
Induction of Apoptosis and Cell Cycle Arrest: By disrupting cellular homeostasis, this compound derivatives can trigger programmed cell death, or apoptosis.[5][9] They can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and effectively halting their proliferation.[5]
-
DNA Damage Response: Recent studies show that quinoline compounds can elicit a DNA damage response, often mediated through the activation of tumor suppressor proteins like p53.[10]
Visualization: Inhibition of a Pro-Survival Pathway
The following diagram illustrates a simplified mechanism where a this compound derivative inhibits a pro-survival kinase (like Pim-1), leading to the activation of apoptotic pathways.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative data on the cytotoxic potential of hypothetical this compound derivatives against common human cancer cell lines.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. Hep3B (Liver) |
| MNQ-01 | Parent Compound | 15.2 | 18.5 | 12.1 |
| MNQ-02 | C2-Amine | 8.7 | 10.1 | 7.5 |
| MNQ-03 | C6-Fluoro | 5.1 | 6.8 | 4.9 |
| Doxorubicin | Control Drug | 0.9 | 1.2 | 1.0 |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of test compounds on cancer cell lines.[11]
-
Cell Seeding: Plate human cancer cells (e.g., Hep3B) in 96-well plates at a density of 5x10³ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions. Incubate for 1-4 hours until color development is sufficient.
-
Absorbance Measurement: Measure the absorbance of the wells at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5]
Spectrum of Activity and Mechanism
These compounds exhibit broad-spectrum antimicrobial properties.[12]
-
Antibacterial Action: Efficacy has been reported against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[5][13]
-
Antifungal Action: Several derivatives show inhibitory activity against fungal pathogens, including Candida albicans and Aspergillus niger.[12][13]
The primary antimicrobial mechanism for related 8-hydroxyquinolines involves the chelation of essential metal ions, which disrupts microbial enzymatic functions.[12] While this may also play a role for 8-nitroquinoline derivatives, direct inhibition of microbial enzymes and disruption of cell membrane integrity are also proposed mechanisms.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The table below presents typical MIC values for hypothetical derivatives against various microbial strains.
| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| MNQ-01 | Parent Compound | 32 | 64 | 64 |
| MNQ-04 | C2-Thiol | 8 | 16 | 16 |
| MNQ-05 | C6-Chloro | 4 | 8 | 8 |
| Ciprofloxacin | Control Drug | 1 | 0.5 | N/A |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the antimicrobial potency of chemical agents.
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Workflow for MIC Determination
Antiparasitic Potential
The quinoline core is famous for its role in antimalarial drugs, and its derivatives continue to show promise against a variety of parasites. 8-aminoquinolines, a closely related class, are well-established antiparasitic agents.[14][15] Research suggests that this compound derivatives also possess activity against protozoan parasites.
-
Targeted Parasites: Limited research indicates potential antiprotozoal activity against parasites like Leishmania.[5] Related 8-aminoquinoline structures show potent activity against Plasmodium berghei (a model for malaria) and Pneumocystis carinii.[14][15]
-
Mechanism of Action: The mechanisms are believed to involve the disruption of vital parasitic metabolic pathways, such as mitochondrial respiration or nucleic acid synthesis, though this is an area requiring further investigation for the 8-nitro subclass.
Experimental Protocol: In Vivo Antimalarial Assay (Murine Model)
This protocol describes a standard method for evaluating the efficacy of compounds against malaria in a mouse model.[14][15]
-
Infection: Infect Swiss mice with Plasmodium berghei by intraperitoneal injection of parasitized red blood cells.
-
Compound Administration: On the day of infection (or as per the experimental design), administer the test compounds to groups of mice via oral gavage or intraperitoneal injection. A control group receives the vehicle only.
-
Monitoring Parasitemia: For the next 4-5 days, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa stain.
-
Parasitemia Calculation: Using a microscope, count the number of parasitized red blood cells out of a total of ~1,000 red blood cells. Calculate the percentage of parasitemia.
-
Efficacy Determination: Compare the average parasitemia in the treated groups to the control group to determine the percentage of parasite growth inhibition.
Broader Enzyme Inhibition Profile
Beyond kinases, certain quinoline-based compounds have been shown to inhibit a range of enzymes that act on DNA, suggesting a broader mechanism for their therapeutic effects. This includes enzymes such as DNA methyltransferases (DNMTs), DNA glycosylases, and various polymerases.[10][16] The inhibition of DNMTs is particularly significant, as it points to a role in epigenetic therapy for cancer by preventing the silencing of tumor suppressor genes.[10]
Conclusion and Future Directions
The derivatives of this compound represent a versatile and highly promising chemical scaffold with potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and antiparasitic contexts provides a strong foundation for further drug development. The multi-faceted mechanisms of action, including DNA intercalation, kinase inhibition, and induction of apoptosis, make them particularly attractive candidates for combating complex diseases like cancer.[9]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogues to improve potency and selectivity while minimizing toxicity.
-
Mechanism Elucidation: Conducting in-depth studies to fully characterize the molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents.
By addressing these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for a new generation of effective medicines.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2801-29-8 [smolecule.com]
- 6. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiparasitic activities and toxicities of individual enantiomers of the 8-aminoquinoline 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Methyl-8-nitroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1][2][3] The addition of a nitro group can significantly modulate the biological activity of these compounds, opening new avenues for drug discovery.[4][5] This guide provides a comprehensive technical overview of the potential therapeutic applications of a specific, yet under-explored derivative: 4-Methyl-8-nitroquinoline. In the absence of extensive direct research on this compound, this document synthesizes data from structurally related analogs to build a scientifically-grounded framework for its investigation as a novel therapeutic agent. We will delve into its potential as an anticancer and antimicrobial agent, propose mechanisms of action, and provide detailed experimental protocols to guide future research and development.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug development, forming the backbone of drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring allows for substitutions that can fine-tune its therapeutic effects.[6]
The introduction of a nitro group onto the quinoline core is a known strategy for enhancing biological activity.[4][5] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an antimicrobial agent that has also shown potent anticancer activity.[7][8] The nitro group, being a strong electron-withdrawing group, can influence the molecule's ability to interact with biological targets.
This compound, with its methyl group at the 4-position and a nitro group at the 8-position, presents an intriguing candidate for therapeutic development. While research on this specific molecule is in its nascent stages, preliminary studies suggest it possesses antimicrobial and anticancer properties.[9] This guide will extrapolate from the known activities of related nitroquinolines to build a strong hypothesis for the therapeutic potential of this compound and provide a roadmap for its scientific evaluation.
Potential Therapeutic Application: Oncology
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1][10] Numerous quinoline derivatives have demonstrated efficacy through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1] The presence of the nitro group in this compound suggests several potential mechanisms of anticancer activity.
2.1. Proposed Mechanisms of Anticancer Action
Based on studies of related nitroaromatic and quinoline compounds, this compound may exert its anticancer effects through a multi-pronged approach:
-
Induction of Oxidative Stress: Nitroaromatic compounds are known to generate reactive oxygen species (ROS) within cells.[11][12] This increase in ROS can lead to cellular damage and trigger apoptosis (programmed cell death).[12] The nitro group of this compound could act as a source of nitrogen radicals, altering intracellular signaling and inhibiting tumor cell growth.[13]
-
DNA Damage and Inhibition of DNA Repair: Several nitroquinoline compounds, such as 4-nitroquinoline 1-oxide (4-NQO), are known to be DNA damaging agents.[14][15] They can form adducts with DNA, leading to inhibition of DNA replication and transcription.[14] It is plausible that this compound or its metabolites could intercalate into DNA, disrupting its structure and function.[16] Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[17]
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit a variety of enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR).[4] The specific substitution pattern of this compound may confer inhibitory activity against kinases or other enzymes vital for cancer cell survival and proliferation.
2.2. Experimental Workflow for Anticancer Evaluation
The following workflow outlines a systematic approach to evaluating the anticancer potential of this compound.
Caption: A stepwise workflow for the comprehensive evaluation of this compound as a potential anticancer agent.
2.3. Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
Potential Therapeutic Application: Antimicrobial
Quinoline derivatives have a long history as effective antimicrobial agents.[18][19][20] The inclusion of a nitro group can further enhance this activity.[21] Preliminary studies have already indicated that this compound is effective against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.[9]
3.1. Proposed Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound are likely multifaceted:
-
Metal Chelation: 8-hydroxyquinolines are known to chelate essential divalent metal cations, which can disrupt crucial bacterial enzymatic functions and homeostasis.[21] The nitrogen and the oxygen of the nitro group in this compound may participate in metal chelation, depriving bacteria of essential cofactors.
-
Enzyme Inhibition: The compound may inhibit key bacterial enzymes, such as DNA gyrase or peptide deformylase, which are essential for bacterial survival.[22]
-
Disruption of Cell Membrane: The lipophilic nature of the quinoline ring could facilitate its insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.
3.2. Experimental Workflow for Antimicrobial Evaluation
Caption: A structured workflow for assessing the antimicrobial potential of this compound.
3.3. Detailed Experimental Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[23] For this compound, the methyl group at the 4-position and the nitro group at the 8-position are key determinants of its potential therapeutic effects.
Future research should focus on synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship. For instance, modifying the methyl group, altering the position of the nitro group, or introducing other substituents could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Toxicology and Safety Considerations
While nitroaromatic compounds can possess potent therapeutic properties, they are also associated with potential toxicity, including mutagenicity and carcinogenicity.[11][24][25][26] The toxicity is often linked to the reduction of the nitro group to reactive intermediates.[27] Therefore, a thorough toxicological evaluation of this compound is crucial. This should include in vitro mutagenicity assays (e.g., Ames test) and in vivo toxicity studies in animal models.
Conclusion
This compound is a promising but under-investigated molecule with the potential for development as a novel anticancer and antimicrobial agent. This guide has provided a comprehensive framework for its systematic evaluation, drawing upon the extensive knowledge of related quinoline and nitroaromatic compounds. The proposed mechanisms of action and detailed experimental workflows offer a clear path for researchers to unlock the therapeutic potential of this intriguing compound. Further investigation into its efficacy, mechanism of action, and safety profile is warranted to determine its future as a clinical candidate.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 2801-29-8 [smolecule.com]
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- 13. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 4-Methyl-8-nitroquinoline as a Chemical Intermediate in Organic Synthesis
Introduction: The Strategic Importance of 4-Methyl-8-nitroquinoline
This compound is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Structurally, it is characterized by a quinoline core with a methyl group at the 4th position and a nitro group at the 8th position.[1] This specific arrangement of functional groups makes it a highly versatile chemical intermediate, serving as a foundational building block for the synthesis of more complex molecules with a wide spectrum of biological activities.[1][2] Its derivatives have been explored for their potential as antimicrobial, antiprotozoal, and anticancer agents.[1] This guide provides an in-depth examination of the synthesis, key reactions, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 2801-29-8 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][4] |
| Molecular Weight | 188.18 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1][4] |
| Melting Point | 125-126 °C | [3][5] |
| Boiling Point | 340.8 °C at 760 mmHg | [3] |
| Density | 1.298 g/cm³ | [3] |
| Appearance | Tan to yellow solid | [7] |
| Storage | Sealed in dry, Room Temperature | [3] |
| SMILES | CC1=C2C=CC=C(C2=NC=C1)--INVALID-LINK--[O-] | [1][4] |
| InChI Key | ZNGIJEBXIREQLE-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound: A Methodological Deep Dive
The most prevalent and efficient method for the synthesis of this compound is the electrophilic nitration of 4-methylquinoline.[1] This reaction is highly regioselective, with the nitro group being selectively introduced at the eighth position.[1] The precursor, 4-methylquinoline (lepidine), can be synthesized via the Skraup synthesis, which involves the condensation of an aniline derivative with a ketone.[1]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from m-toluidine to this compound.
Detailed Experimental Protocol: Nitration of 4-Methylquinoline
This protocol is based on established methodologies for the nitration of quinoline derivatives.[8]
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Reaction Setup: Dissolve 4-methylquinoline in concentrated sulfuric acid in a separate reaction vessel, and cool the mixture to approximately -5°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred solution of 4-methylquinoline, ensuring the temperature does not rise above 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring for about 40 minutes, allowing the reaction to proceed at room temperature.[8]
-
Work-up: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography over silica gel.[7]
Key Chemical Reactions and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its nitro group and the quinoline ring system, which allows for a variety of subsequent transformations.
Core Reactions of this compound
Caption: Major reaction pathways for this compound.
Reduction of the Nitro Group
The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 8-amino-4-methylquinoline.[1] This amino derivative is a crucial precursor for the synthesis of various biologically active compounds.[9]
Experimental Protocol: Reduction to 8-Amino-4-methylquinoline
-
Reaction Setup: Suspend this compound in a suitable solvent like ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Reaction Conditions: Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to obtain 8-amino-4-methylquinoline.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group at the 8-position facilitates nucleophilic substitution reactions on the quinoline ring, allowing for the introduction of various functional groups.[1]
Electrophilic Aromatic Substitution
The methyl group at the 4-position can direct incoming electrophiles to the 5- and 7-positions of the quinoline ring, enabling further functionalization of the aromatic system.[1]
Applications in Research and Development
The versatility of this compound makes it a valuable intermediate in several areas:
-
Pharmaceuticals: It serves as a precursor for synthesizing derivatives with potential antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][8][10] The quinoline scaffold is a well-known pharmacophore present in many approved drugs.[8][10]
-
Chemical Intermediates: It is a fundamental building block for the synthesis of more complex heterocyclic compounds and polypyridine systems.[1][2]
-
Dyes and Pigments: Due to its chromophoric properties, it can be utilized in the formulation of dyes.[1]
Characterization Techniques
The identity and purity of synthesized this compound are typically confirmed using a suite of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1][4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined role in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel compounds with significant biological potential. This guide has outlined the core physicochemical properties, synthesis protocols, key chemical transformations, and diverse applications of this compound, providing a solid foundation for its effective utilization in research and development.
References
- 1. smolecule.com [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 2801-29-8 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. brieflands.com [brieflands.com]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
discovery and history of 4-Methyl-8-nitroquinoline
An In-depth Technical Guide to 4-Methyl-8-nitroquinoline
Foreword
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. As a member of the nitroquinoline family, it holds potential for further investigation as a building block for more complex molecules with possible biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, synthesis, physicochemical properties, and putative biological relevance. Due to the limited volume of research focused specifically on this compound, this guide synthesizes direct information where available with well-established principles from the broader field of quinoline chemistry to provide a holistic and scientifically grounded perspective.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A major breakthrough in quinoline synthesis came in 1880 with Zdenko Hans Skraup's discovery of the Skraup synthesis, a method for producing quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1][2] This foundational reaction opened the door for the synthesis of a vast array of substituted quinolines.
While the precise first synthesis of this compound is not prominently documented in readily accessible historical literature, its preparation follows a logical and well-established two-step synthetic strategy that emerged from the foundational work of Skraup and subsequent studies on electrophilic aromatic substitution. This strategy involves the initial synthesis of 4-methylquinoline (lepidine) followed by regioselective nitration. The synthesis of 7-methyl-8-nitroquinoline from m-toluidine, a structurally similar compound, has been well-documented, suggesting that the synthesis of the 4-methyl isomer would have been an early target of investigation in the exploration of substituted nitroquinolines.[3]
Synthesis of this compound
The most prevalent and logical synthetic route to this compound is a two-step process: the synthesis of the 4-methylquinoline precursor, followed by its nitration.[4]
Step 1: Synthesis of 4-Methylquinoline (Lepidine)
The Skraup reaction and its variations are standard methods for the synthesis of the 4-methylquinoline core.[4] The reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. For 4-methylquinoline, methyl vinyl ketone is a suitable α,β-unsaturated carbonyl component.[4]
Caption: Synthetic pathway for 4-methylquinoline via a Skraup-type reaction.
Experimental Protocol: Skraup Synthesis of 4-Methylquinoline
The following is a representative protocol adapted from established Skraup synthesis procedures.[5]
-
Materials: Aniline, methyl vinyl ketone, concentrated sulfuric acid, nitrobenzene (or another suitable oxidizing agent), ferrous sulfate (optional, as a moderator).
-
Procedure:
-
In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
Add ferrous sulfate to the mixture to moderate the reaction.
-
Slowly add nitrobenzene, followed by the dropwise addition of methyl vinyl ketone.
-
Heat the mixture gently. The reaction is often exothermic and may require careful temperature control.
-
Once the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.
-
After cooling, the reaction mixture is carefully diluted with water and neutralized with a concentrated base solution (e.g., sodium hydroxide).
-
The crude 4-methylquinoline is then isolated, typically by steam distillation.
-
The product is purified by fractional distillation under reduced pressure.
-
Step 2: Nitration of 4-Methylquinoline
The final step is the electrophilic nitration of the synthesized 4-methylquinoline. The nitration of the quinoline ring is a well-studied reaction. Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring to electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[4]
Caption: Regioselectivity in the nitration of 4-methylquinoline.
Experimental Protocol: Nitration of 4-Methylquinoline
This protocol is based on established methods for the nitration of quinoline derivatives.[3]
-
Materials: 4-Methylquinoline, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 4-methylquinoline and concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
-
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a melting point reported to be in the range of 125-126 °C.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7] |
| Molecular Weight | 188.18 g/mol | [7] |
| CAS Number | 2801-29-8 | [7] |
| Melting Point | 125-126 °C | [6] |
| Boiling Point (est.) | 340.8 °C at 760 mmHg | [6] |
| Density (est.) | 1.298 g/cm³ | [6] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The methyl group will appear as a singlet, likely in the range of 2.5-3.0 ppm. The aromatic protons will be in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the methyl group will be in the aliphatic region, while the nine carbons of the quinoline ring will be in the aromatic region. The carbon atom attached to the nitro group (C8) is expected to be significantly deshielded.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 188.[7] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 142, and potentially the loss of a methyl radical (CH₃) or other characteristic fragmentations of the quinoline ring system.[8][9]
Potential Biological Activities and Applications
While specific biological studies on this compound are scarce in the literature, the broader class of nitroquinolines has been investigated for various pharmacological activities.[4] This suggests that this compound could serve as a valuable scaffold or lead compound in drug discovery.
Antimicrobial Activity
Anticancer Activity
Nitroquinoline derivatives have also shown promise as anticancer agents.[4] Preliminary investigations into related compounds suggest that they may inhibit tumor growth through mechanisms such as the induction of apoptosis and cell cycle arrest.[4] While specific IC₅₀ values for this compound against various cancer cell lines are not available, studies on other 8-nitroquinoline analogs have demonstrated cytotoxicity.[11] The mechanism of action for some anticancer quinolines is thought to involve the inhibition of key signaling pathways, such as those involving the transcription factor FoxM1, which is often overexpressed in cancer.[12]
Caption: A potential anticancer mechanism for nitroquinoline derivatives involving FoxM1 inhibition.
Future Directions
This compound represents a chemical entity with a solid foundation in classical organic synthesis but with an underexplored potential in medicinal chemistry. Future research efforts could be directed towards:
-
Definitive Biological Screening: A systematic evaluation of its antimicrobial and anticancer activities against a broad panel of microbial strains and cancer cell lines is warranted to determine its specific MIC and IC₅₀ values.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate its precise mechanism of action would be crucial for its development as a potential therapeutic agent.
-
Derivative Synthesis: The this compound scaffold can be used as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For example, the nitro group can be reduced to an amine, which can then be further functionalized.
Conclusion
This compound is a classic example of a substituted heterocyclic compound with a clear and established synthetic pathway rooted in the fundamental principles of quinoline chemistry. While its specific discovery and history are not prominently detailed, its synthesis via the Skraup reaction followed by nitration is a textbook example of heterocyclic chemistry. Its physicochemical and spectroscopic properties are well-defined. Although direct biological data is limited, its structural similarity to other biologically active nitroquinolines suggests that it is a compound of interest for further investigation in the fields of antimicrobial and anticancer drug discovery. This guide provides a comprehensive foundation for researchers and scientists to understand and further explore the potential of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. Buy this compound | 2801-29-8 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Quinoline Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Theoretical and Physicochemical Landscape of 4-Methyl-8-nitroquinoline
This guide provides a comprehensive theoretical examination of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with advanced computational analysis to illuminate the molecule's structural, electronic, and reactive properties. By bridging theoretical predictions with experimental relevance, we aim to provide a foundational resource for future research and application.
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's biological and chemical characteristics. This compound, with its electron-donating methyl group and strongly electron-withdrawing nitro group, presents a compelling electronic profile. Understanding this profile through theoretical studies is paramount to predicting its reactivity, metabolic fate, and potential as a drug scaffold or chemical intermediate.[3] This guide delves into the quantum chemical properties of this compound, offering a predictive lens through which its potential can be assessed.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a quinoline core substituted with a methyl group at the C4 position and a nitro group at the C8 position.[3] Its chemical formula is C₁₀H₈N₂O₂ with a molecular weight of approximately 188.18 g/mol .[3][4] The presence of these specific functional groups dictates its solubility, stability, and intermolecular interaction capabilities.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4] |
| CAS Number | 2801-29-8 | [4][5] |
| Canonical SMILES | CC1=C2C=CC=C(C2=NC=C1)--INVALID-LINK--[O-] | [4][5] |
| Melting Point | 125-126 °C | [5] |
| Density | 1.298 g/cm³ | [5] |
| Complexity | 227 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's ground-state geometry.
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved via two primary routes.[3] The first involves the Skraup synthesis, reacting an aniline derivative with a ketone, followed by nitration.[1][3] The second, more direct method is the electrophilic nitration of 4-methylquinoline using a mixture of nitric and sulfuric acids.[3] This latter reaction is of significant theoretical interest due to issues of regioselectivity. The nitration of 4-methylquinoline can yield both the 5-nitro and 8-nitro isomers.[3]
Theoretical calculations, particularly of the molecule's electrostatic potential and frontier molecular orbitals, can predict the most likely sites for electrophilic attack, thereby explaining the observed product distribution. The directing effects of the methyl group (ortho-, para-directing) and the pyridine nitrogen influence the electron density across the quinoline ring system.
Quantum Chemical Computational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[6][7] It provides a robust framework for predicting geometric parameters, vibrational frequencies, electronic transitions, and reactivity, often with accuracy that rivals experimental methods.
Protocol: Standard DFT Workflow for this compound
This protocol outlines a self-validating system for the theoretical analysis of the target molecule.
-
Structure Drawing & Pre-optimization:
-
Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level computational method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization (Ground State):
-
Causality: The objective is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is crucial as all subsequent property calculations depend on it.
-
Software: Gaussian 09/16, ORCA, etc.[8]
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[7]
-
Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing non-spherical electron distributions in bonds.
-
Input Command (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq
-
-
Frequency Analysis (Validation):
-
Causality: This step is a self-validating control. A true energy minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure, requiring re-optimization.
-
Execution: The Freq keyword is included with Opt.
-
Output: The calculation provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR/Raman spectra.
-
-
Electronic & Spectroscopic Property Calculation:
-
Causality: Using the validated optimized geometry, higher-level properties can be reliably calculated.
-
Properties:
-
Molecular Orbitals (HOMO/LUMO): Analyze the output file for orbital energies and visualizations.
-
NMR Spectra: Use the GIAO (Gauge-Independent Atomic Orbital) method. Input: #p B3LYP/6-311++G(d,p) NMR=GIAO Geom=Check Guess=Read.[9]
-
UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT). Input: #p TD(NStates=10)/B3LYP/6-311++G(d,p) Geom=Check Guess=Read.[10]
-
Molecular Electrostatic Potential (MEP): Generate a cube file from the checkpoint file for visualization.
-
-
Caption: A typical workflow for DFT calculations.
Electronic Properties: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[7]
-
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity.
-
Small HOMO-LUMO gap: Implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO will likely be concentrated around the electron-withdrawing nitro group. This distribution facilitates charge transfer, a property relevant to biological activity and the design of optical materials.[9]
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of electron density that reveals the charge distribution of a molecule. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic reagents.[10]
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this compound, these are expected around the nitro group's oxygen atoms and the pyridine nitrogen.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.
-
Green regions (neutral potential): Indicate areas of low polarity.
The MEP map provides a visual hypothesis for how the molecule will interact with other molecules, including biological receptors or substrates, guiding the design of derivatives with enhanced binding affinity.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several key reactivity indices can be calculated, providing quantitative measures of molecular stability and reactivity.[8]
Table 2: Key Global Reactivity Descriptors Derived from FMO Energies
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Bridging Theory with Application: Drug Development Insights
The theoretical data derived from computational studies provides a powerful, cost-effective platform for guiding experimental research.
-
Antimicrobial/Anticancer Activity: Preliminary studies indicate that this compound and its derivatives possess antimicrobial and potential anticancer properties.[3][11] The strong electrophilicity (high ω value) and the charge distribution shown by the MEP map can suggest mechanisms of action, such as interacting with nucleophilic residues (e.g., cysteine, histidine) in enzyme active sites or intercalating with DNA.[1] The reduction of the nitro group is a known activation pathway for genotoxicity in some nitroaromatic compounds, a mechanism that can be explored for pro-drug strategies.[12]
-
Structure-Activity Relationship (SAR): By calculating the properties of hypothetical derivatives in silico, researchers can prioritize the synthesis of compounds with the most promising electronic or steric profiles. For example, modifying substituents to alter the HOMO-LUMO gap or change the MEP can rationally tune the molecule's biological activity.
-
Metabolic Prediction: The MEP and FMO analysis can help predict sites of metabolic transformation, such as oxidation or reduction, which is critical for understanding a compound's pharmacokinetic and toxicity profiles.[3]
Conclusion and Future Directions
The theoretical study of this compound, grounded in robust DFT calculations, provides profound insights into its structure, stability, and reactivity. The computational workflows and analyses presented here form a self-validating framework for predicting its physicochemical behavior. This approach not only rationalizes known experimental observations, such as synthetic regioselectivity, but also provides a predictive engine for future research.
Future work should focus on the experimental validation of these theoretical predictions, including detailed spectroscopic characterization (NMR, IR, UV-Vis) and evaluation of biological activities against a wider range of bacterial, fungal, and cancer cell lines.[2][13] Furthermore, theoretical studies of its interaction with biological targets through molecular docking simulations could elucidate specific mechanisms of action and pave the way for its development as a novel therapeutic agent.
References
- 1. brieflands.com [brieflands.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-Methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Methyl-8-nitroquinoline (CAS No. 2801-29-8). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the known hazards of structurally similar compounds, such as 4-methylquinoline and other nitroquinoline derivatives, and established best practices for handling potentially hazardous research chemicals. A precautionary principle is therefore paramount.
Understanding the Hazard: A Profile of this compound
Toxicological Profile (Inferred from Analogous Compounds):
Studies on analogous compounds strongly suggest that this compound should be handled as a substance with significant health risks. Specifically:
-
Carcinogenicity: 4-methylquinoline has been identified as a skin tumor initiator in mice and has been nominated for carcinogenicity studies due to its environmental presence and evidence of carcinogenicity in animal studies.[2][3] The presence of the nitro group may further enhance this potential.
-
Mutagenicity: Both 4-methylquinoline and 8-methylquinoline have demonstrated mutagenic properties in Salmonella typhimurium assays.[2] It is therefore prudent to consider this compound a potential mutagen.
These findings underscore the critical need for stringent safety protocols to minimize exposure.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior in a laboratory setting and for planning experimental procedures.
| Property | Value | Source |
| CAS Number | 2801-29-8 | [4][5][6] |
| Molecular Formula | C10H8N2O2 | [4][5][6] |
| Molecular Weight | 188.19 g/mol | [4][6] |
| Melting Point | 125-126 °C | [5] |
| Boiling Point | 340.8 °C at 760 mmHg | [5] |
| Flash Point | 159.9 °C | [5] |
| Density | 1.298 g/cm³ | [5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [5] |
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling this compound is to eliminate or minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All procedures involving this compound, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood.[7] The fume hood provides critical protection by containing and exhausting airborne contaminants. Ensure the sash is positioned at the lowest practical height to maximize capture velocity. For weighing solid material, a balance enclosure within the fume hood is recommended to minimize air currents and ensure accurate measurement while maintaining containment.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles and a face shield | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Double-gloving with chemical-resistant gloves (e.g., nitrile) | EN 374 |
| Body | A permeation-resistant laboratory coat, fully fastened | |
| Respiratory | An N95 or higher-rated respirator for weighing solids or when aerosolization is possible |
Causality Behind PPE Choices:
-
Double-gloving: This provides an extra layer of protection against potential tears or permeation of the outer glove. It is a critical precaution when handling potentially carcinogenic and mutagenic substances.
-
Face shield over goggles: This combination protects the entire face from splashes and airborne particles, which is crucial as the compound may cause severe eye irritation.
-
Respirator: Given the potential for inhalation of fine particles of this hazardous compound, a respirator is essential during weighing and any other procedure that could generate dust.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely weighing and preparing a stock solution of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure containment and minimize exposure.
Protocol for Weighing and Preparing a Stock Solution
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment: analytical balance (preferably in an enclosure), weighing paper, spatula, vials with caps, and the appropriate solvent.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the weight and carefully fold the weighing paper to contain the solid.
-
-
Preparing the Stock Solution:
-
Transfer the weighed solid into a pre-labeled vial.
-
Using a pipette, add the calculated volume of solvent to the vial.
-
Securely cap the vial and mix by gentle inversion or vortexing until the solid is completely dissolved.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with the compound (e.g., weighing paper, gloves, pipette tips) must be disposed of as hazardous chemical waste.[8]
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to waste disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, a rapid and informed response is critical to mitigating harm.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Containment (if safe to do so): For small spills, and only if you are trained and have the appropriate spill kit, you may attempt to contain the spill by covering it with an inert absorbent material.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: Allow only trained personnel with appropriate PPE to decontaminate the spill area.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Response Workflow
The following diagram outlines the decision-making process in the event of a spill.
Caption: A decision tree for responding to a this compound spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[8][11] Do not dispose of this compound down the drain or in the regular trash.
Conclusion
While this compound presents significant potential hazards, a thorough understanding of these risks and the strict implementation of the safety protocols outlined in this guide will enable researchers to handle this compound safely and responsibly. The core principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and adherence to established protocols are the cornerstones of a robust safety culture in any research environment.
References
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- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Nitration of 4-Methylquinoline to Yield 4-Methyl-8-nitroquinoline
For: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-8-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitro group at the C-8 position of the 4-methylquinoline scaffold provides a versatile handle for further chemical transformations. The nitro group can be readily reduced to an amine, which in turn serves as a precursor for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and novel heterocyclic systems. This functionalization is critical for the development of new therapeutic agents, with quinoline derivatives being investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[1] This application note provides a detailed, field-proven protocol for the regioselective nitration of 4-methylquinoline, emphasizing the underlying chemical principles, safety considerations, and product characterization.
Reaction Mechanism and Regioselectivity
The nitration of 4-methylquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.
Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Under the strongly acidic conditions of the reaction, the nitrogen atom of the quinoline ring is protonated to form the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack to a greater extent than the benzene ring. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.[2]
The directing effects of the existing substituents on the quinoline ring system govern the position of nitration. The methyl group at C-4 is an activating group and directs electrophiles to the ortho and para positions. However, in the protonated quinolinium species, the overall ring system is significantly deactivated. The substitution is observed to occur predominantly at the C-5 and C-8 positions of the benzene ring.[2] In the case of 4-methylquinoline, the formation of this compound is the major product, driven by a combination of electronic and steric factors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted quinolines and is designed to be a self-validating system with clear checkpoints.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Supplier |
| 4-Methylquinoline (Lepidine) | C₁₀H₉N | 143.19 | 491-35-0 | Liquid, bp 264-266 °C | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Liquid, 98%, corrosive | Fisher Scientific |
| Fuming Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | Liquid, ≥90%, corrosive, oxidizer | VWR |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 | Solid | N/A |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Liquid, 95% or absolute | Decon Labs |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solid | J.T. Baker |
Safety Precautions
-
This reaction is highly exothermic and involves the use of extremely corrosive and oxidizing acids. All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: Wear safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
-
Temperature control is critical to prevent a runaway reaction. Ensure the ice bath is well-maintained throughout the addition of the nitrating mixture.
-
The quenching of the reaction by pouring the acid mixture onto ice must be performed slowly and with vigorous stirring to manage the heat generated.
-
Have an appropriate neutralizing agent, such as sodium bicarbonate, readily available in case of a spill.
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methylquinoline (10.0 g, 0.07 mol).
-
Dissolution and Cooling: To the stirred 4-methylquinoline, slowly add concentrated sulfuric acid (40 mL). The dissolution is exothermic. Once the addition is complete, cool the mixture to 0-5 °C using an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (6.0 mL) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred quinoline solution via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 200 g) in a large beaker. This should be done in the fume hood.
-
Neutralization and Precipitation: Allow the ice to melt completely. The product will precipitate as a solid. Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol.[4] Dissolve the crude solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Value |
| Appearance | Yellow solid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [2] |
| Melting Point | 125-126 °C[5] |
| CAS Number | 2801-29-8[2] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of this compound. Expected signals would include a singlet for the methyl group, and distinct aromatic protons with characteristic chemical shifts and coupling constants.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show 10 distinct carbon signals corresponding to the quinoline ring and the methyl group.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Increase the reaction time or consider gentle warming after the addition of the nitrating mixture. Ensure the nitrating agents are of high purity and concentration. |
| Loss of product during work-up. | Ensure complete precipitation by thorough neutralization and cooling. Avoid using excessive solvent during recrystallization. | |
| Formation of multiple products (isomers) | Reaction temperature too high. | Maintain strict temperature control during the addition of the nitrating mixture. |
| Dark, tarry product | Over-nitration or oxidation. | Ensure the reaction temperature does not exceed the recommended limits. Avoid prolonged reaction times at elevated temperatures. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the electrophilic nitration of 4-methylquinoline. By carefully controlling the reaction conditions, particularly the temperature, high regioselectivity and good yields can be achieved. The detailed safety precautions must be strictly adhered to due to the hazardous nature of the reagents involved. The successful synthesis and purification of this key intermediate will enable researchers to further explore its potential in the development of novel pharmaceuticals and functional materials.
References
Application Notes & Protocols for the Purification of 4-Methyl-8-nitroquinoline
Abstract
These application notes provide a comprehensive guide for the purification of 4-Methyl-8-nitroquinoline, a key heterocyclic aromatic compound used as a chemical intermediate in the synthesis of pharmaceuticals and dyes.[1] Achieving high purity is critical for downstream applications, ensuring reaction specificity, and avoiding side products. This document details three primary purification methodologies—recrystallization, column chromatography, and sublimation—tailored for researchers, chemists, and drug development professionals. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and self-validating checkpoints to ensure procedural integrity.
Compound Profile and Safety Precautions
Chemical Properties
This compound is a yellow crystalline solid.[1] Its structure, featuring a nitro group at the C8 position, makes it a valuable precursor for further functionalization, particularly for the synthesis of the corresponding 8-aminoquinoline derivative.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2][3] |
| CAS Number | 2801-29-8 | [1][3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 125-126 °C | [3] |
| Solubility | Soluble in ethanol, acetone; less soluble in water. | [1] |
Essential Safety & Handling
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[4] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (CFR 1910.133 or EN166 compliant).[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, nitrile) and a lab coat to prevent skin exposure.[4][5]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[4]
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Keep away from heat and sources of ignition.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
The Rationale of Purification: Understanding the Impurity Profile
The most common synthesis of this compound involves the nitration of 4-methylquinoline (lepidine) using a mixture of nitric and sulfuric acids.[1] This electrophilic substitution reaction can lead to several key impurities that must be removed.
-
Isomeric Impurities: The primary challenge is the potential formation of other nitro-isomers. While the C8 position is favored, substitution can also occur at other positions on the quinoline ring, such as C5, leading to 4-methyl-5-nitroquinoline.[1] The separation of these isomers is often the main goal of purification.
-
Unreacted Starting Material: Incomplete nitration will leave residual 4-methylquinoline in the crude product.
-
Side-Reaction Products: Vigorous reaction conditions can lead to oxidation or other degradation products.
The choice of purification method depends on the specific impurity profile and the desired final purity.
Method 1: Recrystallization - The Scalable Workhorse
Recrystallization is the preferred method for purifying moderate to large quantities of crude product when impurities have significantly different solubilities from the desired compound. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.
Principle and Solvent Selection
An ideal recrystallization solvent should:
-
Dissolve the target compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the target compound.
-
Be chemically inert and easily removable from the purified crystals.
Based on the known solubility of nitroquinolines, several solvents are viable candidates.[1][6][7]
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | Often cited for similar compounds; good balance of polarity and volatility.[8][9] |
| Isopropanol | 82 | Proven effective for separating 8-nitroquinoline isomers.[10] |
| Acetone | 56 | High solvency may require co-solvent (e.g., water, hexanes) to reduce solubility upon cooling. |
| Toluene | 111 | A less polar option, useful if non-polar impurities are present. Higher boiling point requires care. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, heat approximately 50-60 mL of 95% ethanol on a hot plate to a gentle boil. Add the hot ethanol to the flask containing the crude solid portion-wise while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated carbon (spatula tip), swirl for 2-3 minutes, and perform a hot gravity filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively.
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 20-30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol (2 x 5 mL) to remove any residual soluble impurities. Self-Validation: The filtrate should be colored, while the crystals should be a uniform pale yellow.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (125-126 °C) indicates high purity.[3]
Method 2: Flash Column Chromatography
For separating compounds with similar solubility profiles, such as isomers, flash column chromatography is the most powerful technique. It relies on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
Principle and System Selection
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like nitroquinolines. Its slightly acidic surface interacts with the polar nitro group and the quinoline nitrogen.
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity is required. The ideal eluent should move the desired compound to a retention factor (Rƒ) of ~0.3 on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform). A synthesis of a related compound successfully used chloroform as an eluent.[8]
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Protocol: Silica Gel Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust polarity). The ideal system will show good separation between the yellow spot of the product and other impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle positive pressure (flash chromatography). Collect fractions (e.g., 10-15 mL each) in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize (usually under UV light) to identify which fractions contain the pure product. Self-Validation: The desired compound should appear as a single spot with a consistent Rƒ value in the pure fractions.
-
Isolation: Combine the fractions containing the pure product into a round-bottom flask.
-
Solvent Removal: Remove the eluent using a rotary evaporator to yield the purified this compound as a solid.
-
Purity Check: Confirm purity via melting point analysis and/or NMR spectroscopy.
Method 3: Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind. This method is only suitable for compounds that are thermally stable and have a sufficiently high vapor pressure.
Sublimation Workflow Diagram
Caption: Workflow for the purification of this compound by vacuum sublimation.
Detailed Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound into the bottom of a sublimation apparatus.
-
Assembly: Carefully insert the cold finger and ensure a good seal. Connect the apparatus to a high-vacuum pump.
-
Evacuation: Begin evacuating the system. A high vacuum is essential for sublimation to occur at a lower temperature, preventing thermal decomposition.
-
Cooling: Once a high vacuum is achieved, start the flow of coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Causality: The temperature should be just high enough to induce sublimation but well below the point of decomposition. Observe the apparatus for the first signs of material depositing on the cold finger.
-
Sublimation: Continue heating until a sufficient amount of crystalline material has deposited on the cold finger and sublimation of the crude material ceases. Self-Validation: The sublimed crystals should be visibly cleaner and more well-defined than the dark, non-volatile residue left behind.
-
Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature. Slowly and carefully vent the apparatus to atmospheric pressure.
-
Collection: Disassemble the apparatus and scrape the pure, crystalline this compound from the cold finger onto clean weighing paper.
Summary and Method Selection
| Technique | Primary Use Case | Purity Achievable | Scale | Pros | Cons |
| Recrystallization | Removing impurities with different solubilities. | Good to Excellent | mg to kg | Scalable, cost-effective, simple equipment. | Not effective for separating isomers with similar solubility. |
| Column Chromatography | Separating isomers and closely related impurities. | Excellent to High | mg to g | High resolving power, versatile. | Labor-intensive, requires significant solvent, can be difficult to scale. |
| Sublimation | Removing non-volatile impurities from a thermally stable solid. | Excellent | mg to g | Solvent-free, can yield very pure crystals. | Only applicable to specific compounds, requires high vacuum. |
For a typical crude product from synthesis, a primary purification by recrystallization is recommended to remove the bulk of impurities. If isomeric purity is insufficient, a subsequent purification by column chromatography should be employed.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Application Note: A Detailed Guide to the Structural Characterization of 4-Methyl-8-nitroquinoline using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural characterization of 4-Methyl-8-nitroquinoline (CAS: 2801-29-8) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This compound, a derivative of the quinoline scaffold, is of significant interest in medicinal chemistry and materials science.[3][4] This document offers more than a simple protocol; it delves into the underlying principles governing the spectral features of this molecule, providing researchers with the rationale behind the experimental design and data interpretation. We present detailed, field-proven protocols for sample preparation and for the acquisition of one-dimensional ¹H and ¹³C NMR spectra. Furthermore, we provide an in-depth analysis of the expected chemical shifts and coupling constants, supported by established principles of substituent effects on aromatic systems.
Guiding Principles: Understanding the Spectrum of this compound
A thorough interpretation of an NMR spectrum begins with a fundamental understanding of the molecule's electronic architecture. The spectrum of this compound is dictated by the interplay of the parent quinoline ring system and the electronic influence of its two substituents: a methyl group at position 4 and a nitro group at position 8.
1.1. The Quinoline Scaffold The quinoline ring is a bicyclic heteroaromatic system. The nitrogen atom in the pyridine ring influences the electron density, generally deshielding adjacent protons and carbons. Protons on the pyridine ring (H-2) are typically found at the most downfield positions.
1.2. Influence of the Methyl Group (-CH₃) at C4 The methyl group is a weak electron-donating group. Its primary influence is a noticeable shielding effect (an upfield shift to a lower ppm value) on the attached carbon (C4) and more subtle effects on other nearby nuclei.[5]
1.3. Influence of the Nitro Group (-NO₂) at C8 The nitro group is a powerful electron-withdrawing group and exerts the most dominant influence on the spectrum.
-
Electronic Deshielding: Through strong inductive and resonance effects, the -NO₂ group withdraws electron density from the carbocyclic ring. This effect is most pronounced at the ortho (C7) and para (C5) positions, causing the attached protons and carbons to be significantly deshielded (shifted downfield to higher ppm values).[6][7]
-
Magnetic Anisotropy: The nitro group exhibits significant magnetic anisotropy, meaning it creates a local magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the group.[8] This effect is particularly important for the proton at the peri-position (H-7).
The combination of these effects allows for a predictable and interpretable NMR spectrum, which is key to confirming the compound's identity and purity.
Caption: Structure of this compound.
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The protocols described herein are optimized for standard 400-600 MHz NMR spectrometers.
Protocol 1: High-Fidelity Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[9] The objective is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[10]
Materials:
-
This compound sample
-
High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Clean, dry sample vial (e.g., 4 mL glass vial)
-
High-precision 5 mm NMR tube (unscratched and clean)[11]
-
Glass Pasteur pipette and glass wool
Step-by-Step Methodology:
-
Weighing the Sample: In a clean, dry vial, accurately weigh the sample.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[12] CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative. Gently swirl or vortex the vial to ensure complete dissolution. Preparing the sample in a secondary vial before transferring it to the NMR tube is highly recommended as it allows for better mixing and visual confirmation of dissolution.[13]
-
Filtration (Critical Step): To remove any suspended micro-particulates that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution directly into the NMR tube.[9]
-
Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.
-
Using the pipette, carefully draw the sample solution and transfer it into the NMR tube. The glass wool will trap any solid impurities.
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Caption: NMR Sample Preparation and Analysis Workflow.
Protocol 2: 1D NMR Data Acquisition
These parameters are a robust starting point and may be adjusted based on the specific instrument and sample concentration.
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, symmetrical peaks and high resolution.[14]
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).[14]
-
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.[14]
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration if needed.[14]
-
Number of Scans (NS): 8-16 scans are typically sufficient.[14]
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): 0-200 ppm.[14]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): ≥ 128 scans, increase as needed for dilute samples.[15]
Data Interpretation and Analysis
The following assignments are based on established principles of NMR spectroscopy and data from analogous quinoline derivatives.[16] The ¹H NMR assignments are consistent with the spectrum available from ChemicalBook for this compound.[17]
Table 1: Summary of ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|---|
| 1 | N | - | - | - | - |
| 2 | H-2 | ~ 8.85 | d | J = 4.5 Hz | ~ 151.0 |
| 3 | H-3 | ~ 7.30 | d | J = 4.5 Hz | ~ 121.5 |
| 4 | C-4 | - | - | - | ~ 145.0 |
| 4-CH₃ | H | ~ 2.70 | s | - | ~ 19.0 |
| 5 | H-5 | ~ 8.15 | dd | J = 8.5, 1.5 Hz | ~ 123.0 |
| 6 | H-6 | ~ 7.65 | t | J = 8.0 Hz | ~ 128.0 |
| 7 | H-7 | ~ 8.05 | dd | J = 7.5, 1.5 Hz | ~ 134.0 |
| 8 | C-8 | - | - | - | ~ 140.0 (ipso-C) |
| 4a | C-4a | - | - | - | ~ 127.5 |
| 8a | C-8a | - | - | - | ~ 149.0 |
Note: ¹³C chemical shifts are predicted based on substituent effects and may vary slightly. Multiplicities: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Analysis of the ¹H NMR Spectrum:
-
H-2 and H-3: These protons on the pyridine ring appear as a pair of doublets with a typical ortho coupling constant of approximately 4.5 Hz. H-2 is the most downfield proton due to its proximity to the electronegative nitrogen.
-
4-CH₃: The methyl protons appear as a sharp singlet around 2.70 ppm, as they have no adjacent protons to couple with.
-
H-5, H-6, H-7: These three protons form a system on the carbocyclic ring. H-6 will appear as a triplet (or more accurately, a doublet of doublets with similar J values) due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets of doublets due to ortho coupling with H-6 and a smaller meta coupling. The significant downfield shifts of H-5 and H-7 are a direct consequence of deshielding by the C8-nitro group.[7]
Analysis of the ¹³C NMR Spectrum:
-
Quaternary Carbons: Several carbons (C-4, C-8, C-4a, C-8a) will not have attached protons and will typically show weaker signals in a standard ¹³C spectrum. The carbon attached to the nitro group (C-8, the ipso-carbon) is expected to be significantly downfield.[6]
-
CH Carbons: The chemical shifts of the protonated carbons (C-2, C-3, C-5, C-6, C-7) are influenced by their position relative to the nitrogen and the substituents. C-2 is expected to be the most downfield CH carbon in the pyridine ring. C-7 and C-5 are deshielded by the nitro group.
-
Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value), typically around 19.0 ppm.[18]
For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[19]
Conclusion
NMR spectroscopy is an exceptionally powerful and definitive tool for the structural elucidation of this compound. By understanding the electronic effects of the methyl and nitro substituents, a detailed and predictive interpretation of the ¹H and ¹³C spectra is achievable. The protocols provided in this note outline a robust methodology for obtaining high-quality data, ensuring that researchers in drug discovery and chemical synthesis can confidently verify the structure and purity of their target compounds.
References
- 1. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. brieflands.com [brieflands.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 10. organomation.com [organomation.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound(2801-29-8) 1H NMR [m.chemicalbook.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Analysis of 4-Methyl-8-nitroquinoline: A Detailed Guide for Researchers
This comprehensive guide provides a detailed framework for the mass spectrometric analysis of 4-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a discussion of the underlying scientific principles and expected fragmentation patterns.
Introduction
This compound (C₁₀H₈N₂O₂) is a derivative of quinoline with a molecular weight of 188.18 g/mol and an exact mass of 188.058577502 Da.[1][2][3] Its analysis is crucial for purity assessment, metabolite identification, and pharmacokinetic studies.[4] Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the characterization and quantification of this molecule. This guide will explore two primary workflows for its analysis: GC-MS for volatile analysis and LC-MS/MS for enhanced sensitivity and applicability to complex matrices.
Chemical Properties at a Glance
A thorough understanding of the analyte's physicochemical properties is foundational to method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Exact Mass | 188.058577502 Da | [1][2] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 340.8 °C (Predicted) | [2] |
| LogP | 2.97 (Predicted) | [2] |
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given the predicted boiling point and thermal stability of this compound, GC-MS offers a reliable method for its identification and quantification.
Anticipated Fragmentation in Electron Ionization (EI)
Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of this compound is predicted to be driven by the key functional groups: the nitro group and the methyl-substituted quinoline core.
Based on established fragmentation patterns of nitroaromatic compounds and quinoline derivatives, the following primary fragmentation pathways are anticipated:
-
Loss of a Nitro Group (NO₂): A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment ion with a mass loss of 46 u.
-
Loss of Nitric Oxide (NO): Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO), a mass loss of 30 u.
-
Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (•CH₃), leading to a mass loss of 15 u.
-
Quinoline Ring Fission: The stable quinoline ring can also undergo fragmentation, though this typically results in lower abundance ions.
Publicly available GC-MS data for this compound indicates prominent ions at m/z 188 (the molecular ion, [M]⁺•), 130, and 115, which is consistent with these predicted fragmentation pathways.[1]
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound in a volatile organic solvent such as methanol, acetone, or dichloromethane to create a stock solution of approximately 1 mg/mL.[5]
-
Working Solutions: Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 0.1 to 10 µg/mL.[5][6]
-
Sample Pre-treatment: For solid samples, dissolve them in a suitable volatile solvent. Liquid samples should be diluted to fall within the calibration range. Ensure all samples are filtered through a 0.22 µm filter to remove particulate matter.[5]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless mode, 270°C | Splitless injection maximizes the transfer of analyte onto the column for trace analysis. The high temperature ensures efficient vaporization. |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column is suitable for the separation of aromatic compounds. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic resolution. |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min | This temperature program allows for the efficient elution of this compound while separating it from potential contaminants. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | A quadrupole mass analyzer offers a good balance of sensitivity, resolution, and cost-effectiveness. |
| Scan Range | m/z 40-300 | This range will encompass the molecular ion and expected fragment ions. |
| Ion Source Temperature | 230°C | An elevated source temperature prevents condensation of the analyte. |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the molecular ion (m/z 188) or a characteristic fragment ion against the concentration of the standards.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the method of choice for analyzing this compound in complex matrices, such as biological fluids or environmental samples, due to its superior sensitivity and selectivity.
Anticipated Ionization and Fragmentation in ESI-MS/MS
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will yield characteristic product ions. The fragmentation in ESI-MS/MS is generally more controlled than in EI.
The anticipated fragmentation of the [M+H]⁺ ion (m/z 189) for this compound would likely involve:
-
Neutral Loss of NO₂: Loss of a neutral nitro group (46 u).
-
Neutral Loss of NO: Loss of neutral nitric oxide (30 u).
-
Quinoline Ring Fragmentation: Fission of the quinoline ring system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method.
1. Sample Preparation:
The choice of sample preparation technique is highly dependent on the sample matrix.
-
For Simple Matrices (e.g., solutions): A "dilute and shoot" approach may be sufficient, where the sample is simply diluted with the initial mobile phase.[7]
-
For Biological Fluids (e.g., plasma, serum): Protein precipitation is a common and effective method.[7][8]
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard.[8]
-
Vortex vigorously for 1 minute to precipitate proteins.[8]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in the initial mobile phase.[8]
-
-
For Complex Environmental Samples (e.g., water, soil extracts): Solid-Phase Extraction (SPE) can provide a more thorough cleanup and concentration of the analyte.[9][10]
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns are widely used for the separation of a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution allows for the separation of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for ESI sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the quinoline ring are readily protonated. |
| Mass Analyzer | Triple Quadrupole | A triple quadrupole is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Precursor Ion | m/z 189.1 [M+H]⁺ | The protonated molecular ion. |
| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. Likely candidates would result from the loss of NO₂ and NO. | Product ions are specific to the analyte and provide high selectivity. |
| Collision Energy | To be optimized for each MRM transition | Optimization of collision energy maximizes the signal of the product ions. |
3. Data Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method using the determined precursor and product ion transitions.
-
Quantify this compound by constructing a calibration curve using the peak area ratios of the analyte to an internal standard.
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in both GC-MS and LC-MS/MS analysis.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS and LC-MS/MS. The choice of technique will depend on the specific research question, the nature of the sample matrix, and the required sensitivity. GC-MS provides a reliable method for the analysis of relatively clean samples, yielding a characteristic fragmentation pattern for structural confirmation. For complex matrices and trace-level quantification, LC-MS/MS offers unparalleled sensitivity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for the successful analysis of this important molecule.
References
- 1. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. opentrons.com [opentrons.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-Methyl-8-nitroquinoline
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 4-Methyl-8-nitroquinoline. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development principles to full protocol validation in accordance with international guidelines. The method is demonstrated to be specific, accurate, precise, and robust, capable of separating this compound from its potential process-related impurities and degradation products.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₈N₂O₂) is a heterocyclic aromatic compound with significant potential in medicinal chemistry.[1][2] Research has indicated its utility as a scaffold for developing novel therapeutic agents, with preliminary studies exploring its antimicrobial, antiprotozoal, and anticancer properties.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in the drug development pipeline. The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This document provides a scientifically-grounded HPLC method, explaining the rationale behind the selection of chromatographic parameters and outlining a validation strategy based on the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Foundational Principles: Developing a Fit-for-Purpose HPLC Method
The development of a reliable HPLC method is a systematic process. The physicochemical properties of this compound—a moderately polar, aromatic compound with a nitro functional group—guide the selection of the chromatographic system.
-
Column Chemistry Selection: A reversed-phase (RP) approach is the logical starting point. A C18 (octadecylsilane) stationary phase is chosen for its versatility and proven performance in retaining and separating a wide range of moderately polar compounds.[4][8] The aromatic nature of the analyte also makes a Phenyl-based stationary phase a viable alternative, as it can offer unique selectivity through π-π interactions.[9] For this primary method, a C18 column provides a robust foundation.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal resolution and peak shape.
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and stronger elution strength for many nitroaromatic compounds, often resulting in better peak efficiency.[10]
-
Aqueous Phase & pH Control: An acidic mobile phase is employed to ensure consistent protonation of any residual acidic silanols on the silica-based column, thereby minimizing peak tailing. A dilute solution of phosphoric acid in water is a common and effective choice.[11][12] For mass spectrometry (MS) compatibility, a volatile modifier like formic acid would be substituted.[11]
-
Elution Mode: A gradient elution program (varying the ACN/water ratio over time) is chosen. This is superior to an isocratic method for purity analysis, as it provides the resolving power to separate early-eluting polar impurities and later-eluting non-polar impurities within a single analytical run.[13]
-
-
Detector Wavelength (λ) Selection: this compound contains a quinoline chromophore conjugated with a nitro group, which confers strong ultraviolet (UV) absorbance. To determine the optimal wavelength for maximum sensitivity, a sample is scanned using a Photodiode Array (PDA) detector. Based on the structure, a wavelength around 254 nm or 270 nm is expected to provide a strong signal for the parent compound and potential aromatic impurities.[14][15]
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step protocol for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard and Test Sample
-
Methanol (HPLC Grade, for cleaning)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the test sample is used to ensure sensitive detection of impurities at the 0.1% level.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is mandated by pharmacopeias such as the USP.[3][16][17] Inject the Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and lack of secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. |
Analytical Procedure
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform the System Suitability Test as described in Section 3.4.
-
Once SST criteria are met, inject the diluent (as a blank) once to ensure no carryover or system peaks interfere.
-
Inject the Sample Solution once.
-
Identify the peak for this compound based on the retention time from the Standard Solution chromatogram.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below the limit of quantitation (typically < 0.05%).
Calculation of Purity
The purity is calculated using the area percent method, which assumes that all impurities have a similar detector response to the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: Ensuring a Trustworthy and Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[6][7][18] Validation demonstrates that the protocol is a self-validating system, providing assurance of its reliability.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[5] The most definitive way to demonstrate this is through a forced degradation study.[19][20] In this study, the drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[20][21]
Protocol for Forced Degradation:
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.[22]
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.[22]
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[22]
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 48 hours, then prepare a solution for analysis.[22]
-
Photolytic Degradation: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
The HPLC method is considered "stability-indicating" if it can resolve the primary this compound peak from all degradation products formed under these stress conditions, and if the peak purity can be confirmed using a PDA detector.
Other Key Validation Parameters
-
Linearity: Assessed across a range (e.g., 0.05 mg/mL to 0.15 mg/mL). A linear relationship between concentration and peak area should be established, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analysis of multiple preparations of the same sample, with RSD ≤ 2.0%.
-
Intermediate Precision: Analysis performed by different analysts on different days or with different equipment to check for reproducibility.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
Visualized Workflows
Conclusion
The RP-HPLC method detailed in this application note is a highly effective tool for the purity assessment of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, results in a robust and reliable protocol. By incorporating system suitability tests and a comprehensive validation strategy that includes forced degradation studies, the method's specificity and stability-indicating nature are rigorously established. This protocol is fit-for-purpose for use in quality control and regulatory submission environments, ensuring the integrity and quality of this compound throughout the pharmaceutical development lifecycle.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 4-Methyl-8-quinolinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. agilent.com [agilent.com]
- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. Chromatography [usp.org]
- 18. qbdgroup.com [qbdgroup.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of 4-Methyl-8-nitroquinoline
Abstract: The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. Quinoline derivatives have historically been a rich source of antimicrobial agents.[1][2][3][4] This application note provides a detailed, research-grade framework for the comprehensive antimicrobial screening of 4-Methyl-8-nitroquinoline, a heterocyclic aromatic compound.[5][6][7][8] We present a suite of validated protocols, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of novel quinoline compounds.
Scientific Rationale & Hypothesized Mechanism of Action
Quinoline-based structures are privileged scaffolds in medicinal chemistry. A notable example is Nitroxoline (5-nitro-8-hydroxyquinoline), a urinary antiseptic whose efficacy is well-documented.[11][12][13] The antimicrobial action of many nitroquinolines is attributed to their ability to function as chelating agents for essential divalent metal cations like Mg²⁺ and Mn²⁺.[11][12][14] These cations are critical cofactors for a multitude of bacterial enzymes, including those involved in DNA replication, protein synthesis, and metabolic homeostasis.
By sequestering these metal ions, this compound is hypothesized to disrupt these vital enzymatic processes, leading to a bacteriostatic or bactericidal effect. This mechanism is advantageous as it is less susceptible to common resistance pathways that target specific protein active sites.[14]
Caption: Hypothesized mechanism of this compound via metal chelation.
Phase 1: Qualitative Screening Protocol - Agar Disk Diffusion
The Kirby-Bauer disk diffusion method serves as a robust, low-cost initial screen to qualitatively assess the antimicrobial potential of a compound.[15][16] The principle relies on the radial diffusion of the test compound from a saturated disk into an agar medium uniformly inoculated with a test microorganism.[16][17][18] The resulting zone of growth inhibition around the disk provides a visual and measurable indication of antimicrobial activity.
Step-by-Step Protocol: Disk Diffusion
-
Medium Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a final pH between 7.2 and 7.4.[17]
-
Autoclave at 121°C for 15 minutes.
-
Aseptically pour 25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface to achieve a uniform depth of 4 mm.
-
Allow plates to solidify and dry in an incubator with lids ajar for 15-30 minutes to remove excess surface moisture.[17]
-
-
Inoculum Preparation:
-
Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from a pure, overnight culture plate.
-
Transfer colonies into a tube containing 5 mL of sterile saline (0.85%).
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] This is a critical step for reproducibility.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[15][16]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][19]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
-
Disk Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The solvent must be tested for intrinsic antimicrobial activity by applying a disk saturated only with the solvent as a negative control.
-
Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile 6 mm paper disks to achieve a desired concentration (e.g., 100 µ g/disk ).
-
Allow disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA surface, ensuring firm contact.[17][19]
-
Arrange disks to be at least 24 mm apart from center to center.[17]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Following incubation, measure the diameter of the zone of complete growth inhibition (in mm) using a ruler or calipers.
-
Caption: Workflow for the Agar Disk Diffusion Assay.
Phase 2: Quantitative Analysis - Broth Microdilution for MIC
To quantify the potency of the compound, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22][23] This method is considered a gold standard and provides the quantitative data necessary for further drug development.[9][23]
Step-by-Step Protocol: Broth Microdilution
-
Compound Dilution Series:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of this compound at twice the highest desired final concentration.
-
Add 200 µL of this stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Plate Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well will be 200 µL.
-
-
Incubation and Interpretation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[24]
-
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Phase 3: Bactericidal vs. Bacteriostatic Determination - MBC
While the MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[23][25] The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to determine the killing capacity of the compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][26][27]
Step-by-Step Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.
-
Aseptically withdraw a 10 µL aliquot from each of these clear wells.
-
Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) that have grown from each spot.
-
-
MBC Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[28]
-
The relationship between MIC and MBC is used to classify the agent's activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[28]
-
Caption: Conceptual workflow from MIC to MBC determination and interpretation.
Data Presentation & Summary
All quantitative data should be meticulously recorded and presented in a clear, tabular format for easy comparison and analysis.
| Test Organism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus ATCC 25923 | Positive | e.g., 22 | e.g., 4 | e.g., 8 | Bactericidal (2) |
| Escherichia coli ATCC 25922 | Negative | e.g., 18 | e.g., 8 | e.g., 16 | Bactericidal (2) |
| Pseudomonas aeruginosa ATCC 27853 | Negative | e.g., 10 | e.g., 32 | e.g., >128 | Bacteriostatic (>4) |
| Enterococcus faecalis ATCC 29212 | Positive | e.g., 15 | e.g., 16 | e.g., 32 | Bactericidal (2) |
References
- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjhs.com [apjhs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2801-29-8 [amp.chemicalbook.com]
- 6. Buy this compound | 2801-29-8 [smolecule.com]
- 7. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 15. asm.org [asm.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. idexx.dk [idexx.dk]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. emerypharma.com [emerypharma.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. microchemlab.com [microchemlab.com]
- 28. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Anticancer Assays of 4-Methyl-8-nitroquinoline Derivatives
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] Among these, 4-Methyl-8-nitroquinoline derivatives are emerging as a promising scaffold for the development of novel antineoplastic agents.[3] The introduction of a methyl group at the 4-position and a nitro group at the 8-position can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its cytotoxicity towards cancer cells.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the anticancer potential of this compound derivatives. This document offers not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of these promising compounds.
Part 1: Assessment of Cytotoxicity
A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5][6]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549 lung cancer, HCT116 colon cancer) to about 80% confluency.[7][8]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following table provides an example of how to present the IC50 values of various quinoline derivatives against different cancer cell lines, as reported in the literature.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 3.42 | [9] |
| 8-Hydroxyquinoline Platinum(II) | YLN1 | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [10] |
| 8-Hydroxyquinoline Platinum(II) | YLN2 | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [10] |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound derivatives is established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[1][11]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to detect and quantify apoptosis.[12][13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of the this compound derivative for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the floating cells from the medium with the harvested adherent cells.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Washing and Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The results will segregate the cell population into four quadrants:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[14] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the percentage of cells in each phase of the cell cycle.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24, 48, or 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.[12]
-
Part 3: Investigating Molecular Mechanisms
Understanding the molecular pathways affected by this compound derivatives can provide insights into their specific mechanism of action and guide further drug development. Based on studies of related nitroquinoline compounds, a plausible mechanism involves the induction of reactive oxygen species (ROS) and the modulation of key signaling pathways.[14][15][16]
Potential Signaling Pathways
The anticancer activity of quinoline derivatives has been linked to the modulation of various signaling pathways that are crucial for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[8] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Another potential mechanism is the generation of ROS, which can induce oxidative stress and trigger apoptotic cell death.[15][16]
Caption: A potential signaling pathway affected by this compound derivatives.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial in vitro evaluation of the anticancer properties of this compound derivatives. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can effectively characterize these promising compounds and advance their development as potential cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 8. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-Methyl-8-nitroquinoline in the Synthesis of Pharmaceutical Agents
Introduction: The Quinoline Scaffold and the Significance of 4-Methyl-8-nitroquinoline
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this vital class of compounds, this compound serves as a pivotal starting material and synthetic intermediate.[5] While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its strategic functional groups: the nitro group at the 8-position and the methyl group at the 4-position.
The electron-withdrawing nitro group is primed for chemical reduction, providing a reliable pathway to 8-aminoquinoline derivatives.[6][7] This transformation is the gateway to synthesizing a class of potent antimalarial drugs, most notably analogs of Primaquine.[8][9] This guide provides a detailed exploration of the synthesis, key transformations, and pharmaceutical applications of this compound, offering field-proven insights and step-by-step protocols for researchers in drug development.
Part 1: The Foundational Transformation - Reduction to 8-Amino-4-methylquinoline
The conversion of the nitro group to an amine is the most critical and common synthetic application of this compound. The resulting product, 8-Amino-4-methylquinoline[10], is a versatile building block for introducing the quinoline core into larger, more complex molecules. The most common and industrially scalable method for this transformation is a metal-acid reduction, often employing iron filings in an acidic medium.
Causality of Experimental Design:
-
Iron (Fe) Powder: Serves as the reducing agent. It is inexpensive, effective, and environmentally safer than many other reducing agents like tin chlorides or catalytic hydrogenation with pressurized H₂.
-
Acetic Acid/Ethanol/Water: This solvent system serves multiple purposes. The acid protonates the nitro group, facilitating reduction. Ethanol helps to solubilize the organic quinoline derivative, while water is necessary for the reaction mechanism with iron. The mixture provides a controlled reaction environment.
-
Heating/Reflux: The reaction is heated to increase the rate of reaction, ensuring the complete conversion of the starting material.
Experimental Workflow: Reduction of Nitroquinoline
Caption: Workflow for the reduction of this compound.
Protocol 1: Synthesis of 8-Amino-4-methylquinoline
This protocol is adapted from established methods for the reduction of substituted 8-nitroquinolines.[7]
| Parameter | Value/Description | Rationale/Notes |
| Reactants | This compound | 1.0 eq |
| Iron Powder (<325 mesh) | 4.0 - 5.0 eq | |
| Solvent System | Ethanol, Water, Acetic Acid | 5:2:1 ratio (v/v/v) |
| Reaction Temp. | 80-90 °C (Reflux) | To ensure a sufficient reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC for disappearance of starting material. |
| Work-up | 1. Hot filtration2. Basification (aq. NH₄OH or NaOH)3. Extraction (DCM or EtOAc) | Filtration removes iron salts. Basification precipitates the amine product. Extraction isolates the product from the aqueous phase. |
| Purification | Column Chromatography | Silica gel, eluting with a gradient of Hexane/Ethyl Acetate. |
| Expected Yield | 75-90% | Yields can vary based on reaction scale and purity of starting material. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the ethanol/water/acetic acid solvent mixture (approx. 10 mL per gram of starting material).
-
Stir the mixture to achieve dissolution or a fine suspension.
-
Begin heating the mixture to approximately 60 °C.
-
Carefully add the iron powder (4.0-5.0 eq) portion-wise over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, maintain the reaction at reflux (80-90 °C) for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Once complete, cool the reaction mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and basify by slowly adding concentrated ammonium hydroxide or 2M sodium hydroxide until the pH is >9. A precipitate should form.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid/oil via flash column chromatography to yield pure 8-Amino-4-methylquinoline.
Part 2: Application in Antimalarial Synthesis - Building Primaquine Analogs
The 8-aminoquinoline moiety is the pharmacophore responsible for the anti-malarial activity of drugs like Primaquine, which targets the liver stages of the Plasmodium parasite.[8] The synthesis of these drugs involves the alkylation of the 8-amino group with a suitable diamine side chain. By using 8-Amino-4-methylquinoline, novel analogs can be synthesized for structure-activity relationship (SAR) studies.[9][11][12]
Causality of Experimental Design:
-
Alkylating Agent: A compound like 4-bromo-1-phthalimidopentane is used. The phthalimide group serves as a protecting group for the primary amine on the side chain, preventing self-condensation and directing the reaction to the desired secondary amine linkage.
-
Triethylamine (TEA): A non-nucleophilic organic base used to scavenge the hydrobromic acid (HBr) that is generated during the nucleophilic substitution reaction. This prevents the protonation of the aminoquinoline, which would render it non-nucleophilic.
-
Heating: The reaction requires elevated temperatures (e.g., 130-140 °C) to overcome the activation energy for the nucleophilic substitution on the quinoline ring.
Synthetic Pathway to a Primaquine Analog
Caption: Synthesis of a Primaquine analog from 8-Amino-4-methylquinoline.
Protocol 2: Synthesis of a 4-Methyl-Primaquine Analog
This two-step protocol is based on established syntheses of primaquine and its derivatives.[7]
| Parameter | Value/Description | Rationale/Notes |
| Reactants (Step 1) | 8-Amino-4-methylquinoline | 1.0 eq |
| 4-Bromo-1-phthalimidopentane | 0.95-1.0 eq | |
| Triethylamine | 1.1 eq | |
| Reaction Temp. | 135-140 °C | High temperature is required to drive the reaction. |
| Reaction Time | 6-8 hours | Monitor by TLC. |
| Reactants (Step 2) | Protected Intermediate | 1.0 eq |
| Hydrazine Hydrate | 2.0-3.0 eq in Ethanol | |
| Reaction Temp. | Reflux | Standard condition for hydrazinolysis of phthalimides. |
| Purification | Acid-base extraction / Chromatography | To isolate the final basic product. |
| Expected Yield | 60-75% (over 2 steps) | Overall yield depends on the efficiency of both steps. |
Step-by-Step Methodology:
Step A: Alkylation
-
In a sealed tube or a flask equipped with a reflux condenser, combine 8-Amino-4-methylquinoline (1.0 eq), 4-bromo-1-phthalimidopentane (1.0 eq), and triethylamine (1.1 eq).
-
Heat the mixture under an inert atmosphere (N₂) to 135 °C for 6-8 hours.
-
Cool the reaction mixture to room temperature. Dissolve the resulting dark oil/solid in dichloromethane (DCM).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-Methyl-8-(4-phthalimido-1-methylbutylamino)quinoline, can be purified by column chromatography or taken directly to the next step if sufficiently pure.
Step B: Deprotection (Hydrazinolysis)
-
Dissolve the crude product from Step A in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) with 4M NaOH.
-
Extract the liberated free amine (the final product) with DCM or ether.
-
Dry, concentrate, and purify the final product, 8-(4-Amino-1-methylbutylamino)-4-methylquinoline, as needed.
Part 3: Synthesis of the Starting Material
For a comprehensive understanding, it is crucial to recognize the synthesis of this compound itself. It is typically prepared via a two-step process involving a Skraup synthesis followed by regioselective nitration.[3]
-
Skraup Synthesis: This classic reaction constructs the quinoline core.[13][14][15][16] m-Toluidine (3-methylaniline) is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., m-nitrobenzenesulfonate or arsenic acid).[3] This produces 4-methylquinoline (lepidine).
-
Nitration: The synthesized 4-methylquinoline is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5 °C).[3] The directing effects of the quinoline ring system favor the introduction of the nitro group at the 8-position, yielding the desired this compound with high selectivity.[3]
Overview of this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Buy this compound | 2801-29-8 [smolecule.com]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 7. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. uop.edu.pk [uop.edu.pk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Study of 4-Methyl-8-nitroquinoline Reactions
For: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-8-nitroquinoline is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its quinoline core is a privileged scaffold in numerous biologically active molecules, and the presence of the nitro group at the 8-position and a methyl group at the 4-position offers versatile handles for synthetic modifications.[2] The electron-withdrawing nature of the nitro group activates the quinoline ring for various chemical transformations, making it a valuable intermediate for the synthesis of novel derivatives with potential therapeutic or functional properties.
This guide provides a detailed experimental framework for studying three key reaction types of this compound: nucleophilic aromatic substitution (SNAr), catalytic reduction of the nitro group, and photocatalytic degradation. The protocols are designed to be comprehensive, offering step-by-step instructions, explanations of the underlying principles, and methods for monitoring reaction progress and characterizing products.
Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols. Nitroaromatic compounds can be toxic and potentially mutagenic. Always handle these compounds in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[3][4] All waste materials, including contaminated consumables, should be disposed of as hazardous waste according to institutional guidelines.[3][5]
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 8-Methoxy-4-methylquinoline
The nitro group at the 8-position of the quinoline ring strongly activates the molecule towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group by a variety of nucleophiles. This protocol details the synthesis of 8-Methoxy-4-methylquinoline via an SNAr reaction with methoxide.
Reaction Principle
The reaction proceeds via the addition of the methoxide nucleophile to the electron-deficient quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the nitro group as a nitrite anion restores the aromaticity of the ring, yielding the methoxy-substituted product.
Experimental Protocol
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 8-Methoxy-4-methylquinoline by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The structure of the synthesized 8-Methoxy-4-methylquinoline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Predicted spectral data can serve as a reference.[1]
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet around 3.9-4.1 ppm corresponding to the methoxy protons. Shifts in the aromatic protons' signals due to the change in the substituent at the 8-position. |
| ¹³C NMR | Appearance of a carbon signal around 55-60 ppm for the methoxy group. |
| Mass Spec | A molecular ion peak corresponding to the mass of 8-Methoxy-4-methylquinoline (C₁₁H₁₁NO). |
Catalytic Reduction: Synthesis of 8-Amino-4-methylquinoline
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to versatile building blocks. This protocol describes the catalytic hydrogenation of this compound to 8-Amino-4-methylquinoline using palladium on carbon (Pd/C) as the catalyst.
Reaction Principle
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The adsorbed hydrogen then reacts with the nitro group, reducing it in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine product.
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂) supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add this compound.
-
Solvent Addition: Add the anhydrous solvent to dissolve the substrate completely.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or pressurizing a Parr shaker).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times as Pd/C can be pyrophoric.[6] Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 8-Amino-4-methylquinoline.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization
The successful synthesis of 8-Amino-4-methylquinoline can be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the nitro group's influence on the aromatic protons. Appearance of a broad singlet corresponding to the amine protons (NH₂), the chemical shift of which is solvent-dependent. |
| ¹³C NMR | Significant upfield shift of the carbon atom at the 8-position (C8) due to the replacement of the electron-withdrawing nitro group with an electron-donating amino group. |
| Mass Spec | A molecular ion peak corresponding to the mass of 8-Amino-4-methylquinoline (C₁₀H₁₀N₂). |
| IR Spec | Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. |
Photocatalytic Degradation
Photocatalysis offers a green and sustainable approach to the degradation of organic pollutants. This protocol outlines a general setup for studying the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.
Reaction Principle
When TiO₂ is irradiated with photons of energy greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs.[7][8] These charge carriers can then participate in redox reactions. The electrons can reduce adsorbed oxygen to superoxide radicals, while the holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals. These reactive oxygen species (ROS) can then attack and degrade the this compound molecule.
Experimental Setup
Caption: Experimental workflow for photocatalytic degradation.
Experimental Protocol
Materials:
-
This compound
-
Titanium dioxide (TiO₂, e.g., P25)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Quartz reactor vessel
-
UV lamp (e.g., mercury lamp)
-
Magnetic stirrer and stir bar
-
Syringes and syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
LC-MS system (optional, for intermediate identification)
Procedure:
-
Catalyst Suspension: Prepare a suspension of TiO₂ in a solution of this compound in deionized water in the quartz reactor vessel. The concentration of the substrate and catalyst should be optimized based on preliminary experiments (e.g., 10 ppm substrate, 1 g/L catalyst).
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.
-
Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the TiO₂ catalyst and stop the reaction.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of remaining this compound. An isocratic mobile phase of acetonitrile and water with 0.1% formic acid on a C18 column is a good starting point for method development.[9]
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
-
(Optional) Intermediate Identification: Use LC-MS to identify potential degradation intermediates.
Analytical Monitoring and Quality Control
Consistent and reliable analytical methods are crucial for studying the kinetics and outcomes of the described reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of all three reactions by quantifying the disappearance of the starting material and the appearance of the product.
General HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or phosphoric acid.[9] The specific ratio should be optimized for each reaction mixture to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 250-320 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of the reaction products.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the products and to identify reaction intermediates. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. TiO2 as a Photocatalyst for Water Splitting-An Experimental and Theoretical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-8-nitroquinoline
Welcome to the technical support center for the synthesis of 4-Methyl-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction conditions and improve your final yield. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically approached as a two-stage process: first, the synthesis of the 4-methylquinoline core, followed by its selective nitration.
Problem 1: Low Yield and Significant Tar Formation in 4-Methylquinoline Synthesis
Symptoms: Your reaction mixture from the Doebner-von Miller or Skraup synthesis becomes a thick, dark, intractable tar. Isolating the 4-methylquinoline product is difficult, and the final yield is significantly lower than expected.
Root Cause Analysis: The Doebner-von Miller and related quinoline syntheses are conducted under strong acidic conditions (e.g., H₂SO₄, HCl) and often require heat.[1] These conditions are known to catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde or methyl vinyl ketone). This polymerization competes directly with the desired cyclization reaction with the aniline, leading to the formation of high-molecular-weight tars that trap your product and complicate the workup.
Field-Proven Solutions:
-
Gradual Reactant Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over self-polymerization.[2]
-
Strict Temperature Control: While heat is necessary, excessive temperatures will accelerate polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the internal reaction temperature, not just the oil bath temperature.
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions promote tarring. Consider screening different Brønsted acids (p-TsOH, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄), as milder acids can sometimes provide a better balance between reaction rate and byproduct formation.[1][2]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an aqueous acidic phase can dramatically reduce polymerization in the acid phase. The reaction then occurs at the interface or within the aqueous phase as the carbonyl compound partitions into it.[2]
Problem 2: Poor Regioselectivity During the Nitration of 4-Methylquinoline
Symptoms: Your final product is a mixture of this compound and a significant amount of the undesired 4-methyl-5-nitroquinoline isomer, which is difficult to separate.
Root Cause Analysis: The nitration of 4-methylquinoline is an electrophilic aromatic substitution. The benzene ring of the quinoline system is activated by the methyl group and deactivated by the protonated pyridine ring under the strong acidic conditions. Substitution occurs preferentially on the benzene ring at the C-5 and C-8 positions.[3] The formation of both isomers is a result of competing electronic and steric factors. While the C-5 position is electronically favorable (para to the methyl group in one resonance contributor), the C-8 position is often favored under controlled conditions, partly due to steric effects.
Field-Proven Solutions:
-
Rigorous Temperature Control: This is the most critical parameter for controlling regioselectivity. The reaction is highly exothermic.[4] Maintain a low temperature, typically between -5 °C and 0 °C, during the addition of the nitrating mixture. Low temperatures favor the formation of the 8-nitro isomer.[4][5]
-
Slow Addition of Nitrating Agent: Add the pre-chilled nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) dropwise to the solution of 4-methylquinoline in sulfuric acid. This prevents localized temperature spikes that can decrease selectivity.[4]
-
Alternative Nitrating Systems: For challenging cases, consider more selective nitrating agents. For example, the use of dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) at very low temperatures (-11 °C) has been reported to enhance the regioselectivity towards 8-nitro derivatives in quinoline systems.[3]
Problem 3: Difficulty in Purifying the Final this compound Product
Symptoms: The crude product is an oil or a low-melting solid with a broad melting point range. TLC analysis shows multiple spots that are close together.
Root Cause Analysis: The purification challenges are a direct consequence of the issues described above. The crude product may contain unreacted 4-methylquinoline, the undesired 5-nitro isomer, and residual tarry byproducts from the initial quinoline synthesis. The similar polarity of the 5- and 8-nitro isomers makes separation particularly difficult.
Field-Proven Solutions:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is often a suitable solvent.[4][5] The key is to perform a careful recrystallization, allowing the solution to cool slowly to promote the formation of well-defined crystals of the desired, often less soluble, 8-nitro isomer.
-
Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is the next step. A gradient elution using a solvent system like hexane/ethyl acetate can effectively separate the isomers.[6]
-
Sublimation: For certain quinoline derivatives, sublimation can be a powerful purification technique for removing non-volatile impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely adopted route involves the nitration of a pre-synthesized 4-methylquinoline core.[3] The 4-methylquinoline is typically prepared using a classical named reaction like the Doebner-von Miller synthesis, which condenses aniline with an α,β-unsaturated carbonyl compound (like methyl vinyl ketone or crotonaldehyde) under acidic catalysis.[1][3] The subsequent nitration with a mixture of nitric and sulfuric acids selectively introduces the nitro group, primarily at the C-8 position under controlled conditions.[3]
Q2: Why is the nitration of 4-methylquinoline directed to the 8-position?
In the strongly acidic nitrating medium, the quinoline nitrogen is protonated, making the pyridine ring strongly electron-deficient and deactivating it towards electrophilic attack. Therefore, substitution occurs on the carbocyclic (benzene) ring. The methyl group at C-4 is an activating group that directs ortho and para. The para-position (C-8) and ortho-position (C-5) are the most activated sites. The preference for the 8-position over the 5-position is a subtle interplay of electronics and sterics, which can be effectively controlled by lowering the reaction temperature.[3][5]
Q3: Are there "greener" or milder alternatives for this synthesis?
Yes, modern synthetic methods are being explored to mitigate the harsh conditions of classical syntheses. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate quinoline synthesis, sometimes reducing reaction times from hours to minutes while maintaining good yields.[3] For instance, glycerol-based Skraup reactions in water under microwave irradiation have been successful.[3] Additionally, the use of solid acid catalysts like silver(I)-exchanged Montmorillonite K10 clay can improve yields and facilitate easier, solvent-free workups.[3]
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
Melting Point: A sharp melting point within the literature range (approx. 125-126 °C) is a good indicator of purity.[7]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton and carbon signals, their splitting patterns, and chemical shifts will unambiguously confirm the structure and the position of the methyl and nitro groups.[3][5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (188.18 g/mol ).[8]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity.
Data Presentation
Table 1: Comparison of Nitration Conditions for Quinoline Derivatives
| Parameter | Traditional Method | High-Selectivity Method |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | N₂O₅ in liquid SO₂ |
| Temperature | -5 to 0 °C | -11 °C |
| Typical Yield (8-nitro) | Variable, depends heavily on control | Reported up to 60% for quinoline |
| Key Advantage | Readily available reagents | Higher regioselectivity for 8-position |
| Key Disadvantage | Risk of 5-nitro isomer formation | Requires specialized reagents/setup |
| Reference | [4][5] | [3] |
Table 2: Troubleshooting Synthesis of this compound
| Issue | Probable Cause | Recommended Action |
| Low Yield/Tarring (Quinoline Synthesis) | Polymerization of α,β-unsaturated carbonyl | Slow addition of carbonyl, lower temperature, consider biphasic system. |
| Poor Regioselectivity (Nitration) | High reaction temperature, poor mixing | Maintain temperature at -5 to 0 °C, ensure efficient stirring, slow addition. |
| Runaway Reaction (Nitration) | Poor heat dissipation, rapid addition | Use an ice/salt bath, add nitrating mix very slowly, ensure adequate cooling capacity. |
| Impure Product after Workup | Presence of isomers and starting materials | Perform careful recrystallization from ethanol; use column chromatography if needed. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4-Methylquinoline (Doebner-von Miller)
This protocol is a representative example. Molar equivalents and conditions should be optimized.
-
Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Reactant Addition: In the dropping funnel, dissolve methyl vinyl ketone (1.2 eq) in a minimal amount of a suitable solvent like toluene.
-
Reaction: Add the methyl vinyl ketone solution dropwise to the refluxing aniline hydrochloride solution over a period of 2-3 hours.
-
Completion: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated NaOH solution until it is strongly alkaline (pH > 10).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to yield pure 4-methylquinoline.
Protocol 2: Nitration of 4-Methylquinoline
-
Safety Warning: This procedure uses highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. The reaction is highly exothermic.*
-
Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methylquinoline (1.0 eq) in concentrated sulfuric acid (98%). Cool the flask in an ice/salt bath to -5 °C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Slowly add the pre-chilled nitrating mixture dropwise from the dropping funnel to the stirred 4-methylquinoline solution. Critically, maintain the internal reaction temperature below 0 °C throughout the addition.
-
Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes.[4]
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a solid.[4][5]
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Nitration of 4-Methylquinoline
Welcome to the technical support center for the nitration of 4-methylquinoline (lepidine). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on this heterocyclic scaffold. Nitrated quinoline derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. However, their synthesis is often fraught with challenges related to regioselectivity, side reactions, and harsh reaction conditions.
This document provides in-depth, field-proven insights to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust experimental protocols for successful and selective nitration.
Core Scientific Challenges: Understanding the "Why"
The nitration of 4-methylquinoline is not a straightforward electrophilic aromatic substitution. The reaction is governed by a delicate interplay of electronic and steric effects within the quinoline ring system, which is further complicated by the reaction conditions.
1. The Challenge of Regioselectivity: Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonation strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring.[1] As a result, substitution occurs preferentially on the less deactivated benzene ring.[2][3] The primary products are typically a mixture of the 5-nitro and 8-nitro isomers.[3][4] The methyl group at the 4-position offers only a weak activating effect on the benzenoid ring.
2. Oxidation of the Methyl Group: The use of strong nitrating agents and high temperatures creates a highly oxidative environment. The C4-methyl group is susceptible to oxidation, which can lead to the formation of quinoline-4-carboxylic acid as a significant byproduct, reducing the overall yield of the desired nitro product.[5]
3. N-Oxide Formation and Its Influence: The pyridine nitrogen can be oxidized by reagents like m-CPBA to form a 4-methylquinoline N-oxide.[6] This transformation dramatically alters the electronic properties of the ring. The N-oxide functionality is strongly activating and directs electrophilic attack to the C4-position.[6][7] Therefore, nitration of the N-oxide can be a strategic alternative to achieve substitution on the pyridine ring, which is otherwise highly disfavored.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why does nitration occur on the benzene ring (positions 5 and 8) and not the pyridine ring? A1: In the strongly acidic medium required for nitration, the quinoline nitrogen is protonated. This creates a positive charge that deactivates the pyridine ring (the heterocyclic part) towards attack by the electrophile (NO₂⁺). The benzene ring (the carbocyclic part) is less deactivated, making it the preferred site for substitution.[1][2][3] The stability of the resulting Wheland intermediate favors attack at the C5 and C8 positions.[2]
Q2: What are the typical starting conditions for nitrating 4-methylquinoline? A2: A common starting point is the use of a mixed acid system, typically fuming nitric acid in concentrated sulfuric acid. The reaction is highly exothermic and requires strict temperature control, usually starting at low temperatures (e.g., -5 to 0°C) during the addition of the nitrating mixture, followed by a period of stirring at room temperature or slightly elevated temperatures.[8][9]
Q3: How can I nitrate the pyridine ring of 4-methylquinoline? A3: Direct electrophilic nitration on the pyridine ring is extremely difficult. The most effective strategy is to first convert the 4-methylquinoline to its N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position.[6][7] Nitration of 4-methylquinoline-1-oxide will yield 4-methyl-4-nitroquinoline-1-oxide.
Troubleshooting Common Experimental Issues
Q4: My reaction yields a mixture of 5-nitro and 8-nitro-4-methylquinoline. How can I improve selectivity for the 8-nitro isomer? A4: Achieving high regioselectivity can be challenging. The directing effects of the protonated nitrogen and the C4-methyl group often lead to a mixture. However, steric hindrance from the C4-methyl group can subtly favor nitration at the C8 position over the C5 position. Fine-tuning the reaction conditions can help:
-
Temperature Control: Carefully controlling the temperature is critical. Running the reaction at a consistent, low temperature during addition and then slowly warming may influence the isomer ratio.
-
Solvent and Acid System: While less common, exploring alternative acid systems or solvents might alter the steric environment around the substrate and influence the regiochemical outcome. For some substituted quinolines, specific conditions have been found to favor one isomer. For instance, the nitration of 7-methylquinoline selectively yields 7-methyl-8-nitroquinoline, suggesting that electronic and steric factors can be exploited.[8][9]
Q5: I'm observing a significant amount of an acidic byproduct and my yield of the desired nitro-compound is low. What's happening? A5: This strongly suggests oxidation of the C4-methyl group to a carboxylic acid.[5] This side reaction is promoted by harsh conditions (high temperatures, high concentrations of nitric acid).
-
Mitigation Strategy:
-
Lower the Temperature: Ensure the reaction temperature does not exceed the target range. The addition of the nitrating mixture should be slow and done in an ice or ice/salt bath.
-
Control Stoichiometry: Use the minimum necessary amount of nitric acid. An excess of the oxidizing agent will favor byproduct formation.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC). Do not let it run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of oxidation.
-
Q6: The reaction is sluggish or does not go to completion. How can I drive it forward safely? A6: The deactivation of the quinolinium ion means that forcing conditions are often necessary. If the reaction is not proceeding, consider the following:
-
Acid Strength: Ensure your sulfuric acid is concentrated (98%) and your nitric acid is fuming. The generation of the nitronium ion (NO₂⁺) is dependent on the acidity of the medium.
-
Temperature: After the initial cold addition, the reaction may require gentle heating to proceed. A moderate temperature (e.g., 40-60°C) may be necessary, but this must be balanced against the risk of oxidation.[9] Always increase heat slowly and monitor the reaction.
-
Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture, which is crucial for consistent results.
Experimental Protocols & Data
Workflow for Troubleshooting Nitration Reactions
The following diagram outlines a logical workflow for addressing common problems encountered during the nitration of 4-methylquinoline.
Caption: Troubleshooting workflow for 4-methylquinoline nitration.
Table 1: Comparison of Reaction Conditions for Quinoline Nitration
| Substrate | Nitrating Agent/Conditions | Temp. (°C) | Products | Approx. Ratio | Reference |
| Quinoline | HNO₃ / H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | 52 : 48 | [4] |
| 7-Methylquinoline | Fuming HNO₃ / H₂SO₄ | -5 to RT | 7-Methyl-8-nitroquinoline | Selective | [8] |
| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 4-Nitropyridine-N-oxide | Selective | [7] |
| 6-Bromoquinoline-1-oxide | Direct Nitration | N/A | 6-Bromo-4-nitro- & 6-Bromo-5-nitro- | Mixture | [6] |
Protocol 1: Selective Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline
This protocol, adapted from a reported synthesis, demonstrates how the position of a methyl group can be leveraged for highly selective nitration.[8][9] It serves as a valuable reference for controlling regioselectivity.
Safety Warning: This procedure uses highly corrosive and oxidizing acids. It is extremely exothermic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.
Materials:
-
7-methylquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 7-methylquinoline (1.0 eq) and concentrated H₂SO₄ (2.5 mL per gram of quinoline). Cool the mixture to -5°C using an ice/salt bath.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming HNO₃ (0.5 mL per gram of quinoline) dropwise to concentrated H₂SO₄ (1.5 mL per gram of quinoline) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred quinoline solution, ensuring the internal temperature does not rise above 0°C. The rate of addition should be carefully controlled.
-
Stirring: Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 40-60 minutes. Monitor the reaction's progress via TLC.
-
Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker with stirring. This step is highly exothermic.
-
Isolation: Allow the ice to melt completely. The product, 7-methyl-8-nitroquinoline, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final, selective product.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. brieflands.com [brieflands.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Chromatographic Purification of 4-Methyl-8-nitroquinoline
Welcome to the technical support center dedicated to the chromatographic purification of 4-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate purification challenges but also build a robust understanding for future experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Issue 1: My compound is streaking or tailing on the TLC plate and column.
Question: I'm observing significant tailing of my this compound spot on the TLC plate, and this is translating to broad, poorly resolved peaks during column chromatography. What's causing this, and how can I fix it?
Answer: Peak tailing with quinoline derivatives on silica gel is a classic problem rooted in the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction leads to uneven elution and a "streaking" effect. Here’s how to address it:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (NEt₃) at a concentration of 0.5-2%.[1] Pyridine can also be used.[1] This simple addition will significantly improve peak shape.
-
Alternative Stationary Phases: If base-modified silica is not providing the desired separation, consider switching your stationary phase altogether:
Issue 2: The compound appears to be decomposing on the column.
Question: I'm losing a significant amount of my this compound during column chromatography. I suspect it's decomposing on the silica gel. How can I prevent this?
Answer: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the decomposition of sensitive compounds like nitroquinolines.[1] Here are several strategies to mitigate this:
-
Base Deactivation: As with peak tailing, adding a basic modifier like triethylamine to your eluent can neutralize the acidic silica surface and prevent degradation.[1]
-
Minimize Contact Time: Work efficiently. A faster flow rate during flash chromatography reduces the time your compound spends in contact with the stationary phase.[3]
-
Lower the Temperature: If you suspect thermal degradation, running the column in a cold room can slow down the decomposition rate.[1]
-
Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[1]
Issue 3: I'm struggling to find a suitable solvent system for separation.
Question: I've tried several solvent systems, but I can't achieve good separation between my this compound and the impurities. What's a systematic way to develop an effective mobile phase?
Answer: Finding the right solvent system is crucial for a successful separation. Thin-Layer Chromatography (TLC) is your most valuable tool here.
-
Start with a Standard Eluent: For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
Aim for an Optimal Rf: The ideal Retention Factor (Rf) for your target compound on a TLC plate is between 0.2 and 0.4.[4][5] This generally translates well to column chromatography.
-
Systematic Solvent Screening:
-
Begin with 100% hexanes and incrementally increase the percentage of ethyl acetate.
-
If separation is still poor, try a different polar solvent like dichloromethane or acetone in place of ethyl acetate.
-
For very polar impurities, a small addition of methanol to a dichloromethane or ethyl acetate system might be necessary.[5]
-
-
Consider Compound Solubility: this compound is soluble in organic solvents like ethanol and acetone but less so in water.[6] This information can guide your initial solvent choices for both loading the column and for the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?
A1: Understanding the properties of your compound is fundamental to a successful purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₀H₈N₂O₂[6][7][8] | Indicates the presence of heteroatoms (N, O) that contribute to polarity. |
| Molecular Weight | ~188.18 g/mol [6][7][8] | Useful for mass spectrometry analysis of collected fractions. |
| Appearance | Yellow crystalline solid[6] | The color can be a useful visual aid during chromatography. |
| Melting Point | 125-126 °C[8][9] | A sharp melting point is a good indicator of purity after purification. |
| Solubility | Soluble in ethanol, acetone; less soluble in water.[6][10] | Guides the choice of solvent for dissolving the sample before loading onto the column. |
| pKa | 1.87 ± 0.30 (Predicted)[8][9] | The basicity of the quinoline nitrogen is a key factor in its interaction with silica gel. |
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: The choice depends on the nature of your impurities.
-
Normal-Phase Chromatography (e.g., silica or alumina): This is the most common starting point. It separates compounds based on polarity, with more polar compounds eluting later.[11] Given the polar nitro group and the basic nitrogen, this compound will interact with a polar stationary phase. This is often the best choice for separating it from less polar byproducts of the synthesis.
-
Reversed-Phase Chromatography (e.g., C18): In this mode, a non-polar stationary phase is used with a polar mobile phase (like acetonitrile/water or methanol/water).[11] Non-polar compounds are retained more strongly. This can be an excellent option if your impurities are more polar than your target compound, or if you are experiencing decomposition on silica.[1][2]
Q3: How do I properly pack a flash chromatography column?
A3: A well-packed column is essential for good separation. Here is a standard protocol for dry packing:
-
Place a small plug of cotton wool at the bottom of the column.[5]
-
Add a small layer of sand (about 2 cm).[5]
-
Add the dry silica gel (Silica 60 is a common choice).[5] A column height of 6 to 10 inches is usually sufficient.[5]
-
Gently tap the side of the column to ensure even packing.
-
Add another layer of sand on top of the silica gel (about 1-2 cm).[5]
-
Carefully add your chosen eluent and use air pressure to push it through the column, ensuring you do not let the column run dry.[5]
Q4: What are the best practices for loading my sample onto the column?
A4: Proper sample loading is critical to achieving sharp bands and good separation.
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak eluent for the chromatography. Dichloromethane is often a good choice. Then, carefully apply the solution to the top of the column.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (like acetone), add a small amount of silica gel, and then carefully evaporate the solvent to dryness.[5] This dry powder can then be added to the top of the packed column.[5] This technique can often lead to better resolution.
Experimental Protocols
Protocol 1: Method Development for Flash Chromatography using TLC
-
Prepare a Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. A good starting point is 20% ethyl acetate in hexanes.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze the Rf: Calculate the Rf value for your target compound. Adjust the solvent polarity to achieve an Rf between 0.2 and 0.4.[4][5] If tailing is observed, add 0.5-2% triethylamine to the solvent system.[1]
-
Scale-Up to Column: Once an optimal solvent system is identified, it can be used for the flash column chromatography.
Visualizing the Troubleshooting Process
To aid in diagnosing purification issues, the following decision tree outlines a systematic approach to troubleshooting.
Caption: A decision tree for troubleshooting common issues in the chromatographic purification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Buy this compound | 2801-29-8 [smolecule.com]
- 7. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound CAS#: 2801-29-8 [amp.chemicalbook.com]
- 10. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Technical Support Center: Resolving Solubility Issues with 4-Methyl-8-nitroquinoline
Welcome to the technical support guide for 4-Methyl-8-nitroquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. By understanding its physicochemical properties and employing systematic troubleshooting, you can ensure accurate and reproducible experimental outcomes.
Part 1: Understanding the Molecule: Physicochemical Profile
The solubility challenges of this compound stem directly from its chemical structure. It is a heterocyclic aromatic compound featuring a quinoline core, a methyl group, and a nitro group.[1] This combination results in a molecule that is largely nonpolar and rigid, contributing to poor aqueous solubility.[2][3]
Key properties influencing its solubility are summarized below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₈N₂O₂ | Indicates a significant carbon backbone relative to polar groups.[4][5] |
| Molecular Weight | 188.18 g/mol | Moderate molecular weight.[1][4][5] |
| Melting Point | 125-126 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome for dissolution.[4][6] |
| Predicted pKa | 1.87 ± 0.30 | The quinoline nitrogen is weakly basic.[4][6] At physiological pH (~7.4), the molecule will be in its neutral, less soluble form. Protonation to a more soluble salt form only occurs at very low pH.[2][7] |
| XLogP3 / LogP | 2.6 - 2.97 | This positive value indicates that the compound is lipophilic (fat-soluble), predicting poor solubility in aqueous solutions.[4][5] |
| Hydrogen Bond Acceptors | 3 (2 from nitro, 1 from quinoline N) | Can accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting interactions with polar protic solvents like water.[4] |
| Appearance | Yellow crystalline solid | Visual confirmation of the compound's state.[1] |
The principle of "like dissolves like" is a strong predictor of behavior.[3][8] Given its aromatic nature and moderate polarity, this compound is expected to be soluble in organic solvents like ethanol, acetone, and DMSO, but sparingly soluble in water.[1][9]
Part 2: Systematic Troubleshooting Workflow for Solubility Issues
When encountering solubility problems, a systematic approach is crucial. The following workflow provides a step-by-step guide from initial stock preparation to final dilution in aqueous media.
Caption: A logical workflow for dissolving this compound.
Part 3: Detailed Protocols & Methodologies
Adherence to precise protocols is essential for reproducibility.[10][11]
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to create a primary stock solution, which is the cornerstone of accurate downstream dilutions.[12][13]
Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (MW: 188.18 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Volumetric flask (Class A)[10]
-
Spatula, weigh paper
-
Vortex mixer
-
Pipettors
Procedure:
-
Calculate Required Mass: To make 1 mL of a 20 mM solution:
-
Mass (g) = 20 mmol/L * 0.001 L * 188.18 g/mol = 0.00376 g = 3.76 mg.
-
-
Weighing: Accurately weigh out approximately 3.76 mg of this compound using an analytical balance. It is more important to record the exact weight than to hit the target mass perfectly.[10]
-
Dissolution: Transfer the weighed compound to a clean volumetric flask. Add approximately 80% of the final volume of DMSO.
-
Solubilization: Cap the flask and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary.
-
Bringing to Volume: Once fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[14]
Protocol 2: Dilution into Aqueous Assay Buffer
This protocol details the critical step of diluting the organic stock into an aqueous medium, a common point of failure where precipitation occurs.[15]
Objective: To prepare a 20 µM working solution from a 20 mM DMSO stock, minimizing precipitation.
Materials:
-
20 mM this compound stock in DMSO
-
Aqueous buffer or cell culture medium (pre-warmed to experimental temperature, e.g., 37°C)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your aqueous buffer or medium is at the final experimental temperature. Temperature shifts can negatively affect solubility.[16]
-
Prepare Dilution Tube: Add the required volume of the pre-warmed aqueous medium to a sterile tube. For a 1:1000 dilution to get 20 µM from 20 mM, you would add 999 µL of buffer.
-
Critical Dilution Step: While vigorously vortexing the aqueous medium, add 1 µL of the 20 mM DMSO stock solution dropwise into the center of the vortex.[17] This rapid dispersion is crucial to prevent localized high concentrations that trigger precipitation.[15][16]
-
Final Mix: Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution is not perfectly clear, troubleshooting is required.
-
Use Immediately: It is best practice to prepare working solutions fresh immediately before use. Do not store dilute aqueous solutions.[15]
Part 4: Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my compound immediately precipitated upon dilution into my cell culture medium. What should I do? A1: This is a classic sign that you have exceeded the compound's solubility limit in the final medium.[16] The most direct solution is to lower the final working concentration. If the experimental design requires the current concentration, you can try increasing the percentage of co-solvent (e.g., from 0.1% DMSO to 0.5% or 1.0% DMSO). However, you must verify the tolerance of your specific cell line to the increased DMSO concentration, as it can be toxic or induce cellular effects.[18][19][20]
Q2: My solution looked clear initially, but after 30 minutes in the 37°C incubator, it became cloudy. Why? A2: This suggests the formation of a supersaturated, thermodynamically unstable solution. Over time, the dissolved molecules aggregate and precipitate.[15] This can be caused by subtle shifts in pH within the medium due to the CO₂ environment or by the compound's inherent instability in the aqueous environment.[16] The best solution is to prepare the working solution immediately before adding it to your cells or assay plate.
Q3: Can I adjust the pH of my buffer to increase solubility? A3: Yes, this can be an effective strategy for ionizable compounds.[2] this compound has a predicted pKa of ~1.87, meaning its quinoline nitrogen is a weak base.[4][6] Lowering the pH significantly below this pKa would protonate the nitrogen, forming a more soluble salt. However, a pH this low is not compatible with most biological experiments. Adjusting the pH to be more basic is unlikely to improve the solubility of this specific molecule. For any pH adjustment, you must first confirm that the new pH will not compromise the integrity of your assay or the health of your cells.[21]
Q4: Besides DMSO, are there other organic solvents I can use for my stock solution? A4: Yes. Based on its properties, this compound should also be soluble in solvents like ethanol and acetone.[1][22] The choice of solvent depends on the requirements of your downstream application. For cell-based assays, DMSO is most common, but ethanol can also be used.[18] Always ensure the final concentration of any organic solvent is below the toxic threshold for your experimental system.[23]
Q5: Would reducing the particle size of the solid compound help? A5: Particle size reduction, such as through micronization, primarily increases the dissolution rate rather than the intrinsic solubility limit.[24][25] It allows the compound to dissolve faster by increasing the surface area exposed to the solvent. While this can be helpful, if your final concentration is above the thermodynamic solubility limit, the compound will still precipitate out of solution over time. The primary issue with compounds like this compound is its low equilibrium solubility, which is best addressed by solvent and formulation strategies.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 2801-29-8 [amp.chemicalbook.com]
- 7. scilit.com [scilit.com]
- 8. Khan Academy [khanacademy.org]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. fastercapital.com [fastercapital.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 14. phytotechlab.com [phytotechlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: Characterization of 4-Methyl-8-nitroquinoline
Welcome to the technical support center for 4-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and reliability of your experimental results.
I. Synthesis and Purification Troubleshooting
The synthesis of this compound, while well-documented, presents challenges in controlling regioselectivity and achieving high purity. This section addresses common issues encountered during its preparation.
Q1: My nitration of 4-methylquinoline is yielding a mixture of 5-nitro and 8-nitro isomers. How can I improve the regioselectivity for the desired 8-nitro product?
A1: This is a frequent challenge in the electrophilic nitration of 4-methylquinoline. The electronic properties of the quinoline ring direct nitration to both the C5 and C8 positions. However, you can significantly favor the formation of the 8-nitro isomer by carefully controlling the reaction conditions.
Causality: The regioselectivity of the nitration reaction is influenced by both electronic and steric factors. While both C5 and C8 are electronically activated, the C8 position is sterically less hindered. Certain nitrating agents and reaction conditions can exploit these subtle differences.
Troubleshooting Protocol:
-
Choice of Nitrating Agent:
-
Standard Method (HNO₃/H₂SO₄): This is the most common method but can lead to isomer mixtures.[1] To improve selectivity, maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture.
-
Alternative Nitrating Agent (N₂O₅ in liquid SO₂): For higher regioselectivity towards the 8-nitro position, consider using dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) at low temperatures (e.g., -11°C). This method has been reported to yield up to 60% of the 8-nitroquinoline.[1]
-
-
Reaction Temperature Control: Exothermic reactions can lead to a decrease in selectivity. It is crucial to maintain a consistent and low temperature throughout the reaction. Use an ice-salt bath or a cryocooler for precise temperature control.
-
Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of 4-methylquinoline in sulfuric acid. This prevents localized overheating and reduces the formation of undesired byproducts.
Q2: What is the most effective method for purifying crude this compound, especially for removing the 5-nitro isomer?
A2: The separation of 5-nitro and 8-nitro isomers can be challenging due to their similar polarities. A multi-step purification strategy is often necessary.
Expert Insight: While a single purification technique might not be sufficient, a combination of chromatography and recrystallization is generally effective. The choice of solvent is critical in both steps.
Recommended Purification Workflow:
Caption: Purification workflow for this compound.
Step-by-Step Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable choice.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or chloroform. The 5-nitro isomer is typically less polar and will elute first.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the desired 8-nitro isomer.
-
-
Recrystallization:
-
Solvent Selection: Based on the enriched fractions from chromatography, select a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective. Chloroform can also be used.[2] The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature or below.
-
Procedure: Dissolve the enriched solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to form well-defined crystals. If the solution is colored, you can add a small amount of activated charcoal to the hot solution and filter it before cooling.[2]
-
II. Analytical Characterization FAQs
Accurate characterization is paramount to confirm the identity and purity of your synthesized this compound. This section addresses common questions related to its spectroscopic analysis.
Q3: My ¹H NMR spectrum of this compound shows several peaks in the aromatic region. How can I confidently assign them?
A3: The aromatic region of the ¹H NMR spectrum of this compound can be complex due to the coupling between the protons on the quinoline ring. A combination of chemical shift prediction, coupling constant analysis, and comparison to literature data is essential for accurate assignment.
Expertise-Based Guidance: The electron-withdrawing nitro group at the C8 position and the electron-donating methyl group at the C4 position significantly influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 | ~8.9 | dd | J = 4.2, 1.5 |
| H3 | ~7.4 | d | J = 4.2 |
| H5 | ~8.2 | dd | J = 8.5, 1.5 |
| H6 | ~7.6 | t | J = 8.0 |
| H7 | ~7.9 | dd | J = 7.5, 1.5 |
| CH₃ | ~2.6 | s | - |
Note: These are approximate values and can vary slightly based on the solvent and instrument.
Troubleshooting Spectral Interpretation:
-
COSY (Correlation Spectroscopy): A 2D COSY experiment will show correlations between coupled protons, helping you to trace the connectivity within the spin systems of the quinoline ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can reveal through-space interactions. For example, you would expect to see a correlation between the methyl protons and the H5 proton.
-
Comparison with Starting Material: Compare the spectrum of your product with that of the starting material (4-methylquinoline) to identify the shifts caused by the introduction of the nitro group.[3]
Q4: I'm observing an unexpected fragmentation pattern in the mass spectrum of my compound. What are the typical fragmentation pathways for this compound?
A4: Understanding the fragmentation of your molecule in the mass spectrometer is crucial for confirming its structure. For this compound, the fragmentation is driven by the presence of the nitro group and the stable quinoline ring system.
Authoritative Grounding: The fragmentation of molecular ions is a well-understood process in mass spectrometry, often initiated at the site of the radical cation.[4][5]
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation of this compound.
Common Fragmentation Events:
-
Loss of Oxygen ([M-O]⁺): A common fragmentation for nitroaromatic compounds is the loss of an oxygen atom from the nitro group, resulting in a peak at m/z 172.
-
Loss of Nitric Oxide ([M-NO]⁺): Another characteristic fragmentation is the loss of a nitric oxide radical, leading to a fragment at m/z 158.
-
Loss of Nitrogen Dioxide ([M-NO₂]⁺): The loss of the entire nitro group as a nitrogen dioxide radical is also a prominent fragmentation pathway, giving a peak at m/z 142. This corresponds to the 4-methylquinoline radical cation.
-
Further Fragmentation: The fragment at m/z 142 can undergo further fragmentation characteristic of the quinoline ring system.
Troubleshooting: If you observe peaks that do not correspond to these common losses, consider the possibility of impurities in your sample. Compare your spectrum to a reference spectrum if available.[6]
Q5: How can I develop a robust HPLC method for the purity assessment of this compound?
A5: A reliable HPLC method is essential for accurately determining the purity of your compound and for separating it from potential isomers and byproducts.
Trustworthiness through Validation: A well-developed HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results.
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 reverse-phase column is a good starting point for this type of aromatic compound.[7]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the main compound from any impurities with different polarities.
-
Example Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Detection: Use a UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).[7] A photodiode array (PDA) detector is even better as it can provide spectral information for peak purity assessment.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution between the peak of interest and any impurities.
Data Interpretation: The purity of your sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
III. Stability and Handling Guide
The stability and proper handling of this compound are crucial for obtaining reproducible experimental results and ensuring laboratory safety.
Q6: I've noticed that my stored sample of this compound has darkened in color. Is it degrading, and how can I prevent this?
A6: Yes, a change in color, particularly darkening, is a common indicator of degradation in nitroaromatic compounds. This can be caused by exposure to light, heat, or moisture.
Causality: Nitroaromatic compounds can be susceptible to photodegradation and hydrolysis.[8] The presence of impurities can also catalyze decomposition.
Recommended Storage and Handling Practices:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |
| Light Exposure | Store in the dark (amber vial or opaque container) | Prevents photodegradation.[8][9] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | Prevents oxidation.[9] |
| Humidity | Store in a desiccator or with a desiccant | Prevents hydrolysis.[8] |
| Container | Tightly sealed glass vial | Prevents contamination and exposure to air and moisture. |
Troubleshooting Workflow for Suspected Degradation:
Caption: Systematic approach to troubleshooting suspected compound degradation.
Best Practices:
-
Aliquot upon Receipt: To avoid repeated exposure of the entire stock to the atmosphere, aliquot the compound into smaller, single-use vials.[8]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
By following these troubleshooting guides and best practices, you can mitigate the common pitfalls in the characterization of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. xenometrix.ch [xenometrix.ch]
Technical Support Center: Enhancing the Regioselectivity of 4-Methylquinoline Nitration
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted quinoline scaffolds. The nitration of 4-methylquinoline presents a classic regioselectivity challenge. While seemingly straightforward, achieving a high yield of a single, desired isomer requires a nuanced understanding of the underlying electronic and steric effects, coupled with precise control over reaction conditions.
This document moves beyond simple protocols to provide a deep, mechanistic-driven understanding of the factors governing regioselectivity. We will address common experimental pitfalls and provide validated strategies to help you steer the reaction toward your desired outcome.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section establishes the core principles governing the nitration of 4-methylquinoline. Understanding why the reaction behaves as it does is the first step toward controlling it.
Q1: Why does nitration primarily occur on the benzene ring (positions 5 and 8) and not the pyridine ring?
Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the basic nitrogen atom of the quinoline ring is protonated to form a quinolinium ion.[1][2] This positive charge on the nitrogen atom has a powerful electron-withdrawing effect, which strongly deactivates the entire pyridine ring toward attack by electrophiles like the nitronium ion (NO₂⁺). Consequently, the electrophilic substitution is directed to the less deactivated carbocyclic (benzene) ring.[1][3]
Q2: What are the directing effects of the C4-methyl group in this reaction?
The methyl group at the 4-position introduces two critical factors that influence the substitution pattern on the benzene ring:
-
Electronic Effect: As an alkyl group, the methyl substituent is electron-donating through an inductive effect.[4] This effect slightly activates the entire molecule but, more importantly, helps to stabilize the carbocation intermediates (σ-complexes) formed during electrophilic attack. This stabilization is most effective at the ortho (C5) and para (C8) positions relative to the methyl group.
-
Steric Effect: The methyl group at C4 creates significant steric hindrance for an incoming electrophile at the adjacent C5 position. The bulky nitronium ion will experience greater difficulty approaching this sterically crowded site.
Q3: Given these effects, what is the expected major product under standard nitrating conditions?
The interplay between the electronic and steric effects dictates the regiochemical outcome. While the electronic effect activates both the C5 and C8 positions, the steric hindrance at C5 significantly disfavors attack at that site. Therefore, the electrophilic attack preferentially occurs at the electronically activated and sterically accessible C8 position. The major product of the nitration of 4-methylquinoline is overwhelmingly 8-nitro-4-methylquinoline . This outcome is analogous to the selective nitration of 7-methylquinoline, which yields 7-methyl-8-nitroquinoline with high selectivity.[5][6]
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section addresses specific issues you may encounter in the laboratory, providing actionable solutions grounded in chemical principles.
Q4: My reaction is producing a significant amount of the 5-nitro isomer alongside the desired 8-nitro product. How can I improve the selectivity for the 8-nitro isomer?
Formation of the 5-nitro isomer suggests that the reaction conditions are energetic enough to partially overcome the steric barrier. To enhance the regioselectivity for the 8-nitro product, you must moderate the reaction's reactivity.
-
Primary Action - Temperature Control: This is the most critical parameter. The activation energy for substitution at the sterically hindered C5 position is higher than at C8. By lowering the reaction temperature, you provide less thermal energy to overcome this barrier.
-
Recommendation: Maintain the reaction temperature strictly between -5°C and 0°C during the addition of the nitrating agent.[5] Excursions to higher temperatures, even brief ones, will decrease the 8- to 5-isomer ratio.
-
-
Secondary Action - Rate of Addition: A slow, dropwise addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion remains low and that localized hot spots do not form within the reaction flask.[7]
-
Recommendation: Add the nitrating mixture over a period of at least 30-40 minutes while vigorously stirring the reaction solution.
-
Q5: I am struggling to separate the 5- and 8-nitro isomers. What purification strategies are effective?
The structural similarity of these isomers can make them difficult to separate by standard crystallization or column chromatography.[8]
-
Fractional Crystallization: While challenging, recrystallization from a suitable solvent like ethanol can sometimes enrich the major 8-nitro isomer.[6] This often requires multiple recrystallization steps and can lead to significant loss of material.
-
Chromatography: Careful column chromatography on silica gel can be effective, but may require testing various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve baseline separation.
-
Chemical Separation (Recommended): A highly effective, though more involved, method relies on the differential solubility of the isomer hydrohalide salts. It has been shown that 5-nitroquinoline and 8-nitroquinoline can be separated based on the lower solubility of the 5-nitroquinoline hydrohalide salt in solvents like wet dimethylformamide (DMF).[9] This principle can be adapted for your 4-methylquinoline derivatives.
Q6: My overall yield is low, and I'm observing significant charring and tar formation. What's causing this?
Charring indicates that the reaction conditions are too harsh, leading to oxidative side reactions and decomposition of the starting material or product.
-
Cause Analysis:
-
Temperature Runaway: The most common cause. Nitration is a highly exothermic process.[6] Inadequate cooling or too rapid addition of the nitrating agent can cause the temperature to rise uncontrollably, leading to decomposition.
-
Excess Nitrating Agent: Using a large excess of nitric acid can promote oxidation.
-
Contaminated Starting Material: Impurities in your 4-methylquinoline can act as catalysts for decomposition.
-
-
Corrective Actions:
-
Ensure your 4-methylquinoline is pure before starting.
-
Use a precise stoichiometry, typically with a slight excess (1.1-1.2 equivalents) of nitric acid.
-
Adhere strictly to low-temperature conditions (-5°C to 0°C) using an ice/salt bath.[10]
-
Ensure the reaction is quenched properly by pouring it slowly onto a large amount of crushed ice with stirring.[7]
-
Q7: How can I introduce a nitro group onto the pyridine ring?
Direct electrophilic nitration on the protonated, deactivated pyridine ring is not feasible. However, you can reverse the ring's reactivity by forming the N-oxide .
-
The N-Oxide Strategy: Oxidation of the quinoline nitrogen with an oxidant like hydrogen peroxide in acetic acid forms 4-methylquinoline 1-oxide.[11] The N-oxide functional group is electron-donating via resonance, which activates the pyridine ring for electrophilic substitution, particularly at the 4-position. Subsequent nitration of the N-oxide will yield 4-methyl-4-nitroquinoline 1-oxide.[11][12] Note that this directs the nitro group to a different position than the direct nitration of 4-methylquinoline itself.
Part 3: Validated Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 8-Nitro-4-methylquinoline
This protocol is adapted from established procedures for the selective nitration of substituted quinolines and is optimized for regioselectivity.[5][6]
Safety Precautions: This procedure uses highly corrosive and oxidizing acids. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic and requires strict temperature control.
Materials:
-
4-Methylquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 2.5 mL per gram of 4-methylquinoline). Cool the flask in an ice/salt bath to -5°C.
-
Slowly add 4-methylquinoline (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 0°C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.5 mL per mL of nitric acid) while cooling in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 4-methylquinoline over 40 minutes. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 40-60 minutes.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10 g of ice per mL of acid mixture) in a large beaker with constant stirring.
-
Neutralization & Isolation: Allow the ice to melt. The product may precipitate. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 8-nitro-4-methylquinoline.
Protocol 2: Separation of 5- and 8-Nitro Isomers via Hydrochloride Salt Formation
This protocol is an adaptation of a method used for separating nitroquinoline isomers.[9]
Procedure:
-
Dissolve the crude isomer mixture in a suitable solvent like isopropanol.
-
Add a slight excess of concentrated hydrochloric acid to precipitate the hydrochloride salts of the isomers. Filter and dry the mixed salts.
-
Prepare a solution of "wet" dimethylformamide (DMF) by adding a specific amount of water (e.g., 25-100 mg of water per gram of the salt mixture).
-
Create a slurry by adding the mixed hydrochloride salts to the wet DMF (e.g., 4-6 mL of DMF per gram of salt).
-
Heat the slurry with stirring to approximately 95-100°C until a clear solution is formed.
-
Allow the solution to cool slowly to room temperature. The 5-nitro-4-methylquinoline hydrochloride salt is expected to be less soluble and should precipitate preferentially.
-
Filter the solid to isolate the enriched 5-nitro isomer salt.
-
The filtrate will be enriched in the 8-nitro-4-methylquinoline hydrochloride salt. The free base can be recovered from both fractions by neutralization with a base (e.g., sodium bicarbonate solution), followed by extraction and solvent removal.
Part 4: Data & Visualization
Table 1: Summary of Factors Influencing Regioselectivity in 4-Methylquinoline Nitration
| Parameter | Condition | Expected Effect on 8-Nitro : 5-Nitro Ratio | Rationale |
| Temperature | Low (-5°C to 0°C) | Increases Ratio | Favors kinetically controlled attack at the less sterically hindered C8 position.[5] |
| High (>15°C) | Decreases Ratio | Provides sufficient energy to overcome the steric barrier at the C5 position. | |
| Rate of Addition | Slow (dropwise) | Increases Ratio | Prevents localized temperature increases and maintains low [NO₂⁺], enhancing selectivity.[7] |
| Fast | Decreases Ratio | Can cause temperature spikes, reducing selectivity. | |
| Acid Strength | Fuming H₂SO₄ (Oleum) | May Decrease Ratio | Increases the concentration and reactivity of the nitronium ion, potentially making the reaction less selective. |
Diagram 1: Key Factors in 4-Methylquinolinium Nitration
Caption: Electronic activation and steric hindrance control nitration.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Caption: A decision tree for optimizing nitration selectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]
dealing with impurities in 4-Methyl-8-nitroquinoline samples
Technical Support Center: 4-Methyl-8-nitroquinoline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. As a critical intermediate in medicinal chemistry, ensuring the integrity of your this compound samples is paramount for reproducible and reliable downstream results.[1] This document provides field-proven insights and detailed protocols to help you identify, troubleshoot, and eliminate impurities effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of this compound.
Q1: I see an unexpected peak in my HPLC chromatogram close to my main product peak. What is the most likely culprit?
A: The most probable impurity is a positional isomer, specifically 4-Methyl-5-nitroquinoline . During the synthesis of this compound via the nitration of 4-methylquinoline, electrophilic substitution can occur at both the C-5 and C-8 positions of the quinoline ring.[2] While the 8-nitro isomer is often the major product, the formation of the 5-nitro isomer is a common side reaction.[2] These isomers have very similar polarities, causing them to elute closely in reverse-phase HPLC.
Q2: My ¹H NMR spectrum shows an extra set of aromatic signals and a singlet for a methyl group. How can I confirm the identity of this impurity?
A: This observation is also consistent with the presence of the 4-Methyl-5-nitroquinoline isomer. You can often distinguish the two isomers by the chemical shifts and coupling patterns in the aromatic region. For a definitive identification, we recommend using 2D NMR techniques like COSY and NOESY, or preferably, LC-MS to confirm that the impurity has the same mass as your target compound.[1][2]
Q3: My product, which should be a white or light yellow solid, appears tan or brownish. What could cause this discoloration?
A: Discoloration is typically due to the presence of residual starting materials or polymeric by-products from the synthesis. If a Skraup or Doebner-von Miller synthesis was used to prepare the precursor 4-methylquinoline, residual aniline derivatives or oxidizing agents (like nitrobenzene) can lead to highly colored impurities.[3][4] These are often baseline impurities in TLC and can be removed by recrystallization or a silica gel plug.
Q4: What is the recommended starting solvent for recrystallizing this compound?
A: Ethanol is an excellent and widely reported solvent for the recrystallization of nitroquinoline derivatives.[5] this compound exhibits good solubility in hot ethanol and poor solubility at room temperature or below, which are the ideal characteristics for an effective recrystallization solvent.[6][7]
Troubleshooting and Impurity Profiling
When simple purification attempts fail, a more systematic approach is required. This section provides a logical framework for diagnosing and resolving complex impurity issues.
Logical Flow for Impurity Diagnosis
The following decision tree illustrates a systematic workflow for identifying an unknown impurity in your this compound sample.
Caption: Troubleshooting decision tree for impurity identification.
Common Impurity Profile
Understanding the origin of impurities is key to preventing their formation and selecting an appropriate purification strategy.
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| 4-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Isomeric by-product from nitration of 4-methylquinoline.[2] | HPLC-MS, ¹H NMR |
| 4-Methylquinoline | C₁₀H₉N | 143.19 | Unreacted starting material from the nitration step. | GC-MS, ¹H NMR |
| m-Toluidine | C₇H₉N | 107.15 | Unreacted precursor from Skraup/Doebner-von Miller synthesis of 4-methylquinoline.[1] | GC-MS |
| Polymeric By-products | Variable | High | Formed during forceful reaction conditions (e.g., high heat) in Skraup synthesis.[4] | Gel Permeation Chromatography (GPC) |
Methodology Deep Dive: Purification Protocols
This section provides detailed, step-by-step experimental protocols for the most effective purification techniques.
Workflow for Sample Purification
The diagram below outlines the general experimental sequence for purifying a crude sample of this compound.
Caption: General workflow for purification and validation.
Protocol 1: Recrystallization from Ethanol
This method is highly effective for removing baseline, highly polar, or less soluble impurities from samples that are >90% pure.[6][8]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add hot ethanol dropwise until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your recovery yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening will prevent solvent evaporation and contamination. Slow cooling is crucial for forming large, pure crystals.[7]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of ethanol. The melting point of pure this compound is 125-126 °C.[10]
Protocol 2: Flash Column Chromatography
This technique is necessary for separating compounds with similar polarities, such as the 4-Methyl-5-nitroquinoline and this compound isomers.[11][12]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Crude this compound
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 and shows good separation from the impurity. A gradient of Ethyl Acetate in Hexanes is a common starting point.
-
Column Packing:
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.
-
Collect the eluate in fractions using test tubes.[12]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which contain the purified product.[14]
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. Buy this compound | 2801-29-8 [smolecule.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. lookchem.com [lookchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. magritek.com [magritek.com]
method refinement for consistent 4-Methyl-8-nitroquinoline synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-Methyl-8-nitroquinoline. This heterocyclic aromatic compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for various biologically active molecules, including potential antimicrobial and anticancer agents.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and consistency.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, refined protocols, and answers to frequently encountered questions, moving beyond simple instructions to explain the underlying chemical principles that govern success. Our goal is to empower you to not only replicate a procedure but to understand and control it.
Overview of Synthetic Pathways
The most common and direct route to this compound is the electrophilic nitration of 4-methylquinoline.[1] An alternative, though more complex, approach involves first constructing the methylquinoline core using a classic name reaction like the Skraup or Doebner-von Miller synthesis, followed by nitration.[3][4][5] This guide will focus primarily on optimizing the direct nitration method, as it is more efficient if the 4-methylquinoline starting material is accessible.
Reaction Mechanism: Electrophilic Nitration of 4-Methylquinoline
The core of the synthesis involves the reaction of 4-methylquinoline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich quinoline ring. The substitution pattern is directed by the existing ring structure, with the C5 and C8 positions being the most favorable for electrophilic attack.
Caption: Key steps in the electrophilic nitration of 4-methylquinoline.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yields a mixture of this compound and 4-methyl-5-nitroquinoline. How can I improve the regioselectivity for the desired 8-nitro isomer?
Answer: This is the most common challenge. The formation of a 5-nitro/8-nitro mixture is due to competing electrophilic substitution at these two positions.[1] While complete suppression of the 5-nitro isomer is difficult with standard nitrating agents, you can significantly favor the 8-nitro product through careful control of reaction conditions.
-
Causality: At lower temperatures, the reaction is under greater kinetic control. The C8 position, while potentially less thermodynamically stable, can be favored kinetically. Steric hindrance from the peri-hydrogen at C5 can also play a role in directing the bulky nitronium ion to the C8 position.
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (e.g., -5°C to 0°C) during the addition of the nitrating mixture. A runaway exothermic reaction will increase the formation of the 5-nitro isomer.[6]
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 4-methylquinoline in sulfuric acid. This maintains a low concentration of the nitronium ion, preventing localized heating and improving selectivity.
-
Alternative Nitrating Systems: For maximum selectivity, modern nitrating agents can be employed. Using dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) has been shown to enhance the yield of 8-nitro derivatives significantly.[1]
-
Table 1: Comparison of Nitration Conditions for Quinoline Derivatives
| Nitrating System | Temperature | Typical 8-Nitro Yield | Selectivity | Reference |
|---|---|---|---|---|
| Fuming HNO₃ / H₂SO₄ | 95–100°C | Variable, often mixed | Moderate | [1] |
| Fuming HNO₃ / H₂SO₄ | -5°C to 0°C | Improved | Good | [2][6] |
| N₂O₅ in liquid SO₂ | -11°C | ~60% for 8-nitroquinoline | High |[1] |
Question 2: The reaction is highly exothermic and difficult to control, sometimes turning dark brown or black immediately upon adding the nitrating agent. What's happening and how can I prevent it?
Answer: A rapid, uncontrolled exotherm indicates that the reaction rate is too high, leading to side reactions and decomposition. This is a common issue with nitrations due to the powerful nature of the reagents.
-
Causality: The reaction of sulfuric acid with nitric acid is itself exothermic, as is the subsequent nitration. If heat is not dissipated effectively, the temperature rises rapidly, accelerating the reaction further and causing oxidative degradation of the organic material, resulting in charring and tar formation.[7][8]
-
Solution:
-
Pre-chilling: Ensure all solutions are adequately cooled before mixing. The 4-methylquinoline in sulfuric acid should be cooled to the target temperature before starting the addition. The nitrating mixture should also be prepared and kept cold.[6]
-
Efficient Cooling & Stirring: Use an ice/salt bath for effective cooling below 0°C. Ensure vigorous mechanical or magnetic stirring to promote efficient heat transfer from the reaction mixture to the bath.
-
Scale Considerations: Be cautious when scaling up. A larger volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Reduce the addition rate accordingly.
-
Question 3: After quenching the reaction on ice, I get an oily or tarry crude product that is difficult to filter and purify. How can I improve the work-up?
Answer: The formation of tars is often a result of the harsh, oxidizing acidic conditions, causing polymerization or degradation.[7] A clean reaction is the best prevention, but a proper work-up is crucial for isolating the product from any byproducts.
-
Causality: The desired product, this compound, is a solid at room temperature (m.p. ~125-126°C).[9] If you observe an oil, it is likely a mixture of your product, isomeric impurities, and unreacted starting material or tarry byproducts.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat of neutralization.
-
Basification: After the ice has melted, carefully neutralize the acidic solution. A common method is to basify with an excess of ammonium hydroxide or a cold sodium hydroxide solution until the pH is ~9-10.[10] This will precipitate the quinoline derivatives.
-
Purification Strategy:
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[6]
-
Recrystallization: The most effective method for purifying the crude solid is recrystallization from a suitable solvent, such as ethanol.[6] This will help separate the desired 8-nitro isomer from the more soluble 5-nitro isomer and other impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography over silica gel can be used for a more rigorous separation.[10]
-
-
Caption: A decision tree for troubleshooting common synthesis issues.
Refined Experimental Protocol: Selective Synthesis of this compound
This protocol is optimized for selectivity and safety on a laboratory scale.
Safety Precautions: This procedure involves highly corrosive and strong oxidizing acids. ALWAYS work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; strict temperature control is critical.
Table 2: Key Experimental Parameters
| Parameter | Value | Moles (approx.) | Notes |
|---|---|---|---|
| 4-Methylquinoline | 10.0 g | 0.070 mol | Starting material |
| Concentrated H₂SO₄ (98%) | 50 mL | - | Solvent and catalyst |
| Fuming HNO₃ (90%) | 4.5 mL | 0.105 mol (1.5 eq) | Nitrating agent |
| Concentrated H₂SO₄ (98%) | 15 mL | - | For nitrating mixture |
| Reaction Temperature | -5°C to 0°C | - | Critical for selectivity |
| Reaction Time | 45-60 min | - | Post-addition stirring |
| Expected Yield (Crude) | 10-12 g | - | ~75-90% |
Step-by-Step Methodology
-
Preparation:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methylquinoline (10.0 g).
-
Cool the flask in an ice/salt bath. Slowly add concentrated sulfuric acid (50 mL) with stirring, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete, continue cooling the solution to -5°C.
-
-
Nitrating Mixture Preparation:
-
In a separate beaker, cool concentrated sulfuric acid (15 mL) in an ice bath.
-
Slowly and carefully add fuming nitric acid (4.5 mL) to the cold sulfuric acid. Keep this mixture cold until use.
-
-
Reaction:
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred 4-methylquinoline solution over 30-40 minutes. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 45-60 minutes.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large beaker containing ~400 g of crushed ice with vigorous stirring.
-
Once all the ice has melted, place the beaker in an ice bath and slowly neutralize the solution by adding concentrated ammonium hydroxide until the pH is basic (~9-10). A yellow-tan precipitate will form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water.
-
-
Purification:
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from 95% ethanol to yield pure this compound as a crystalline solid.
-
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the identity and purity of my final product? A1: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for confirming the structure and distinguishing between the 8-nitro and 5-nitro isomers due to their distinct aromatic proton splitting patterns. Mass Spectrometry (MS) will confirm the molecular weight (188.18 g/mol ).[1][11] Purity can be assessed by Melting Point analysis (pure this compound melts at 125-126°C) and chromatography (TLC or HPLC).[9]
Q2: Can I use regular nitric acid instead of fuming nitric acid? A2: It is not recommended. Fuming nitric acid contains a higher concentration of HNO₃ and dissolved dinitrogen tetroxide, which facilitates the formation of the necessary nitronium ion (NO₂⁺) in sulfuric acid. Using standard concentrated nitric acid (~70%) introduces more water, which can hinder the reaction and potentially lead to unwanted side products.
Q3: My Skraup synthesis precursor reaction is too violent. How can I moderate it? A3: The Skraup synthesis is notoriously exothermic.[5] To control it, you should add a moderator like ferrous sulfate (FeSO₄) or boric acid.[7][8] These agents help to smooth the reaction rate. Additionally, ensure very slow, controlled addition of the sulfuric acid with efficient cooling and stirring.[7]
Q4: Is it possible to reduce the nitro group to an amine? A4: Yes, the nitro group at the C8 position can be readily reduced to form 8-amino-4-methylquinoline. This is a common subsequent transformation. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), are effective for this purpose. This amino derivative is often the next key intermediate for further functionalization.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. brieflands.com [brieflands.com]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Confirmation of 4-Methyl-8-nitroquinoline: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of novel and synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. For professionals in this field, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating molecular architecture. This guide provides an in-depth, technical comparison of 2D NMR methodologies for the definitive structural confirmation of 4-Methyl-8-nitroquinoline, a key heterocyclic aromatic compound. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a self-validating approach to structural verification.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial insights, complex aromatic systems like this compound often present challenges such as signal overlap and ambiguity in assigning specific resonances, especially for quaternary carbons.[1] 2D NMR techniques overcome these limitations by spreading the information across a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[2][3]
The Subject: this compound
This compound (C₁₀H₈N₂O₂) is a substituted quinoline with a methyl group at position 4 and a nitro group at position 8. Understanding the precise placement of these substituents is critical, as isomeric impurities could significantly impact the compound's biological activity and safety profile.
Structure and Numbering:
A Systematic 2D NMR Workflow for Structural Verification
Our approach is a multi-tiered strategy, where each experiment builds upon the last to create a comprehensive and internally consistent dataset.
Caption: Systematic 2D NMR workflow for structural elucidation.
Experimental Protocols and Data Interpretation
Sample Preparation
A crucial first step for high-quality NMR data is proper sample preparation.
Protocol:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Use a clean, dry, high-quality 5 mm NMR tube.
Step 1: 1D ¹H and ¹³C NMR - The Foundation
Before delving into 2D experiments, acquiring high-resolution 1D spectra is essential.
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling patterns (multiplicity).
-
¹³C NMR with DEPT-135: Identifies the number of unique carbon environments and distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) groups. Quaternary carbons are absent in a DEPT-135 spectrum.
Predicted ¹H and ¹³C Chemical Shifts for this compound:
| Atom No. | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | DEPT-135 |
| 2 | CH | ~8.8 | ~150 | + |
| 3 | CH | ~7.3 | ~122 | + |
| 4-CH₃ | CH₃ | ~2.7 | ~19 | + |
| 4 | C | - | ~145 | Quaternary |
| 5 | CH | ~7.8 | ~124 | + |
| 6 | CH | ~7.6 | ~130 | + |
| 7 | CH | ~8.0 | ~125 | + |
| 8 | C | - | ~140 | Quaternary |
| 9 | C | - | ~128 | Quaternary |
| 10 | C | - | ~148 | Quaternary |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.[4] The electron-withdrawing nitro group is expected to deshield nearby protons and carbons, shifting their signals downfield.
Step 2: ¹H-¹H COSY - Mapping Proton Networks
Correlation Spectroscopy (COSY) is the cornerstone for establishing proton-proton connectivity through bonds, typically over two to three bonds.[1][5] The resulting 2D spectrum displays the 1D proton spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons.
Expected COSY Correlations:
-
Spin System 1 (Pyridine Ring): A cross-peak between H-2 and H-3.
-
Spin System 2 (Benzene Ring):
-
A cross-peak between H-5 and H-6.
-
A cross-peak between H-6 and H-7.
-
The absence of a cross-peak between H-3 and H-5 confirms the separation of the two aromatic spin systems. The methyl protons (4-CH₃) will appear as a singlet and will not show any COSY correlations to the aromatic protons, consistent with its attachment to a quaternary carbon.
Caption: Expected ¹H-¹H COSY correlations.
Step 3: ¹H-¹³C HSQC - Direct Proton-Carbon Attachment
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[2][6] This is a highly sensitive experiment that provides unambiguous one-bond C-H correlations.
Expected HSQC Correlations:
Each protonated carbon identified in the DEPT-135 spectrum will show a cross-peak in the HSQC spectrum corresponding to its attached proton. This allows for the direct assignment of the ¹³C chemical shifts for C-2, C-3, C-5, C-6, C-7, and the 4-methyl carbon. The quaternary carbons (C-4, C-8, C-9, C-10) will be absent from the HSQC spectrum.
Step 4: ¹H-¹³C HMBC - The Final Piece of the Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²J and ³J).[2] This is crucial for identifying quaternary carbons and piecing together the different spin systems.
Key Expected HMBC Correlations for Structural Confirmation:
-
Confirming the Methyl Position (C-4):
-
The methyl protons (~2.7 ppm) should show a strong correlation to C-4 (~145 ppm) and C-3 (~122 ppm), and a weaker correlation to C-9 (~128 ppm).
-
H-3 (~7.3 ppm) should show a correlation to C-4.
-
H-5 (~7.8 ppm) should show a correlation to C-4.
-
-
Confirming the Nitro Position (C-8):
-
H-7 (~8.0 ppm) should show a correlation to the quaternary carbon C-8 (~140 ppm).
-
H-5 (~7.8 ppm) should show a correlation to C-9 (~128 ppm), which is adjacent to C-8.
-
-
Bridging the Rings:
-
H-5 will show a correlation to C-9, and H-3 to C-9, confirming the fusion of the two rings.
-
Caption: Key HMBC correlations confirming substituent positions.
Conclusion: A Self-Validating System
By systematically applying this suite of 2D NMR experiments, researchers can build a robust and internally consistent dataset that leaves no ambiguity in the structure of this compound. The COSY experiment defines the proton frameworks, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment pieces the entire carbon skeleton together, unequivocally placing the methyl and nitro substituents. This methodical approach not only provides a definitive structural proof but also serves as a self-validating system, where the correlations observed in one experiment are confirmed and expanded upon in the next, ensuring the highest level of scientific integrity for drug development and research professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
A Comparative Guide to the Synthesis of 4-Methyl-8-nitroquinoline: Skraup vs. Modern Alternatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: 4-Methyl-8-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline scaffold is a key pharmacophore in numerous biologically active compounds. The classical Skraup synthesis has long been a cornerstone for accessing the quinoline core; however, its notoriously harsh conditions and environmental drawbacks have spurred the development of alternative methodologies. This guide provides an in-depth, objective comparison between the traditional Skraup synthesis and other prominent routes for obtaining this compound, supported by experimental insights and quantitative data to inform your synthetic strategy.
The Classical Approach: The Skraup Synthesis
First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a robust, albeit aggressive, method for constructing the quinoline ring system.[1][2] The archetypal reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] For the synthesis of this compound, a two-step approach is typically employed: first, the synthesis of the 4-methylquinoline precursor via a Skraup reaction, followed by a regioselective nitration.
Causality Behind Experimental Choices
The reaction's brilliance lies in its use of simple, inexpensive starting materials. Glycerol, upon heating with concentrated sulfuric acid, dehydrates in situ to form acrolein, the key α,β-unsaturated aldehyde.[1] The aromatic amine (p-toluidine for 4-methylquinoline) then undergoes a Michael addition with the acrolein. The highly acidic and dehydrating environment of the sulfuric acid is crucial for catalyzing both the initial acrolein formation and the subsequent cyclization and dehydration of the intermediate. An oxidizing agent, traditionally the nitro compound corresponding to the starting amine (e.g., p-nitrotoluene) or arsenic acid, is required for the final aromatization step to yield the stable quinoline ring.[2] Ferrous sulfate is often added as a moderator to control the notoriously exothermic and sometimes violent nature of the reaction.[2]
Reaction Mechanism: Skraup Synthesis of 4-Methylquinoline
The mechanism proceeds through several distinct stages:
-
Acrolein Formation: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The nucleophilic nitrogen of p-toluidine adds to the β-carbon of acrolein.
-
Cyclization: The strong acid catalyzes an electrophilic attack from the carbonyl carbon onto the electron-rich aromatic ring.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to furnish the aromatic 4-methylquinoline.
Caption: Mechanism of the Skraup synthesis of 4-methylquinoline.
Experimental Protocol: Two-Step Synthesis of this compound
Step A: Synthesis of 4-Methylquinoline (Skraup Reaction)
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix p-toluidine, glycerol, and p-nitrotoluene.
-
Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the condenser. The reaction is highly exothermic.
-
Heating: Heat the mixture in an oil bath, maintaining a temperature of 140-150°C for 3-4 hours.[3]
-
Workup: Allow the mixture to cool. Carefully dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Purification: Isolate the crude 4-methylquinoline via steam distillation. Separate the organic layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.
Step B: Nitration of 4-Methylquinoline
-
Setup: Dissolve the purified 4-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature below 5°C.
-
Nitrating Mixture: Slowly add a pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 5°C. The directing effects of the methyl group and quinoline nitrogen favor substitution at the C-8 position.[4]
-
Reaction: After the addition is complete, stir the mixture at low temperature for an additional hour.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitate, this compound, will form.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and recrystallize from a suitable solvent like ethanol to yield the pure product. A similar nitration of 7-methylquinoline has been reported to give an excellent yield.[5]
Alternative Synthesis Routes
While effective, the Skraup synthesis has significant drawbacks, including safety risks and the use of hazardous reagents.[6] This has led to the development of several alternative routes.
Alternative 1: The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, catalyzed by a Lewis or Brønsted acid.[7][8] To synthesize 4-methylquinoline, p-toluidine could be reacted with crotonaldehyde, or aniline could be reacted with methyl vinyl ketone. A key advantage is that the α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation (the Beyer method).[7]
Causality & Comparison: The Doebner-von Miller reaction generally proceeds under less forcing conditions than the Skraup synthesis. The use of a pre-formed or in situ-generated unsaturated carbonyl provides more control over the reactants compared to the dehydration of glycerol. Lewis acids like tin tetrachloride or Brønsted acids are typically sufficient, avoiding the large excess of concentrated sulfuric acid.[7] However, this route can suffer from the formation of byproducts and tar, especially if the unsaturated carbonyl compound is prone to polymerization.[9]
Caption: General workflow for the Doebner-von Miller synthesis.
Experimental Protocol (Adapted from Quinaldine Synthesis):
-
Setup: In a flask fitted with a reflux condenser, place p-toluidine and concentrated hydrochloric acid.
-
Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction can be vigorous.
-
Heating: Heat the mixture under reflux for 6-8 hours.
-
Workup: After cooling, make the solution alkaline with concentrated sodium hydroxide.
-
Purification: Isolate the crude 4-methylquinoline by steam distillation or solvent extraction, followed by vacuum distillation.[10]
-
Nitration: Proceed with Step B from the Skraup protocol.
Alternative 2: The Combes Quinoline Synthesis
The Combes synthesis is an acid-catalyzed reaction of an aniline with a β-diketone to produce a 2,4-substituted quinoline.[11][12] To synthesize a 4-methylquinoline derivative, one would react a substituted aniline with a β-diketone like pentane-2,4-dione (acetylacetone). This method is particularly effective for creating quinolines with specific substitution patterns at the 2- and 4-positions.
Causality & Comparison: The Combes synthesis offers a more controlled and often higher-yielding route to specifically substituted quinolines compared to the Skraup reaction. The mechanism involves the formation of an enamine intermediate, which then undergoes an acid-catalyzed cyclization.[11][13] The choice of a strong acid like sulfuric acid or polyphosphoric acid (PPA) is critical for the final cyclodehydration step.[1] This method avoids the use of a separate oxidizing agent and the harsh, unpredictable conditions of the Skraup reaction. Its primary limitation is the requirement for a specific β-diketone, which may not always be readily available.
Alternative 3: Modern Catalytic and Microwave-Assisted Methods
Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for quinoline synthesis.[6][14]
-
Catalytic Syntheses: Transition-metal catalysts (e.g., copper, nickel, iridium) have been developed to facilitate the construction of the quinoline ring under milder conditions.[15][16][17] These methods often involve C-H activation or annulation strategies, offering high efficiency and broad functional group tolerance.[14]
-
Microwave-Assisted Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[18][19][20][21] Microwave heating is efficient and direct, allowing for precise temperature control and rapid optimization of reaction conditions.[19] The Friedländer synthesis, for example, which condenses a 2-aminoaryl ketone with a carbonyl compound, is highly amenable to microwave assistance, achieving excellent yields in minutes compared to days for the unassisted reaction.[21]
Causality & Comparison: These modern methods represent a significant leap forward in terms of efficiency, safety, and green chemistry principles. They operate under significantly milder conditions, reduce waste, and can offer superior yields. The primary trade-off is often the cost and availability of specialized catalysts or the need for dedicated microwave reactor equipment. For industrial-scale production, classical methods may still be more economical, but for research and drug discovery, the speed and efficiency of modern techniques are highly advantageous.
Quantitative Data Summary & Comparison
| Synthesis Route | Key Reagents | Typical Conditions | Reaction Time | Reported Yield | Safety & Environmental Considerations |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | 140-160°C | 3-6 hours | 20-60% (can be variable)[22] | Highly exothermic/violent potential; uses corrosive acid and toxic oxidizing agents (e.g., arsenic acid).[2][6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl, Acid | Reflux (80-120°C) | 6-10 hours | 40-70% | Less violent than Skraup but can form significant tar/byproducts; uses strong acid.[9][10] |
| Combes Synthesis | Aniline, β-Diketone, H₂SO₄ or PPA | 100-150°C | 1-4 hours | 60-85% | Controlled reaction; avoids external oxidants but requires strong acid for cyclization.[12] |
| Microwave-Assisted | Varies (e.g., 2-aminoaryl ketone, carbonyl) | 120-160°C | 5-20 minutes | 80-95%+[20][21] | Significantly reduced reaction time and energy use; often uses greener solvents or solvent-free conditions.[19] |
Note: Yields are indicative and can vary significantly based on the specific substrates and reaction scale.
Conclusion and Recommendations
The choice of synthetic route for this compound depends critically on the researcher's priorities, including scale, safety, cost, and available equipment.
-
Skraup Synthesis: Despite its age and hazards, the Skraup synthesis remains a viable option for large-scale production where the low cost of starting materials is a primary driver. However, extreme caution and careful control are paramount.
-
Doebner-von Miller & Combes Syntheses: These classical alternatives offer improved control and safety over the Skraup reaction. The Combes synthesis is particularly well-suited for producing specifically 2,4-disubstituted quinolines with good yields.
-
Modern Catalytic & Microwave-Assisted Methods: For laboratory-scale synthesis, drug discovery, and methods development, microwave-assisted protocols are highly recommended . The dramatic reduction in reaction time, potential for higher yields, and improved safety profile make them the superior choice for rapid analog generation and process optimization.
Ultimately, while the Skraup synthesis provides the historical foundation, the trajectory of modern organic chemistry points towards safer, faster, and more efficient catalytic and microwave-assisted methodologies for the synthesis of valuable intermediates like this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 15. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoline synthesis [organic-chemistry.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methyl-8-nitroquinoline and Its Isomers: Unraveling the Impact of Substituent Positioning on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. The introduction of substituents, such as methyl and nitro groups, can dramatically modulate the biological efficacy of the quinoline core. This guide provides an in-depth comparative analysis of 4-methyl-8-nitroquinoline and its positional isomers, focusing on how the specific placement of the nitro group influences their anticancer and antimicrobial properties. By synthesizing available experimental data, we aim to elucidate the critical structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
The Decisive Role of Isomerism in Nitroquinoline Bioactivity
The biological activity of nitroquinolines is profoundly influenced by the position of the nitro group on the quinoline ring system. This substituent's electron-withdrawing nature and its potential for bioreduction to reactive intermediates are key determinants of its interaction with biological targets. The presence and position of other functional groups, such as a methyl group, further refine these interactions, leading to a diverse range of biological outcomes among isomers.
Anticancer Activity: A Tale of Two Isomers
The cytotoxic potential of methyl-nitroquinoline isomers against various cancer cell lines reveals a strong dependence on the nitro group's location. While comprehensive data for all isomers is not available in a single study, a compilation of findings from various sources allows for a comparative assessment.
For instance, studies on the cytotoxicity of 8-nitroquinoline derivatives have highlighted their potential as anticancer agents. The nitro group at the 8-position appears to be a key feature for enhanced cytotoxic activity. While direct data for this compound is limited, the available information on a closely related isomer, 7-methyl-8-nitroquinoline, provides valuable insight.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Methyl-Nitroquinoline Isomers and Related Compounds
| Compound | Structure/Substituents | Cell Line | IC50 (µM) |
| 7-Methyl-8-nitroquinoline | 7-methyl, 8-nitro | Caco-2 (Colorectal Carcinoma) | 1.87 |
| 8-Nitro-7-quinolinecarbaldehyde | 8-nitro, 7-carbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.535 |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 8-hydroxy, 5-nitro | Various | Lower than other 8-hydroxyquinoline congeners |
Note: The direct cytotoxicity data for this compound and its other positional isomers against a wide panel of cancer cell lines is not extensively documented in the reviewed literature. The presented data is for structurally related 8-nitroquinoline analogs to infer potential activity.
The data suggests that the 8-nitroquinoline scaffold is a promising framework for developing anticancer agents. The potent activity of 8-nitro-7-quinolinecarbaldehyde underscores the significant impact of other substituents on cytotoxicity. The lower IC50 value of 7-methyl-8-nitroquinoline compared to some other quinoline derivatives indicates that the methyl group at the 7-position, in conjunction with the 8-nitro group, contributes favorably to its anticancer potential. It is plausible that this compound would exhibit a similar or potentially enhanced activity profile, warranting further investigation.
Antimicrobial Activity: The Positional Advantage
The antimicrobial efficacy of nitroquinolines is also heavily dependent on their isomeric form. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes and the generation of reactive oxygen species.[1]
While specific comparative MIC (Minimum Inhibitory Concentration) data for the complete set of 4-methyl-nitroquinoline isomers is scarce, the broader class of nitroquinolines has demonstrated significant antimicrobial properties. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) is a known antimicrobial agent used in the treatment of urinary tract infections.[2] This highlights the importance of the nitro group's position in conferring antibacterial and antifungal activity.
Future research should focus on the systematic evaluation of 4-methyl-nitroquinoline isomers against a panel of clinically relevant bacterial and fungal strains to establish a clear structure-activity relationship for their antimicrobial effects.
Mechanistic Insights: How Substituent Position Dictates Function
The observed differences in the biological activities of nitroquinoline isomers can be attributed to several factors at the molecular level.
Electronic Effects: The position of the electron-withdrawing nitro group influences the electron density distribution across the quinoline ring. This, in turn, affects the molecule's ability to participate in crucial interactions with biological targets, such as DNA intercalation or binding to enzyme active sites.
Steric Factors: The location of both the methyl and nitro groups can create steric hindrance or, conversely, promote favorable hydrophobic interactions within a target's binding pocket. The interplay between these groups in different isomeric forms dictates the overall shape and fit of the molecule with its biological partner.
Metabolic Activation: The carcinogenicity and, in some cases, the therapeutic activity of nitroaromatics are dependent on the enzymatic reduction of the nitro group to a reactive hydroxylamine intermediate.[3] The position of the nitro group can influence its accessibility to metabolic enzymes, thereby affecting the rate and extent of its bioactivation.
The following diagram illustrates a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity, a mechanism likely shared among active isomers.
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.
Experimental Protocols for Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the cytotoxic and antimicrobial activities of quinoline derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation and Treatment: Prepare a stock solution of each nitroquinoline isomer in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following the incubation period, the treatment medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement and Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: General workflow for antimicrobial screening using broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Two-fold serial dilutions of each nitroquinoline isomer are prepared in the broth within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Growth and sterility controls are also included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of methyl-nitroquinoline compounds is highly dependent on the specific isomeric form. The position of the nitro group, in concert with the methyl substituent, dictates the molecule's cytotoxic and antimicrobial potential. While this compound and its isomers hold promise as scaffolds for novel therapeutic agents, a significant gap in the literature exists regarding their direct comparative evaluation.
Future research should prioritize the systematic synthesis and biological screening of a comprehensive library of 4-methyl-nitroquinoline isomers. Such studies, employing standardized protocols as outlined in this guide, will provide the crucial quantitative data needed to establish definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent isomers will be paramount for their rational optimization and potential translation into clinical candidates.
References
A Comparative Technical Guide to 4-Methyl-8-nitroquinoline and 4-Nitroquinoline-1-oxide for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the quinoline scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. Within this class, nitro-substituted quinolines are of particular interest due to their potent and varied effects on biological systems. This guide provides an in-depth comparative analysis of two such derivatives: 4-Methyl-8-nitroquinoline and the well-characterized carcinogen, 4-Nitroquinoline-1-oxide (4-NQO).
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their synthesis, chemical properties, and biological activities. By juxtaposing the potential therapeutic applications of this compound with the established carcinogenic profile of 4-NQO, we aim to provide a nuanced understanding of how subtle structural modifications can dramatically alter biological outcomes. The experimental protocols and mechanistic insights detailed herein are intended to serve as a valuable resource for future research and development in this area.
Structural and Physicochemical Comparison
At first glance, this compound and 4-Nitroquinoline-1-oxide share the fundamental quinoline core. However, the presence of an N-oxide group in 4-NQO and the differing substitution patterns fundamentally alter their electronic properties, reactivity, and, consequently, their interaction with biological macromolecules.
| Property | This compound | 4-Nitroquinoline-1-oxide |
| Chemical Structure | ||
| IUPAC Name | This compound[1][2] | 4-nitro-1-oxidoquinolin-1-ium |
| CAS Number | 2801-29-8[1][2] | 56-57-5 |
| Molecular Formula | C₁₀H₈N₂O₂[1][2] | C₉H₆N₂O₃ |
| Molecular Weight | 188.18 g/mol [1][2] | 190.16 g/mol |
| Appearance | Yellow crystalline solid[1] | Yellowish-brown plates or needles |
| Melting Point | 125-126 °C[3] | 154-156 °C |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[1] | Water-soluble |
Synthesis and Chemical Reactivity
The synthetic routes to these compounds are well-established, typically involving multi-step processes that allow for the introduction of desired functional groups onto the quinoline ring.
Synthesis of this compound
A common approach to the synthesis of this compound involves the Skraup synthesis to form the quinoline core, followed by nitration.
Experimental Protocol: Two-Step Synthesis of this compound (adapted from similar syntheses)
Step 1: Skraup Synthesis of 4-Methylquinoline
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-toluidine, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or sodium m-nitrobenzenesulfonate).
-
Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling in an ice bath.
-
Once the addition is complete, heat the mixture to reflux for several hours. The reaction is exothermic and should be monitored carefully.
-
After cooling, dilute the reaction mixture with water and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude 4-methylquinoline by steam distillation or column chromatography.
Step 2: Nitration of 4-Methylquinoline
-
Dissolve the purified 4-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration.
-
Pour the reaction mixture onto crushed ice to precipitate the this compound.
-
Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Synthesis of 4-Nitroquinoline-1-oxide
The synthesis of 4-NQO is typically achieved through the oxidation of 4-nitroquinoline.
Experimental Protocol: Synthesis of 4-Nitroquinoline-1-oxide
-
Dissolve 4-nitroquinoline in a suitable organic solvent (e.g., acetic acid).
-
Add a peracid, such as perbenzoic acid or hydrogen peroxide in acetic acid, to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the crude 4-Nitroquinoline-1-oxide.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to yield the purified product.
Comparative Biological Activity and Mechanism of Action
The biological activities of these two compounds diverge significantly, with this compound showing therapeutic potential while 4-NQO is a potent carcinogen.
4-Nitroquinoline-1-oxide: A Genotoxic Carcinogen
4-NQO is widely used as a model carcinogen in research to induce tumors in animal models, particularly for studying oral squamous cell carcinoma.[4][5] Its carcinogenicity is not direct; it requires metabolic activation to exert its genotoxic effects.
Mechanism of Action:
The primary mechanism of 4-NQO involves its metabolic reduction to the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4] This highly reactive intermediate can then be further activated to an electrophilic species that forms stable adducts with DNA, primarily at guanine and adenine residues.[4] This adduction disrupts DNA replication and repair, leading to mutations and the initiation of carcinogenesis.
Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), leading to significant oxidative stress and further DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[4][5] This dual mechanism of direct DNA adduction and oxidative damage contributes to its high carcinogenic potential.
Signaling Pathways Affected:
Research has shown that 4-NQO can modulate several key signaling pathways involved in cancer development. For instance, it has been observed to inhibit Retinoic Acid Receptor Beta 2 (Rarβ₂) while inducing the expression of phosphorylated extracellular-signal-regulated kinase 1 and 2 (p-ERK1/2) and Cyclooxygenase-2 (Cox2) in murine tumors.[6] Additionally, 4-NQO has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, contributing to its cellular toxicity.[7]
Caption: Simplified signaling pathway of 4-NQO-induced carcinogenesis.
This compound: A Potential Therapeutic Agent
In contrast to 4-NQO, preliminary studies on this compound and its derivatives suggest potential therapeutic applications, including antimicrobial, antiprotozoal, and anticancer activities.[1]
Antimicrobial and Antiprotozoal Activity:
Several studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains, with some research indicating its effectiveness against specific bacteria like Staphylococcus aureus and Escherichia coli.[1] Limited research also suggests potential antiprotozoal activity against parasites like Leishmania.[1]
Anticancer Activity:
The anticancer potential of 8-nitroquinoline derivatives is an active area of research. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, a novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce G1/S & G2/M phase cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway in breast cancer cells.[8] Another related compound, Nitroxoline (8-hydroxy-5-nitroquinoline), has been shown to suppress metastasis in bladder cancer via the EGR1/circNDRG1/miR-520h/smad7/EMT signaling pathway.[9]
While direct, quantitative cytotoxicity data (e.g., IC₅₀ values) for this compound against a wide range of cancer cell lines is not yet extensively available in the literature, the promising results from its derivatives warrant further investigation.
Proposed Mechanism of Action:
Based on the studies of its analogues, the anticancer mechanism of this compound is likely to involve the induction of apoptosis through the generation of intracellular ROS, leading to mitochondrial dysfunction and activation of caspase-dependent pathways. It may also interfere with cell cycle progression.
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (this compound or 4-NQO) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Oral Carcinogenesis Induction with 4-NQO
This protocol describes the induction of oral squamous cell carcinoma in a murine model using 4-NQO.
Experimental Protocol: 4-NQO-Induced Oral Carcinogenesis in Mice
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6) for the study. Acclimatize the animals for at least one week before the start of the experiment.
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO (50 mg/mL) in propylene glycol.[10] Dilute the stock solution in the drinking water to a final concentration of 50-100 µg/mL.[4][10][11] Prepare fresh 4-NQO-containing drinking water weekly.
-
Carcinogen Administration: Provide the 4-NQO-containing drinking water to the experimental group ad libitum for a period of 8 to 20 weeks.[4] The control group should receive drinking water with the same concentration of propylene glycol.
-
Monitoring: Monitor the animals weekly for body weight changes and the appearance of any visible lesions in the oral cavity.
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the animals using an approved protocol. Carefully dissect the tongue and esophagus.
-
Histopathological Analysis: Fix the collected tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination of dysplasia and carcinoma.
-
Immunohistochemistry: Perform immunohistochemical staining for proliferation markers such as Ki-67 to assess the rate of cell proliferation in the observed lesions.[4]
Conclusion and Future Directions
The comparative analysis of this compound and 4-Nitroquinoline-1-oxide highlights the profound impact of subtle chemical modifications on biological activity. While 4-NQO serves as a potent tool for studying the mechanisms of carcinogenesis due to its well-defined genotoxic properties, this compound and its derivatives emerge as a promising class of compounds with potential therapeutic applications.
The contrasting profiles of these two molecules underscore the importance of detailed structure-activity relationship studies in drug discovery. Further research is warranted to fully elucidate the anticancer and antimicrobial mechanisms of this compound. Specifically, comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines is needed to quantify its potency and selectivity. In vivo studies are also crucial to evaluate its efficacy and safety in preclinical models.
The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to advancing our understanding of nitroquinoline chemistry and its implications for human health.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparable Molecular Alterations in 4-Nitroquinoline 1-Oxide-induced Oral and Esophageal Cancer in Mice and in Human Esophageal Cancer, Associated with Poor Prognosis of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-Methyl-8-nitroquinoline Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological performance of 4-Methyl-8-nitroquinoline with that of established drugs, supported by available experimental data. As a Senior Application Scientist, my aim is to offer a technically accurate and insightful narrative, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. All key claims are supported by authoritative sources, which are cited throughout the text and listed in the comprehensive "References" section.
Introduction to this compound: A Compound of Growing Interest
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] The strategic modification of the quinoline scaffold allows for the fine-tuning of its biological effects. Among these derivatives, this compound has emerged as a compound of significant interest due to its potential antimicrobial, anticancer, and antiprotozoal properties.[3] This guide will delve into the existing research on this compound, comparing its biological activities with those of well-established drugs to provide a clear perspective on its therapeutic potential.
Biological Activities of this compound
Preliminary studies have indicated that this compound exhibits a promising spectrum of biological activities. Research has highlighted its potential as an antimicrobial agent, with demonstrated efficacy against certain bacterial strains.[3] Furthermore, investigations into its anticancer properties suggest it may inhibit tumor growth, possibly through mechanisms involving apoptosis and cell cycle arrest.[3] There is also limited but intriguing evidence of its antiprotozoal activity against parasites such as Leishmania.[3]
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound against various bacterial and fungal strains. Some research has pointed to its effectiveness against specific bacteria, including Staphylococcus aureus and Escherichia coli.[3] The broader class of 8-nitroquinoline derivatives has been noted for its antimicrobial effects.[4] For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated excellent in vitro activity against Candida auris isolates, a multidrug-resistant yeast.[5]
Anticancer Activity
The anticancer potential of this compound is an area of active investigation. Preliminary studies suggest that nitroquinoline derivatives may possess anticancer properties.[3] The mechanism of action for related compounds, such as 5-Fluoro-2-methyl-8-nitroquinoline derivatives, is thought to involve the inhibition of key cellular processes that lead to apoptosis.[2] One potential target for 8-nitroquinoline derivatives is the transcription factor FoxM1, which is often overexpressed in cancer and plays a critical role in cell cycle progression and proliferation.[2][6]
Antiprotozoal Activity
Limited research has suggested that this compound may have antiprotozoal activity, particularly against parasites like Leishmania.[3] This is consistent with the known antimalarial and antileishmanial activities of other 8-quinolinamine derivatives.[7]
Comparative Analysis with Known Drugs
To contextualize the potential of this compound, it is essential to compare its activity with that of established drugs. The following tables summarize the available data.
Table 1: Comparative Antimicrobial Activity
| Compound/Drug | Target Organism | MIC (μg/mL) | Reference |
| Nitroxoline (related 8-nitroquinoline) | Candida auris | 0.125 - 1 | [5] |
| Clioquinol (related 8-hydroxyquinoline) | Candida spp. | 0.031 - 0.5 | [8] |
| Fluconazole (Standard Antifungal) | Candida spp. | 1.95 - 62.5 | [9] |
| Ampicillin (Standard Antibiotic) | Gram-positive bacteria | ~27 | [10] |
Table 2: Comparative Anticancer Activity (IC50 in μM)
| Compound/Drug | Cancer Cell Line | IC50 (μM) | Reference |
| 7-methyl-8-nitro-quinoline (related compound) | Caco-2 (Colon) | 1.87 | [11] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji (Lymphoma) | 0.438 | [12] |
| Doxorubicin (Standard Chemotherapy) | HCT116 (Colon) | Varies | [13] |
| Cisplatin (Standard Chemotherapy) | A549 (Lung) | Varies | [13] |
Note: Direct comparative data for this compound is limited. The tables present data for structurally related compounds to provide a preliminary comparison.
Unraveling the Mechanism of Action
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, based on studies of related quinoline derivatives, several plausible pathways can be proposed.
Antimicrobial Mechanism
The antimicrobial action of quinoline derivatives often involves multiple targets. For 8-hydroxyquinolines, it is suggested that they can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[14] The chelation of metal ions is another proposed mechanism that can disrupt essential microbial enzymatic processes.
Anticancer Mechanism
The anticancer activity of nitroquinoline derivatives is likely multifaceted. A prominent proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[15][16] This can lead to DNA damage and trigger apoptosis. Additionally, as mentioned earlier, inhibition of transcription factors like FoxM1, which are crucial for cancer cell proliferation, is another potential pathway.[2][6] The metabolic activation of some nitroquinolines can lead to the formation of DNA adducts, further contributing to their genotoxicity and cytotoxic effects.[15][17]
Below is a diagram illustrating a potential signaling pathway that could be inhibited by 8-nitroquinoline derivatives, leading to anticancer effects.
Caption: Potential anticancer mechanism of this compound via FoxM1 inhibition.
Key Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the cytotoxic and antimicrobial activities of this compound.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of this compound and the comparator antibiotic in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and potential anticancer activities, coupled with the well-established pharmacological importance of the quinoline core, warrant further investigation.
Direct, head-to-head comparative studies with standard-of-care drugs are necessary to definitively establish its efficacy. Furthermore, detailed mechanistic studies are required to fully elucidate its mode of action and identify its specific molecular targets. In vivo studies will also be crucial to assess its pharmacokinetic properties, safety profile, and therapeutic efficacy in animal models.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antifungal activity of nitroxoline against Candida auris isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Methyl-8-nitroquinoline
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 4-Methyl-8-nitroquinoline, a key heterocyclic building block, serves as a precursor in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.[1] Impurities, even in trace amounts, can drastically alter reaction kinetics, lead to unforeseen side products, and confound biological assay results, making a rigorous and multi-faceted purity assessment indispensable.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of newly synthesized this compound against a certified reference standard. We will move beyond simple procedural lists to explain the causality behind our methodological choices, establishing a self-validating system of orthogonal analysis that ensures the highest degree of confidence in your material's quality.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with understanding the synthetic route and its potential pitfalls. This compound is commonly synthesized via the electrophilic nitration of 4-methylquinoline.[1] This reaction, typically employing a mixture of nitric and sulfuric acids, is not always perfectly selective. The primary impurities we must anticipate and screen for are:
-
Unreacted Starting Material: Residual 4-methylquinoline.
-
Positional Isomers: The nitration of 4-methylquinoline can also yield the 4-methyl-5-nitroquinoline isomer, which can be difficult to separate due to its similar physical properties.[1]
-
Other Byproducts: Depending on reaction conditions, other nitro-isomers or degradation products may form in trace amounts.
Given this landscape, a single analytical technique is insufficient. We must employ an orthogonal approach, where multiple, distinct methods are used to analyze the sample. This ensures that an impurity missed by one method will be detected by another, providing a comprehensive and trustworthy purity profile.[2][3]
Overall Purity Assessment Workflow
The following workflow illustrates the logical progression of an orthogonal purity validation, from the initial synthesized batch to a final, validated purity statement.
Caption: Orthogonal workflow for purity validation of synthesized compounds.
Part 1: Chromatographic Separation for Impurity Profiling
Chromatographic techniques are the cornerstone of purity analysis, offering powerful separation of the main compound from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for the quantitative purity assessment of non-volatile organic compounds like this compound.[4][5] Its high resolving power can separate the target molecule from its positional isomers and other non-volatile impurities, allowing for accurate quantification based on peak area. A reversed-phase C18 column is chosen for its excellent retention and separation of aromatic compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-18 min: Ramp linearly from 30% to 85% B.
-
18-22 min: Hold at 85% B.
-
22-23 min: Ramp back to 30% B.
-
23-28 min: Hold at 30% B (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (where quinoline derivatives strongly absorb).[3][4][5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the synthesized this compound and the reference standard in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is indispensable for two reasons: it provides definitive confirmation of the compound's molecular weight and can detect volatile or semi-volatile impurities that may not be amenable to HPLC.[2][4] The mass spectrometer acts as a highly specific detector, confirming the identity of the main peak and helping to tentatively identify any impurity peaks based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Toluene or Dichloromethane.
Part 2: Spectroscopic and Physical Verification
While chromatography separates components, spectroscopy confirms structure, and physical property measurement provides a classic check on purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides an unambiguous confirmation of the chemical structure.[4] The chemical shift, integration, and coupling patterns of the protons are unique to the this compound structure. Any significant deviation or the presence of unexpected peaks would indicate impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.[3]
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the obtained spectrum with the known spectrum of this compound and the reference standard. Verify that all expected peaks are present and that their integrations correspond to the correct number of protons. Scrutinize the baseline for any impurity peaks.
Melting Point Analysis
Causality: The melting point is a fundamental physical property that serves as a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A sharp melting point that matches the literature value is a strong indication of high purity.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry synthesized material into a capillary tube.
-
Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This is the melting range.
Data Synthesis: A Comparative Summary
All analytical data should be collated and compared directly against the certified reference standard.
| Analytical Technique | Parameter | Certified Standard | Synthesized Batch | Assessment |
| HPLC-UV | Purity (Area %) | ≥99.5% | 99.6% | PASS |
| Retention Time | 15.2 min | 15.2 min | MATCH | |
| GC-MS | Molecular Ion [M]⁺ | m/z 188.06 | m/z 188.06 | PASS |
| Identity | Conforms to Standard | Conforms to Standard | MATCH | |
| ¹H NMR | Spectrum | Conforms to Structure | Conforms to Structure | PASS |
| Melting Point | Range (°C) | 125.5 - 126.5 °C | 125.0 - 126.0 °C | PASS |
Note: Data presented is illustrative.
Conclusion
The rigorous assessment of synthesized this compound demands more than a single measurement. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC , the definitive identification of GC-MS , the structural confirmation of NMR , and the classic purity check of melting point analysis —we construct a self-validating and comprehensive purity profile. This multi-faceted approach ensures that the material meets the highest quality standards, providing researchers and drug development professionals with the confidence needed for their critical downstream applications.
References
Comparative Cytotoxicity of 4-Methyl-8-nitroquinoline on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, with a rich history of yielding compounds with diverse pharmacological activities.[1] Within the realm of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a spectrum of cancer cell lines, including those of the breast, colon, and lung.[1] The introduction of a nitro group, particularly at the 8th position, has been shown to be a critical modification for enhancing the cytotoxic potential of the quinoline core.[2] This guide provides a comparative overview of the anticipated cytotoxic effects of 4-Methyl-8-nitroquinoline (4M8NQ) on various cancer cell lines, based on data from structurally related 8-nitroquinoline analogs. While direct comparative studies on 4M8NQ are not extensively available in the public domain, this guide synthesizes existing knowledge to provide a predictive framework for its potential anticancer activity and to offer robust protocols for its empirical evaluation.
Comparative Cytotoxicity Data of 8-Nitroquinoline Analogs
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 8-nitroquinoline derivatives against various human cancer cell lines. This data, collated from multiple studies, serves as a valuable reference point for predicting the potential potency of this compound.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human Breast Cancer (MCF-7) | 1.27 - 6.246 | [3][4] |
| Human Cervical Cancer (HeLa) | 3.3 - 8.2 | [5] | |
| Human Lung Adenocarcinoma (A549) | 1.1 - 29.6 | [6] | |
| Human Colon Carcinoma (HCT-116) | 5.6 - 9.33 | [7] | |
| 8-nitro quinoline-thiosemicarbazone analogue (3a) | Human Breast Cancer (MCF-7) | Potent activity reported | [8] |
| Tris(8-Hydroxyquinoline)iron | Head and Neck Squamous Cell Carcinoma (SCC9, SCC25) | Induces apoptosis | [9] |
Note: The IC50 values presented are for 8-nitroquinoline analogs and not for this compound itself. These values should be considered as indicative of the potential cytotoxic range of 8-nitroquinoline derivatives.
Anticipated Mechanisms of Action of this compound
Based on the established mechanisms of action for 8-nitroquinoline derivatives, this compound is hypothesized to exert its anticancer effects through a multi-pronged approach targeting key cellular processes. The primary mechanisms are believed to be the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the cell cycle.
ROS-Mediated Apoptosis
A prevailing hypothesis for the cytotoxicity of nitroaromatic compounds is their ability to generate intracellular reactive oxygen species (ROS).[8] This overproduction of ROS creates a state of oxidative stress, leading to cellular damage and the activation of apoptotic pathways. The proposed signaling cascade is as follows:
Caption: Hypothesized ROS-mediated intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
8-nitroquinoline derivatives have been observed to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8] By halting the progression of the cell cycle, these compounds prevent cancer cells from proliferating. This effect is often mediated by the modulation of key cell cycle regulatory proteins.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Experimental Protocols: A Guide to Evaluating the Cytotoxicity of this compound
To empirically determine the comparative cytotoxicity of this compound, a standardized cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose.[10]
MTT Cell Viability Assay Protocol
This protocol outlines the steps for assessing the cytotoxic effects of 4M8NQ on a panel of cancer cell lines.
Materials:
-
This compound (4M8NQ)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4M8NQ in sterile DMSO.
-
Perform serial dilutions of the 4M8NQ stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted 4M8NQ solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 4M8NQ concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software.
-
Conclusion and Future Directions
While direct comparative cytotoxicity data for this compound is currently limited, the existing body of research on 8-nitroquinoline analogs strongly suggests its potential as a potent anticancer agent. The likely mechanisms of action involve the induction of ROS-mediated apoptosis and cell cycle arrest. The provided experimental protocols offer a robust framework for the systematic evaluation of 4M8NQ's cytotoxic profile across a panel of cancer cell lines. Further research is warranted to elucidate the precise molecular targets and to establish a comprehensive structure-activity relationship for this class of compounds, which will be instrumental in the development of more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Evaluating the Antimicrobial Spectrum of 4-Methyl-8-nitroquinoline: A Comparative Guide for Researchers
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, quinoline derivatives have consistently demonstrated a broad range of biological activities, positioning them as a promising scaffold for the development of new therapeutics.[1][2] This guide provides a comprehensive evaluation of the antimicrobial spectrum of a specific derivative, 4-Methyl-8-nitroquinoline. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper, field-proven insight into the methodologies and the scientific rationale behind the evaluation of such compounds. We will delve into its potential efficacy against key bacterial and fungal pathogens and draw objective comparisons with established antimicrobial agents, supported by available data and standardized experimental protocols.
Introduction to this compound: A Compound of Interest
This compound is a heterocyclic aromatic compound characterized by a quinoline core structure, which is known to be a key pharmacophore in many biologically active molecules.[3] The presence of both a methyl group at the 4th position and a nitro group at the 8th position of the quinoline ring suggests the potential for unique biological activities.[3] While extensive quantitative data on its antimicrobial spectrum is still emerging, preliminary studies have indicated its effectiveness against certain bacterial strains, including Staphylococcus aureus and Escherichia coli, sparking interest in its potential as a novel antibacterial agent.[3]
This guide will provide a framework for the systematic evaluation of this compound's antimicrobial properties, comparing its potential with the well-documented efficacy of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used antifungal agent.
Methodologies for Determining Antimicrobial Spectrum
To ensure scientific integrity and reproducibility, the evaluation of any new antimicrobial agent must adhere to standardized and validated protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[4] The following are detailed, step-by-step methodologies for the key experiments required to determine the antimicrobial spectrum of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's potency. The broth microdilution method is a standard and widely used technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to obtain a range of decreasing concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control well (microorganism and broth, no antimicrobial) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi (e.g., 35°C for 24-48 hours for Candida species).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Diagram of the MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that kills a particular microorganism. This assay is a logical extension of the MIC test.
Experimental Protocol: MBC/MFC Assay
-
Perform MIC Assay:
-
Follow the complete protocol for the broth microdilution MIC assay as described above.
-
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium that does not contain the antimicrobial agent.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Comparative Antimicrobial Spectrum
While specific, peer-reviewed MIC values for this compound are not yet widely available in the public domain, we can infer its potential spectrum based on the known activities of quinoline and nitroquinoline derivatives and compare this to the well-established spectra of ciprofloxacin and fluconazole.
This compound: An Inferred Spectrum
Based on preliminary research, this compound is suggested to possess activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] The broader class of quinoline derivatives has demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2] The nitro group, as seen in other compounds like nitroxoline, can also contribute significantly to antimicrobial efficacy, particularly against urinary tract pathogens and some fungal species.
Comparative Data with Standard Antimicrobials
To provide a clear benchmark for the potential of this compound, the following table summarizes the typical MIC ranges for ciprofloxacin and fluconazole against key pathogens.
| Microorganism | Class | This compound (Inferred Activity) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Potentially Active | 0.25 - 1[5] | Not Applicable |
| Escherichia coli | Gram-negative Bacteria | Potentially Active | ≤1 (susceptible) | Not Applicable |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Unknown | 0.15 | Not Applicable |
| Candida albicans | Fungus (Yeast) | Unknown | Not Applicable | 0.25 - 2 |
Note: The inferred activity for this compound is based on preliminary reports and the known properties of related compounds. Further experimental data is required for definitive classification.
Mechanistic Insights: How Might this compound Work?
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. While the precise mechanism of this compound is yet to be fully elucidated, we can draw parallels from related compounds.
Quinolone Core: The quinolone scaffold is famously known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
Nitro Group: The nitro group can be a key player in the antimicrobial activity. In many nitro-containing compounds, the nitro group is enzymatically reduced within the microbial cell to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause widespread damage to cellular components, including DNA, proteins, and lipids.
Potential Mechanism of Action Diagram
Caption: Postulated dual mechanism of action for this compound.
Discussion and Future Perspectives
The preliminary evidence for the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria is a promising starting point for further investigation. The potential for a dual mechanism of action, targeting both DNA replication and inducing oxidative stress, could be a significant advantage in overcoming existing resistance mechanisms.
However, a comprehensive and quantitative evaluation of its antimicrobial spectrum is imperative. Future research should focus on:
-
Broad-Spectrum MIC and MBC/MFC Testing: Determining the MIC and MBC/MFC values against a wide panel of clinically relevant bacteria (including multidrug-resistant strains like MRSA and VRE) and fungi (including different Candida species and molds).
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound through enzymatic assays and genetic studies.
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of infection.
Conclusion
This compound represents an intriguing scaffold for the development of new antimicrobial agents. While the current body of quantitative data is limited, the qualitative evidence and the known properties of related quinoline and nitroquinoline compounds suggest a potential for a broad spectrum of activity. The standardized methodologies outlined in this guide provide a clear roadmap for the rigorous scientific evaluation required to unlock the full therapeutic potential of this and other novel antimicrobial candidates. As the threat of antimicrobial resistance continues to grow, a systematic and scientifically sound approach to the discovery and development of new drugs is more critical than ever.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Buy this compound | 2801-29-8 [smolecule.com]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its many derivatives, 4-Methyl-8-nitroquinoline stands out as a valuable intermediate in the synthesis of novel pharmaceuticals, owing to its potential biological activities, including antimicrobial and anticancer properties.[1] The efficiency of its synthesis is therefore a critical factor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform your selection of the most appropriate method for your research needs.
Strategic Overview of Synthetic Pathways
The synthesis of this compound is predominantly approached via a two-step process. The initial and most variable step is the construction of the 4-methylquinoline core. This is followed by a regioselective nitration to introduce the nitro group at the 8-position. The efficiency of the overall synthesis is largely dictated by the yield and purity achieved in the initial quinoline-forming reaction.
This guide will benchmark the following classical named reactions for the synthesis of the 4-methylquinoline precursor:
-
The Skraup Synthesis
-
The Doebner-von Miller Reaction
-
The Combes Synthesis
-
The Friedländer Synthesis
Following a comparative analysis of these methods, we will delve into the specifics of the subsequent nitration step, a crucial stage that often presents challenges in regioselectivity and purification.
Benchmarking the Synthesis of 4-Methylquinoline
The choice of synthetic route to 4-methylquinoline is a critical decision, with each of the classical methods presenting a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
Table 1: Comparative Analysis of 4-Methylquinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Catalysts/Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Methyl vinyl ketone | FeCl₃, ZnCl₂, Acetic Acid | ~55%[1] | Readily available starting materials. | Often harsh reaction conditions and moderate yields. |
| Doebner-von Miller | Aniline, Crotonaldehyde | Silver(I)-exchanged Montmorillonite K10 | 42-89%[1] | Can offer high yields with modern catalysts. | Traditional methods can have variable yields. |
| Combes Synthesis | Arylamines, β-Diketones | Acid-catalyzed | Varies | Good for producing 2,4-disubstituted quinolines. | Requires β-diketone starting materials. |
| Friedländer Synthesis | 2-Aminoaryl ketones, Carbonyls with α-methylene | Acid or Base | Varies | Versatile for a wide range of substitutions. | Requires synthesis of 2-aminoaryl ketone precursors.[2] |
In-Depth Analysis of Synthetic Routes
1. The Skraup Synthesis: A Classic Approach
The Skraup synthesis and its modifications are foundational methods for quinoline synthesis.[3] In the context of 4-methylquinoline, a modified Skraup reaction using aniline and methyl vinyl ketone offers a direct route.
Causality Behind Experimental Choices: The use of a Lewis acid combination like FeCl₃ and ZnCl₂ in acetic acid facilitates the cyclization and dehydration steps under conditions that are vigorous but manageable in a standard laboratory setting. The oxidizing agent, often nitrobenzene in the traditional Skraup reaction, is not explicitly required here as the reaction proceeds through a different mechanistic pathway with the α,β-unsaturated ketone.
2. The Doebner-von Miller Reaction: A High-Yielding Alternative
A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes an α,β-unsaturated aldehyde or ketone. For 4-methylquinoline, the reaction of an aniline with crotonaldehyde is a common approach. Recent advancements have demonstrated that the choice of catalyst can dramatically improve the efficiency of this reaction.
Causality Behind Experimental Choices: The use of a solid acid catalyst like silver(I)-exchanged Montmorillonite K10 provides a large surface area and active sites for the reaction to proceed, often under solvent-free conditions, which simplifies workup and reduces environmental impact.[1] This modern approach offers significantly higher yields compared to traditional Brønsted acid catalysis.
3. The Combes and Friedländer Syntheses: Versatility in Substitution
The Combes and Friedländer syntheses offer greater flexibility in introducing a variety of substituents onto the quinoline ring. The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[4][5] The Friedländer synthesis, on the other hand, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]
Causality Behind Experimental Choices: These methods are particularly valuable when specific substitution patterns are desired that are not easily accessible through the Skraup or Doebner-von Miller reactions. The choice between them depends on the availability of the respective starting materials. For instance, the Friedländer synthesis of 4-methylquinoline would necessitate a 2-aminoaryl ketone, which may itself require a multi-step synthesis.[2]
The Critical Nitration Step: Achieving Regioselectivity
Once 4-methylquinoline is synthesized, the subsequent step is the introduction of a nitro group. The nitration of 4-methylquinoline typically yields a mixture of 5-nitro- and 8-nitro-4-methylquinoline due to competing electrophilic substitution at the C-5 and C-8 positions.[1] Achieving a high yield of the desired 8-nitro isomer is a key challenge.
Table 2: Comparison of Nitration Conditions for 4-Methylquinoline
| Nitration Method | Reagents | Temperature | Reaction Time | Reported Yield of 8-Nitro Isomer | Key Considerations |
| Traditional Nitration | Fuming HNO₃, H₂SO₄ | 95-100°C | 1-2 hours | Mixture of isomers[1] | Harsh conditions, formation of byproducts. |
| Modern Nitration | N₂O₅, liquid SO₂ | -11°C | 2 hours | ~60%[1] | Improved regioselectivity towards the 8-nitro isomer. |
| Microwave-Assisted | Ni-modified Beta zeolite | N/A | 5 minutes | 25.8%[1] | Rapid synthesis, but lower reported yield. |
Causality Behind Experimental Choices: The traditional method using a mixture of fuming nitric acid and sulfuric acid is a potent nitrating system, but the high temperature can lead to decreased selectivity and the formation of undesired byproducts. The use of dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide at low temperatures offers a milder and more selective nitration, favoring the formation of the 8-nitro isomer.[1] Microwave-assisted synthesis with a solid catalyst presents a rapid alternative, although the reported yields may be lower.[1] The separation of the 5- and 8-nitro isomers often requires careful chromatography, impacting the overall isolated yield of the desired product.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylquinoline via Modified Doebner-von Miller Reaction
This protocol is adapted from modern, high-yield procedures.
Materials:
-
Aniline
-
Crotonaldehyde
-
Silver(I)-exchanged Montmorillonite K10 catalyst
Procedure:
-
In a round-bottom flask, combine aniline (1 equivalent) and crotonaldehyde (1.2 equivalents).
-
Add the silver(I)-exchanged Montmorillonite K10 catalyst (e.g., 10 mol%).
-
Heat the reaction mixture under solvent-free conditions at an appropriate temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain pure 4-methylquinoline.
Protocol 2: Nitration of 4-Methylquinoline
This protocol is based on traditional nitration methods.
Materials:
-
4-Methylquinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 4-methylquinoline (1 equivalent) to concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid, while maintaining a low temperature.
-
Slowly add the nitrating mixture dropwise to the solution of 4-methylquinoline, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product, a mixture of 5- and 8-nitro-4-methylquinoline, can be purified by column chromatography to isolate the desired this compound.
Visualizing the Synthetic Pathways
Caption: Overview of the two-step synthesis of this compound.
Conclusion and Recommendations
The synthesis of this compound is a multi-step process where the initial formation of the 4-methylquinoline core is the most critical in determining overall efficiency. For researchers prioritizing high yields and milder, more environmentally friendly conditions, the Doebner-von Miller reaction with a modern solid acid catalyst appears to be the most promising approach for synthesizing the 4-methylquinoline intermediate.[1]
While the subsequent nitration step inevitably produces a mixture of isomers, employing modern nitrating agents like N₂O₅ in liquid SO₂ can significantly enhance the regioselectivity for the desired 8-nitro product.[1] Careful optimization of the nitration and subsequent purification are paramount to obtaining high-purity this compound for downstream applications in drug discovery and development.
This guide provides a framework for selecting and optimizing the synthesis of this valuable quinoline derivative. Researchers are encouraged to consider the specific capabilities of their laboratory and the desired scale of the synthesis when choosing the most appropriate route.
References
- 1. Buy this compound | 2801-29-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis [drugfuture.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Methyl-8-nitroquinoline
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, field-proven methodology for the safe disposal of 4-Methyl-8-nitroquinoline (CAS No. 2801-29-8).
Given the absence of comprehensive, publicly available toxicological data for this specific compound, we must operate under the precautionary principle. The molecular structure, featuring both a quinoline ring and a nitro group, suggests that it should be handled as a hazardous substance with potential carcinogenic and mutagenic properties, similar to related compounds like 4-Nitroquinoline N-oxide.[1] Therefore, all disposal procedures must be executed with the highest degree of caution.
Hazard Assessment and Core Disposal Principles
This compound is an organic compound that must be treated as hazardous waste.[2] Its quinoline backbone and nitro functional group are associated with chemical reactivity and biological activity. The primary hazards stem from its classification as a nitroaromatic compound, which can be toxic and may pose an explosion risk under specific conditions, such as rapid heating with caustic materials.[1] The core principle of disposal is to prevent environmental release and human exposure through a systematic process of containment, segregation, and destruction by a licensed facility.[2][3]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| Appearance | Solid (Assumed) | [6] |
| Melting Point | 125-126 °C | [7] |
| Boiling Point | 340.8 °C | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [6] |
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[6][8]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles or safety glasses with side shields | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | NIOSH/MSHA-approved respirator (if dust is generated or working outside a fume hood) | OSHA 29 CFR 1910.134 or EN 149 |
Disposal Workflow Decision Diagram
The following workflow provides a clear, logical path for the proper segregation and handling of waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring that waste is handled safely and consistently. Do not mix waste streams unless explicitly permitted by your institution's safety officer.[9]
Protocol A: Disposal of Solid this compound and Contaminated Materials
This protocol applies to unused or expired solid reagents, as well as disposable materials contaminated with the compound (e.g., weighing paper, gloves, bench paper).
-
Designate a Waste Container: Obtain a designated hazardous waste container for solid chemical waste. This should be a robust container with a secure, tight-fitting lid.
-
Collect Waste: Carefully place all solid waste contaminated with this compound directly into the container.
-
Causality: Direct placement minimizes the generation of hazardous dust. Avoid dropping materials from a height.
-
-
Label the Container: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and list any other contaminated materials (e.g., nitrile gloves).[2]
-
Causality: Accurate labeling is a regulatory requirement and ensures that disposal technicians handle the waste with the correct precautions.[10]
-
-
Seal and Store: Once the container is full (do not overfill) or the experiment is complete, securely seal the lid. Move the container to your laboratory's designated Satellite Accumulation Area.
-
Causality: Proper storage in a designated area prevents accidental spills and isolates the hazardous material from general laboratory traffic and incompatible chemicals.[2]
-
-
Schedule Pickup: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol B: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, stock solutions, and solvent rinses containing the compound.
-
Identify the Correct Liquid Waste Stream: Determine if the solvent is halogenated or non-halogenated. This compound waste should never be mixed with aqueous or reactive waste streams (e.g., acids, bases).
-
Designate a Waste Container: Obtain a designated hazardous waste container for the appropriate liquid solvent stream. The container must be made of a material compatible with the solvent.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the designated container.
-
Causality: Using a funnel prevents spills and drips on the exterior of the container and the surrounding area.
-
-
Label the Container: Affix a hazardous waste label. List "this compound" and every other chemical component of the solution, including solvents, with estimated percentages.
-
Causality: A complete chemical inventory on the label is crucial for the disposal facility to select the correct incineration or treatment process and is required by the EPA.[11]
-
-
Seal and Store: Securely cap the container. Do not overfill; leave adequate headspace for vapor expansion. Store the container in secondary containment within your Satellite Accumulation Area.
-
Schedule Pickup: Arrange for collection by your institution's EHS department.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area and contact EHS.
-
Contain the Spill: For minor spills of solid material, use absorbent pads or a spill kit designed for solid chemicals to gently cover the spill. Do not sweep, as this can generate dust.
-
Collect Cleanup Debris: Wearing the full mandatory PPE, carefully collect all contaminated cleanup materials and place them in the solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. This guide is based on general principles outlined by agencies such as the U.S. Environmental Protection Agency (EPA) and OSHA.[8][11] Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide protocols tailored to your location and facilities.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
A Strategic Guide to Personal Protective Equipment for Handling 4-Methyl-8-nitroquinoline
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, quinoline derivatives are of significant interest due to their broad-ranging biological activities. 4-Methyl-8-nitroquinoline, a member of this class, requires meticulous handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The causality behind each recommendation is explained to foster a deep understanding of the safety measures, moving beyond rote compliance to a culture of informed safety.
Hazard Analysis of this compound
Understanding the hazard profile of this compound is the cornerstone of an effective PPE strategy. While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally similar nitroquinoline compounds provide a strong basis for a conservative and protective approach.
Key Hazards:
-
Skin and Eye Irritation: Like many quinoline derivatives, this compound is expected to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Potential for Systemic Toxicity: While specific data is not available for this compound, related nitroquinolines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Carcinogenicity and Mutagenicity: Some nitroquinoline derivatives, such as 4-nitroquinoline N-oxide, are potent carcinogens and mutagens.[4] Given the structural similarities, it is prudent to handle this compound as a potential carcinogen and mutagen.
| Hazard Class | Anticipated Effect | Source for Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | 8-Nitroquinoline[3] |
| Skin Corrosion/Irritation | Causes skin irritation | 4-Methylquinoline, 8-Nitroquinoline[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | 4-Methylquinoline, 8-Nitroquinoline[1][3] |
| Respiratory Sensitization | May cause respiratory irritation | 4-Methylquinoline[1] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects/cancer | 4-Nitroquinoline N-oxide, 2-Methyl-8-nitroquinoline[4][5] |
The Core Ensemble: Foundational PPE
A baseline of PPE is mandatory for any work involving this compound, regardless of the scale of the experiment. This core ensemble is designed to protect against unforeseen splashes, spills, and aerosol generation.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] They should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[7] However, for prolonged handling or immersion, gloves made of materials like neoprene or butyl rubber may offer superior protection.[8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[10]
-
Body Protection: A laboratory coat is required to protect the skin and personal clothing from contamination.[7] For procedures involving larger quantities of the compound, a chemical-resistant apron over the lab coat provides an additional layer of protection.
Respiratory Protection: A Risk-Based Approach
The decision to use respiratory protection should be based on a thorough risk assessment of the specific procedure being performed.
-
Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as working in a certified chemical fume hood.[11]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[7]
-
Selecting the Right Respirator: For protection against dust and aerosols, a NIOSH-approved N95 or N100 particulate respirator may be adequate.[10] In situations where vapors may be present, a respirator with organic vapor cartridges is recommended.[2] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as it is about its selection.
Donning and Doffing Sequence:
The following diagrams illustrate the recommended sequences for putting on and taking off PPE to minimize cross-contamination.
Donning PPE Workflow
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pppmag.com [pppmag.com]
- 11. xenometrix.ch [xenometrix.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
